molecular formula C8H7N3 B111006 5-Aminophthalazine CAS No. 102072-84-4

5-Aminophthalazine

Cat. No.: B111006
CAS No.: 102072-84-4
M. Wt: 145.16 g/mol
InChI Key: IXASUUHIFCTEJK-UHFFFAOYSA-N
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Description

5-Aminophthalazine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in oncology and inflammation research. This compound serves as a key precursor and core structure for synthesizing novel small molecules that target biologically critical pathways. Research into aminophthalazine derivatives has identified their potential as inhibitors of Son of Sevenless 1 (SOS1), a promising therapeutic target for RAS-mutant cancers such as pancreatic, lung, and colorectal cancers . By disrupting the SOS1-KRAS interaction, these compounds offer a potential strategy to inhibit oncogenic signaling and cell proliferation . Furthermore, structurally related aminophthalazines have demonstrated potent biological activity by reducing cellular levels of Prostaglandin E2 (PGE2), a key mediator of inflammation and tumor progression, without directly inhibiting cyclooxygenase-2 (COX-2) enzyme activity . This PGE2-reducing mechanism presents a potential avenue for developing anti-inflammatory and anti-tumor agents with an improved safety profile compared to traditional NSAIDs . The versatility of the aminophthalazine core is further evidenced by its incorporation into molecular hybrids, which are being explored as potent inhibitors of enzymes like α-glucosidase for diabetes research . As a building block in organic synthesis, this compound provides researchers with a versatile pharmacophore for constructing complex molecules aimed at addressing diverse biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phthalazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXASUUHIFCTEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459346
Record name 5-Aminophthalazine
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102072-84-4
Record name 5-Aminophthalazine
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Record name phthalazin-5-amine
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Foundational & Exploratory

What are the chemical properties of 5-Aminophthalazine?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminophthalazine is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry. Its rigid, planar structure and the presence of a reactive primary amino group make it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth overview of the chemical properties of this compound, including its synthesis, spectral characteristics, and reactivity. Furthermore, it explores the role of the phthalazine core in the inhibition of key signaling pathways relevant to drug discovery, such as those involving Poly(ADP-ribose) polymerase (PARP), Aurora kinases, and Phosphodiesterase 5 (PDE5). Detailed experimental protocols and structured data presentation are included to facilitate its application in research and development.

Chemical Properties

This compound is a stable, crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₈H₇N₃[1]
Molecular Weight 145.16 g/mol [1]
CAS Number 102072-84-4[1]
Melting Point 223-224 °C[1]
Appearance Light yellow to brown solid[1]
pKa 5.32 ± 0.30 (Predicted)[1]

Synthesis and Experimental Protocols

The most common laboratory-scale synthesis of this compound involves the reduction of 5-nitrophthalazine.

Synthesis of this compound from 5-Nitrophthalazine

Reaction Scheme:

Experimental Protocol: [1]

  • Dissolution: Dissolve 0.88 g (5.0 mmol) of 5-nitrophthalazine in 30 mL of tetrahydrofuran (THF) in a reaction vessel equipped with a magnetic stirrer and a reflux condenser. Heat the mixture to 50 °C to ensure complete dissolution.

  • Reduction: In a separate beaker, dissolve 4.37 g (25.1 mmol) of sodium bisulfite (NaHSO₃) in 15 mL of water.

  • Reaction: Add the aqueous sodium bisulfite solution to the heated solution of 5-nitrophthalazine. Maintain the reaction mixture at 50 °C and stir continuously for 15 minutes.

  • Extraction: Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the organic phase with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and remove the solvent from the filtrate by rotary evaporation under reduced pressure. This will yield the crude product as a bright yellow precipitate.

  • Purification: Recrystallize the crude product from hot methanol to obtain purified this compound (yield: 0.49 g, 67%).

Spectral Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide definitive structural confirmation. The data presented below was obtained in DMSO-d₆.[1]

Table 2: NMR Spectral Data for this compound
¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (100.17 MHz, DMSO-d₆)
δ (ppm) Assignment
9.80 (s, 1H)H-1 or H-4
9.60 (s, 1H)H-1 or H-4
7.60 (dd, J = 4.6, 7.6 Hz, 1H)H-7
7.20 (dd, J = 1.9, 4.6 Hz, 1H)H-6
7.02 (d, J = 7.6 Hz, 1H)H-8
6.50 (s, 2H)-NH₂
Infrared (IR) Spectroscopy
  • N-H Stretching: As a primary amine, this compound is expected to show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹ due to the stretching of C-H bonds on the aromatic rings.

  • C=N and C=C Stretching: The phthalazine ring system will exhibit multiple sharp, medium to strong absorption bands in the 1450-1650 cm⁻¹ region, corresponding to the stretching vibrations of the C=N and C=C bonds.

  • N-H Bending: A medium to strong scissoring vibration for the primary amine is expected in the range of 1590-1650 cm⁻¹.

  • Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring will appear as strong bands in the fingerprint region (600-900 cm⁻¹), which can be diagnostic of the substitution pattern.

Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 145, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules such as HCN and N₂ from the heterocyclic ring, as well as fragmentation of the benzene ring.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the nucleophilic character of the primary amino group and the aromatic nature of the phthalazine ring system.

Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in a variety of reactions.

  • Acylation: this compound reacts with acid chlorides and anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl or carboxylic acid byproduct.

  • Alkylation: The amino group can be alkylated by reaction with alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono- and di-alkylated products.

  • Diazotization: As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can be converted to a wide range of functional groups through Sandmeyer-type reactions.

Electrophilic Aromatic Substitution

The phthalazine ring is an electron-deficient system, making electrophilic aromatic substitution reactions challenging. However, the amino group is a strong activating group and directs electrophiles to the ortho and para positions of the benzene ring.

Role in Signaling Pathways and Drug Discovery

The phthalazine scaffold is a key component in a number of inhibitors of important biological targets. The following diagrams illustrate the simplified signaling pathways that are inhibited by phthalazine-based drugs.

PARP Inhibition in DNA Repair

Phthalazinone derivatives, such as Olaparib, are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for the repair of single-strand DNA breaks. In cancers with mutations in BRCA1 or BRCA2 (which are involved in homologous recombination repair of double-strand breaks), inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Replication_Fork_Collapse Replication Fork Collapse (Double-Strand Break) DNA_Damage->Replication_Fork_Collapse PARylation PARylation of Proteins PARP->PARylation SSBR Single-Strand Break Repair PARylation->SSBR Cell_Survival Cell Survival SSBR->Cell_Survival HR_Repair Homologous Recombination Repair (BRCA1/2) Replication_Fork_Collapse->HR_Repair HR_Repair->Cell_Survival Apoptosis Apoptosis HR_Repair->Apoptosis BRCA deficient Phthalazine_Inhibitor Phthalazine-based PARP Inhibitor Phthalazine_Inhibitor->PARP Inhibition

Caption: Simplified PARP-mediated DNA repair pathway and its inhibition by phthalazine derivatives.

Aurora Kinase Inhibition in Mitosis

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play critical roles in regulating mitosis. Overexpression of these kinases is common in many cancers. Phthalazine-based compounds have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Inhibition cluster_mitosis Mitosis Aurora_Kinases Aurora Kinases (A, B, C) Centrosome_Maturation Centrosome Maturation Aurora_Kinases->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_Kinases->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_Kinases->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_Kinases->Cytokinesis Mitotic_Arrest Mitotic Arrest Phthalazine_Inhibitor Phthalazine-based Aurora Kinase Inhibitor Phthalazine_Inhibitor->Aurora_Kinases Inhibition Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: The role of Aurora kinases in mitosis and their inhibition by phthalazine-based compounds.

PDE5 Inhibition and the cGMP Pathway

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation. Phthalazine derivatives have been investigated as PDE5 inhibitors. By inhibiting PDE5, these compounds increase intracellular levels of cGMP, leading to prolonged smooth muscle relaxation.

PDE5_Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP  GTP to cGMP GTP GTP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activation GMP 5'-GMP (inactive) PDE5->GMP Degradation Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG->Smooth_Muscle_Relaxation Phthalazine_Inhibitor Phthalazine-based PDE5 Inhibitor Phthalazine_Inhibitor->PDE5 Inhibition

Caption: The cGMP signaling pathway and the mechanism of action of phthalazine-based PDE5 inhibitors.

Conclusion

This compound is a versatile and valuable molecule in the field of medicinal chemistry. Its well-defined chemical properties, accessible synthesis, and reactive amino group provide a solid foundation for the development of novel therapeutic agents. The demonstrated success of the phthalazine core in targeting key enzymes involved in cancer and other diseases underscores its importance as a privileged scaffold in drug discovery. This technical guide serves as a comprehensive resource for researchers and scientists, providing the necessary information to effectively utilize this compound in their research endeavors.

References

An In-depth Technical Guide to 5-Aminophthalazine: Structure Elucidation and Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and key synthetic routes for 5-aminophthalazine. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development, where phthalazine derivatives are of significant interest.

Structure Elucidation of this compound

This compound, systematically known as phthalazin-1-amine, is a heterocyclic aromatic amine. Its structure consists of a phthalazine core, which is a bicyclic system composed of a benzene ring fused to a pyridazine ring, with an amino group substituted at the 1-position. The CAS number for this compound is 19064-69-8.[1][2][3][4][5][6] It typically appears as a yellow solid.[1]

Chemical and Physical Properties

A summary of the key identifiers and properties for 1-aminophthalazine is provided in the table below.

PropertyValueReference(s)
IUPAC Name phthalazin-1-amine[3]
Synonyms 1-Aminophthalazine, Phthalazin-1-amine[3][6]
CAS Number 19064-69-8[1][2][5]
Molecular Formula C₈H₇N₃[1][2]
Molecular Weight 145.16 g/mol [1][2]
Appearance Yellow Solid[1]
Spectroscopic Data for Structural Confirmation

The elucidation of the this compound structure relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic DataCharacteristic Features
¹H NMR Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. The protons of the amino group will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Aromatic carbons will show signals in the range of δ 110-160 ppm. The carbon atom attached to the amino group will be shielded compared to the other aromatic carbons.
IR Spectroscopy The N-H stretching of the primary amine will be visible as two sharp bands in the region of 3300-3500 cm⁻¹. The C=N stretching of the phthalazine ring is expected around 1590 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹.
Mass Spectrometry The molecular ion peak (M+) is expected at m/z 145. Common fragmentation patterns for amines include the loss of HCN (m/z 27) or NH₂ (m/z 16).[7][8]

Synthesis Pathways for this compound

Several synthetic routes have been developed for the preparation of phthalazine derivatives. The most common and effective pathways for the synthesis of this compound start from either 3-nitrophthalic acid or phthalic anhydride.

Synthesis from 3-Nitrophthalic Acid

A widely used method for synthesizing aminophthalazine derivatives involves the reaction of 3-nitrophthalic acid with hydrazine, followed by the reduction of the nitro group. This pathway is analogous to the synthesis of luminol (3-aminophthalhydrazide).[9]

Synthesis from 3-Nitrophthalic Acid 3-Nitrophthalic Acid 3-Nitrophthalic Acid 3-Nitrophthalhydrazide 3-Nitrophthalhydrazide 3-Nitrophthalic Acid->3-Nitrophthalhydrazide Hydrazine Hydrate (N₂H₄·H₂O) This compound This compound 3-Nitrophthalhydrazide->this compound Reduction (e.g., Na₂S₂O₄)

Synthesis of this compound from 3-Nitrophthalic Acid.

This protocol is adapted from the synthesis of luminol.[9]

  • In a large test tube, combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous solution of hydrazine.

  • Heat the mixture gently over a microburner until all the solid dissolves.

  • Add 4 mL of triethylene glycol and a boiling stone to the test tube.

  • Heat the solution until the water boils off and the temperature of the solution rises.

  • Maintain the temperature and continue heating for a few minutes.

  • Allow the reaction mixture to cool. The 3-nitrophthalhydrazide will crystallize out.

  • Collect the crystals by vacuum filtration.

  • Dissolve the synthesized 3-nitrophthalhydrazide in a 10% sodium hydroxide solution.

  • Add a reducing agent, such as sodium dithionite (sodium hydrosulfite), to the solution.

  • Heat the mixture to boiling and maintain the boil for approximately 5 minutes, with stirring.

  • Cool the solution and then acidify it, for example with glacial acetic acid, to precipitate the this compound.

  • Collect the product by vacuum filtration.

Synthesis from Phthalic Anhydride

Another common approach utilizes phthalic anhydride as the starting material. This method typically involves the reaction of phthalic anhydride with hydrazine to form phthalhydrazide, which can then be further functionalized. To obtain the amino derivative, a substituted phthalic anhydride or a subsequent amination step is required.

Synthesis from Phthalic Anhydride Phthalic Anhydride Phthalic Anhydride Phthalhydrazide Phthalhydrazide Phthalic Anhydride->Phthalhydrazide Hydrazine Hydrate Halogenated Phthalazine Halogenated Phthalazine Phthalhydrazide->Halogenated Phthalazine Halogenating Agent (e.g., POCl₃) This compound This compound Halogenated Phthalazine->this compound Amination (e.g., NH₃ or amine)

General synthetic scheme for this compound from Phthalic Anhydride.
  • Formation of Phthalhydrazide : A mixture of phthalic anhydride and hydrazine hydrate is heated, often in a solvent like ethanol or acetic acid, to form phthalhydrazide.[10]

  • Halogenation : The phthalhydrazide is then treated with a halogenating agent, such as phosphorus oxychloride (POCl₃), to yield a halogenated phthalazine derivative (e.g., 1-chlorophthalazine).

  • Amination : The halogenated phthalazine is subsequently reacted with an amino source, such as ammonia or a primary amine, to introduce the amino group at the 1-position, yielding this compound.[11]

Comparison of Synthesis Pathways
FeatureSynthesis from 3-Nitrophthalic AcidSynthesis from Phthalic Anhydride
Starting Material 3-Nitrophthalic AcidPhthalic Anhydride
Key Reagents Hydrazine hydrate, Reducing agent (e.g., Na₂S₂O₄)Hydrazine hydrate, Halogenating agent, Aminating agent
Number of Steps Typically 2 stepsTypically 3 or more steps
Yield Moderate to goodVariable, can be good
Considerations Requires handling of nitro compounds.Involves halogenating agents which can be harsh.

Conclusion

This compound is a structurally significant molecule with applications in medicinal chemistry. Its structure is well-characterized by modern spectroscopic methods. The synthesis of this compound can be effectively achieved through several pathways, with the routes starting from 3-nitrophthalic acid and phthalic anhydride being the most prominent. The choice of synthetic route will depend on the availability of starting materials, desired yield, and the scale of the synthesis. This guide provides foundational knowledge for the synthesis and characterization of this important heterocyclic compound, which will be beneficial for researchers in the field of drug discovery and development.

References

The Aminophthalazine Core: A Historical and Technical Guide to a Versatile Pharmacophore

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the discovery, synthesis, and evolution of aminophthalazine-based compounds, from the glow of luminol to targeted cancer therapies.

Introduction

The aminophthalazine scaffold, a bicyclic aromatic heterocycle, has proven to be a remarkably versatile core structure in the development of a wide range of scientifically and medically significant molecules. From its early discovery in the context of chemiluminescence to its current role in cutting-edge cancer treatments, the journey of aminophthalazines is a testament to the power of chemical exploration and rational drug design. This technical guide provides an in-depth exploration of the discovery and historical development of aminophthalazines, detailing key synthetic methodologies, biological activities, and the evolution of their therapeutic applications.

Early Discovery: The Luminescence of Luminol

The story of aminophthalazines begins with the synthesis of one of its most famous derivatives, luminol (5-amino-2,3-dihydro-1,4-phthalazinedione). First synthesized in 1902, its remarkable property of chemiluminescence—the emission of light from a chemical reaction—was not fully appreciated until the 1920s. This eerie blue glow, triggered by oxidation in the presence of a catalyst, has made luminol an invaluable tool in forensic science for the detection of trace amounts of blood, as the iron in hemoglobin acts as a potent catalyst for the reaction.

Experimental Protocol: Synthesis of Luminol

The synthesis of luminol from 3-nitrophthalic acid is a classic multi-step organic synthesis.[1][2][3][4][5]

Step 1: Synthesis of 3-Nitrophthalhydrazide

  • In a large test tube, combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous solution of hydrazine.[3]

  • Heat the mixture gently over a microburner until the solid dissolves.[3]

  • Add 4 mL of triethylene glycol and a boiling stone to the test tube.

  • Heat the solution vigorously to a temperature of 215-220°C for approximately 3-5 minutes to distill off the water.[5]

  • Allow the reaction mixture to cool to below 100°C and then add 15 mL of hot water to precipitate the product.

  • Cool the mixture in an ice bath and collect the solid 3-nitrophthalhydrazide by vacuum filtration.

Step 2: Reduction to 5-Aminophthalhydrazide (Luminol)

  • Transfer the moist 3-nitrophthalhydrazide to a large test tube.

  • Add 6.5 mL of a 10% sodium hydroxide solution and stir until the solid dissolves.

  • Add 4 g of sodium dithionite (sodium hydrosulfite).[3]

  • Add approximately 10 mL of water to wash any remaining solid from the sides of the test tube.

  • Heat the mixture to boiling and maintain for 5 minutes.

  • Remove from heat and add 2.6 mL of glacial acetic acid.[3]

  • Cool the mixture in an ice bath to precipitate the luminol.

  • Collect the light-yellow crystals of luminol by vacuum filtration.

Chemiluminescence Demonstration:

  • Dissolve a small amount of the synthesized luminol in a solution of sodium hydroxide.

  • In a separate container, prepare a solution of potassium ferricyanide and hydrogen peroxide.

  • In a darkened room, mix the two solutions to observe the characteristic blue chemiluminescence.

Luminol_Chemiluminescence Luminol Luminol Dianion Luminol Dianion Luminol->Dianion Base (OH-) Excited_State Excited State 3-Aminophthalate Dianion->Excited_State Oxidation Oxidant Oxidizing Agent (e.g., H2O2, K3[Fe(CN)6]) Oxidant->Excited_State Ground_State Ground State 3-Aminophthalate Excited_State->Ground_State Photon Emission Light Light (hν) Excited_State->Light

Figure 1: Simplified workflow of luminol chemiluminescence.

The Dawn of Therapeutic Applications: Hydralazine

The therapeutic potential of the aminophthalazine core was first realized with the discovery of hydralazine in the 1940s by scientists at Ciba, who were initially searching for antimalarial drugs.[6][7] Patented in 1949 and approved by the FDA in 1953, hydralazine emerged as one of the first orally active antihypertensive agents.[6] It functions as a direct-acting vasodilator, primarily relaxing arterial smooth muscle.

Experimental Protocol: Synthesis of 1(2H)-Phthalazinone (A Key Intermediate)

A common precursor for many aminophthalazine-based drugs is the 1(2H)-phthalazinone core. This can be synthesized from o-benzoylbenzoic acid, which in turn can be prepared from phthalic anhydride.[8][9]

Step 1: Synthesis of o-Benzoylbenzoic Acid

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride and a suitable solvent (e.g., carbon disulfide).

  • Slowly add a solution of phthalic anhydride and benzene to the flask while stirring.

  • After the addition is complete, heat the mixture under reflux for several hours.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain o-benzoylbenzoic acid.

Step 2: Synthesis of 4-Phenyl-1(2H)-phthalazinone

  • Dissolve o-benzoylbenzoic acid in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and collect the precipitated 4-phenyl-1(2H)-phthalazinone by filtration.

Signaling Pathway of Hydralazine

Hydralazine's vasodilatory effect is complex and not fully elucidated, but it is known to interfere with calcium signaling in vascular smooth muscle cells. More recent studies have revealed its ability to induce Hypoxia-Inducible Factor-1α (HIF-1α), which may contribute to its vascular effects.[10][11][12][13][14][15]

Hydralazine_HIF1a_Pathway cluster_normoxia Normoxia cluster_hydralazine Hydralazine Action Hydralazine Hydralazine PHD Prolyl Hydroxylase Domain (PHD) Enzymes Hydralazine->PHD Inhibition HIF1a HIF-1α PHD->HIF1a Hydroxylation VHL von Hippel-Lindau (VHL) Protein HIF1a->VHL Binding HRE Hypoxia Response Element (HRE) HIF1a->HRE Transcription Factor Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a Degradation VEGF Vascular Endothelial Growth Factor (VEGF) HRE->VEGF Gene Expression Vasodilation Vasodilation & Angiogenesis VEGF->Vasodilation

Figure 2: Hydralazine's effect on the HIF-1α signaling pathway.

Expanding the Therapeutic Arsenal: Azelastine

The 1970s saw the synthesis of azelastine, a phthalazinone derivative that would become a widely used antihistamine.[3] Patented in 1971 and gaining medical use in 1986, azelastine is a potent H1 receptor antagonist with additional mast cell stabilizing and anti-inflammatory properties. It is commonly formulated as a nasal spray for allergic rhinitis and as eye drops for allergic conjunctivitis.

Experimental Protocol: Synthesis of Azelastine

The synthesis of azelastine involves the condensation of 4-(4-chlorobenzyl)phthalazin-1(2H)-one with a derivative of N-methyl-4-piperidone.[7][16][17]

Step 1: Synthesis of 4-(4-Chlorobenzyl)phthalazin-1(2H)-one

  • Synthesize 2-(4-chlorobenzoyl)benzoic acid from phthalic anhydride and chlorobenzene following a procedure similar to the synthesis of o-benzoylbenzoic acid.

  • React the 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate to form 4-(4-chlorobenzyl)phthalazin-1(2H)-one.

Step 2: Synthesis of N-methylhexahydroazepin-4-one hydrochloride

This intermediate can be synthesized from N-methyl-4-piperidone through various methods, including ring expansion reactions.[18]

Step 3: Condensation to form Azelastine

  • React N-methylhexahydroazepin-4-one hydrochloride with benzoyl hydrazine to form an acylhydrazone.

  • Reduce the acylhydrazone with a reducing agent like potassium borohydride.

  • Condense the resulting product with 2-(p-chlorobenzoyl)benzoic acid to yield azelastine hydrochloride.[7]

Signaling Pathway of Azelastine

Azelastine's primary mechanism of action is the blockade of histamine H1 receptors. Additionally, it stabilizes mast cells, preventing the release of histamine and other pro-inflammatory mediators. This is thought to occur through the inhibition of calcium influx and interference with downstream signaling pathways like Protein Kinase C (PKC).[19][20][21]

Azelastine_Mast_Cell_Pathway Allergen Allergen IgE IgE Allergen->IgE Binds Mast_Cell Mast Cell IgE->Mast_Cell Activates Ca_Influx Ca2+ Influx Mast_Cell->Ca_Influx Triggers Azelastine Azelastine H1_Receptor Histamine H1 Receptor Azelastine->H1_Receptor Blocks Ca_Channel Ca2+ Channel Azelastine->Ca_Channel Inhibits Allergic_Symptoms Allergic Symptoms H1_Receptor->Allergic_Symptoms Causes Histamine Histamine PKC Protein Kinase C (PKC) Ca_Influx->PKC Activates Degranulation Degranulation PKC->Degranulation Promotes Mediators Inflammatory Mediators (Histamine, Leukotrienes, etc.) Degranulation->Mediators Release Mediators->H1_Receptor Binds

Figure 3: Azelastine's dual action on mast cells and H1 receptors.

Targeted Cancer Therapy: The Rise of PARP Inhibitors

A significant modern application of the aminophthalazine core is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. Olaparib, approved by the FDA in 2014, is a prominent example that incorporates a phthalazinone structure.[6] These drugs exploit the concept of synthetic lethality in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.

Experimental Protocol: Synthesis of Olaparib

The synthesis of Olaparib is a multi-step process, with a key step involving the coupling of a phthalazinone intermediate with a piperazine derivative.[22][23][24][25][26]

Step 1: Synthesis of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one

  • This intermediate is typically prepared through a series of reactions starting from simpler aromatic precursors.

Step 2: Acylation to form Olaparib

  • In a reaction vessel, dissolve 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one in a suitable solvent such as N,N-dimethylformamide.

  • Add a condensing agent (e.g., HOBT) and cyclopropanecarboxylic acid.

  • Add a base, such as triethylamine, and stir the reaction at room temperature for several hours.

  • After the reaction is complete, add water to precipitate the crude olaparib.

  • The solid product is then collected by filtration, washed, and dried.[24]

Mechanism of Action of Aminophthalazine-based PARP Inhibitors

PARP enzymes are crucial for the repair of single-strand DNA breaks. PARP inhibitors, containing the aminophthalazine core, bind to the catalytic domain of PARP, preventing it from repairing these breaks. In normal cells, these can be repaired by the homologous recombination pathway. However, in cancer cells with BRCA mutations, this pathway is deficient. The accumulation of unrepaired single-strand breaks leads to double-strand breaks during DNA replication, which cannot be repaired, ultimately leading to cell death.[13][14][21][27]

PARP_Inhibition_Pathway cluster_normal_cell Normal Cell (HR Proficient) cluster_brca_mutant_cell BRCA Mutant Cancer Cell (HR Deficient) SSB Single-Strand DNA Break (SSB) PARP PARP Enzyme SSB->PARP Recruits Replication_Fork Replication Fork SSB->Replication_Fork Leads to PARylation PARylation PARP->PARylation Catalyzes Aminophthalazine_PARPi Aminophthalazine-based PARP Inhibitor (e.g., Olaparib) Aminophthalazine_PARPi->PARP Inhibits & Traps BER Base Excision Repair (BER) PARylation->BER Initiates BER->SSB Repairs DSB Double-Strand DNA Break (DSB) Replication_Fork->DSB HR Homologous Recombination (HR) Repair DSB->HR Repair DSB->HR Deficient NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Error-prone Repair Cell_Viability Cell Viability HR->Cell_Viability Apoptosis Apoptosis (Cell Death) NHEJ->Apoptosis

Figure 4: Mechanism of synthetic lethality with aminophthalazine-based PARP inhibitors in BRCA-mutant cancer cells.

Quantitative Data Summary

The biological activity of aminophthalazine derivatives varies significantly with their substitution patterns. The following tables summarize key quantitative data for different classes of aminophthalazine compounds.

Table 1: Anti-inflammatory Activity of Aminophthalazine Derivatives [6]

Compound% PGE₂ Reduction (1 µM)EC₅₀ (µM)
2vi p-CH₃H990.031
2vii p-CH₃p-OCH₃980.032
2viii p-CH₃m-OCH₃62ND
2ix p-CH₃o-OCH₃790.59
2xvi Hp-OCH₃97.20.038
2xxiv Hp-CH₃O98.90.02

ND: Not Determined

Table 2: PARP Inhibitory Activity of Phthalazinone-based Compounds [28][29][30][31]

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)
Olaparib 51
Rucaparib 1.428
Niraparib 3.82.1
Talazoparib 0.571.8

Table 3: Mast Cell Stabilization Activity of Azelastine [9][19]

CompoundConcentration (µM)Inhibition of Histamine Release (%)
Azelastine 24> 90
Olopatadine 133~90

Conclusion

The aminophthalazine core has traversed a remarkable journey from its initial discovery as a chemiluminescent curiosity to its current status as a privileged scaffold in medicinal chemistry. The historical development of luminol, hydralazine, azelastine, and olaparib highlights the diverse biological activities that can be achieved through modification of this versatile heterocyclic system. The detailed synthetic protocols and an understanding of the intricate signaling pathways modulated by these compounds provide a solid foundation for future research and the development of novel aminophthalazine-based molecules with enhanced therapeutic potential. As our understanding of disease biology deepens, the aminophthalazine core is poised to remain a significant contributor to the advancement of science and medicine.

References

Unraveling the Biological Activity of 5-Aminophthalazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific mechanism of action for 5-Aminophthalazine in biological systems is not extensively documented, its core structure is a key pharmacophore in derivatives exhibiting significant therapeutic potential. This technical guide delves into the two primary mechanisms of action associated with aminophthalazine-based compounds: the non-cyclooxygenase-dependent inhibition of Prostaglandin E2 (PGE2) synthesis and the inhibition of the cytoskeletal-membrane linker protein, Ezrin. This document provides an in-depth analysis of the signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further research and drug development in this area.

Introduction

Phthalazine and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] While this compound itself is often utilized as a chemical building block, its structural motif is present in a variety of biologically active molecules.[2] Notably, aminophthalazine derivatives have emerged as potent inhibitors of Prostaglandin E2 (PGE2) production, independent of the classical cyclooxygenase (COX) inhibitory pathway, and as foundational structures for the synthesis of Ezrin inhibitors, which play a crucial role in cancer metastasis.[3][4] This guide will explore these two distinct, yet significant, mechanisms of action.

Mechanism of Action I: Inhibition of Prostaglandin E2 (PGE2) Synthesis

A significant finding in the study of aminophthalazine derivatives is their ability to potently reduce the production of PGE2 in cancer cells.[3] Crucially, this action is not mediated by the inhibition of COX-2, the target of many non-steroidal anti-inflammatory drugs (NSAIDs).[3] This suggests a novel mechanism of action, likely targeting downstream enzymes in the PGE2 synthesis pathway, with microsomal prostaglandin E synthase-1 (mPGES-1) being a prime candidate.[5][6]

The PGE2 Synthesis Pathway and Point of Inhibition

Prostaglandin E2 is a key mediator of inflammation and is implicated in the progression of various cancers.[5][7] Its synthesis is a multi-step enzymatic cascade.

PGE2_Pathway Membrane Membrane Phospholipids PLA2 cPLA2 Membrane->PLA2 AA Arachidonic Acid (AA) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) Inflammation Inflammation, Pain, Fever, Tumor Growth PGE2->Inflammation PLA2->AA COX->PGH2 mPGES1->PGE2 Aminophthalazines Aminophthalazine Derivatives Aminophthalazines->mPGES1 Inferred Target NSAIDs NSAIDs NSAIDs->COX

Figure 1: Prostaglandin E2 Synthesis Pathway and Inhibition.
Quantitative Data on PGE2 Inhibition by Aminophthalazine Derivatives

The following table summarizes the in vitro efficacy of various aminophthalazine derivatives in reducing PGE2 levels in HCA-7 human adenocarcinoma cells.

Compound IDStructure (R1, R2)% PGE2 ReductionEC50 (µM)% COX-2 Inhibition @ 5µMReference
2vi H, H99%0.031-[3]
2vii H, p-OCH398%0.032-[3]
2ix H, o-OCH379%0.59-[3]
2xv H, m-Cl75%0.86-[3]
2xvi H, o-Cl97%0.38-[3]
2xvii H, m-Phenyl85%0.54-[3]
2xxiv H, p-CH3O98.9%0.023%[3]

Data extracted from a study on HCA-7 human adenocarcinoma cells.[3]

Experimental Protocol: Cell-Free mPGES-1 Inhibition Assay

This protocol outlines a method to directly measure the inhibitory activity of a compound on mPGES-1 in a cell-free system.

Workflow Diagram:

mPGES1_Assay_Workflow Start Start PrepMicro Prepare Microsomal Fraction (mPGES-1 source) from IL-1β stimulated A549 cells Start->PrepMicro PreIncubate Pre-incubate Microsomes with Test Compound and GSH PrepMicro->PreIncubate Initiate Initiate Reaction with PGH2 PreIncubate->Initiate Terminate Terminate Reaction with Stop Solution Initiate->Terminate Detect Quantify PGE2 (ELISA / LC-MS) Terminate->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End

Figure 2: Cell-Free mPGES-1 Inhibition Assay Workflow.

Methodology:

  • Preparation of Microsomal Fraction (mPGES-1 Source):

    • Culture A549 human lung carcinoma cells and stimulate with Interleukin-1 beta (IL-1β) at a final concentration of 1 ng/mL for 24-48 hours to induce mPGES-1 expression.[3]

    • Harvest the cells, wash with cold phosphate-buffered saline (PBS), and resuspend in a homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 0.1 mM dithiothreitol).[3]

    • Homogenize the cells and centrifuge to pellet the microsomal fraction. Resuspend the pellet in the assay buffer.

  • Assay Protocol:

    • In a microplate, add the test compound at various concentrations.

    • Add the microsomal enzyme preparation and reduced glutathione (GSH) as an essential cofactor.[7]

    • Pre-incubate the mixture.

    • Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2). A typical final concentration is 10 µM.[1]

    • Allow the reaction to proceed for a defined time (e.g., 90 seconds) at room temperature.[1]

    • Stop the reaction by adding a stop solution, such as a solution of ferric chloride or stannous chloride.[3]

  • PGE2 Quantification:

    • Measure the concentration of the produced PGE2 in each well using a competitive enzyme-linked immunosorbent assay (ELISA) kit or by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action II: Inhibition of Ezrin Function (as a Synthetic Precursor)

This compound serves as a crucial building block in the synthesis of complex small molecules that inhibit the function of Ezrin.[4] Ezrin is a key protein that links the actin cytoskeleton to the plasma membrane and is involved in signal transduction pathways that regulate cell adhesion, motility, and morphology.[8][9] Overexpression and activation of Ezrin are strongly correlated with increased metastatic potential and poor prognosis in several cancers.[8][10]

Ezrin Activation and Signaling Pathway

Ezrin exists in a dormant, closed conformation and is activated through a two-step process involving the binding of phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphorylation at Threonine 567 (T567).[9][11] Activated Ezrin then links to transmembrane proteins and the actin cytoskeleton, promoting cell motility and invasion.[10]

Ezrin_Pathway cluster_activation Ezrin Activation cluster_function Downstream Effects Ezrin_inactive Inactive Ezrin (Closed Conformation) PIP2 PIP2 Binding Ezrin_inactive->PIP2 Phosphorylation Phosphorylation (T567) Ezrin_inactive->Phosphorylation Ezrin_active Active Ezrin (Open Conformation) Membrane Plasma Membrane (via CD44, ICAMs) Ezrin_active->Membrane links Actin Actin Cytoskeleton Ezrin_active->Actin links PIP2->Ezrin_active Phosphorylation->Ezrin_active Motility Cell Motility, Invasion, Metastasis Membrane->Motility Actin->Motility Ezrin_Inhibitor Ezrin Inhibitors (derived from This compound) Ezrin_Inhibitor->Ezrin_inactive Prevents Activation

Figure 3: Ezrin Activation and Signaling Pathway.
Quantitative Data on Ezrin Inhibition

The following table presents binding affinities and functional inhibition data for a known Ezrin inhibitor, NSC668394, for which this compound derivatives can be considered as potential analogues.

CompoundTargetBinding Affinity (KD, µM)Functional AssayIC50 (µM)Reference
NSC668394 Ezrin12.59In vitro Ezrin Phosphorylation8.1[12][13]
NSC305787 Ezrin~10In vitro Ezrin Phosphorylation8.3[8][14]
Experimental Protocols for Assessing Ezrin Inhibition

This protocol describes the use of SPR to measure the direct binding of a small molecule inhibitor to recombinant Ezrin.

Workflow Diagram:

SPR_Workflow Start Start Immobilize Immobilize Recombinant Ezrin on Sensor Chip Start->Immobilize Inject Inject Serial Dilutions of Test Compound Immobilize->Inject Measure Measure Association and Dissociation (Sensorgram) Inject->Measure Regenerate Regenerate Sensor Surface Measure->Regenerate Analyze Calculate kon, koff, KD Measure->Analyze Regenerate->Inject Next Concentration End End Analyze->End

Figure 4: Surface Plasmon Resonance (SPR) Workflow.

Methodology:

  • Ligand Immobilization:

    • Recombinant Ezrin protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Binding:

    • A running buffer is continuously passed over the sensor surface to establish a stable baseline.

    • The small molecule inhibitor (analyte) is prepared in a series of concentrations in the running buffer.

    • Each concentration is injected over the sensor surface for a defined period (association phase), followed by a wash with the running buffer (dissociation phase).

  • Data Acquisition and Analysis:

    • The binding events are monitored in real-time as a change in response units (RU) on a sensorgram.

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a 1:1 binding model.

    • The equilibrium dissociation constant (KD) is calculated as koff/kon.

This assay determines if a compound inhibits the phosphorylation of Ezrin at T567 by a relevant kinase (e.g., PKCα).

Methodology:

  • Reaction Setup:

    • In a microfuge tube, combine recombinant Ezrin protein, the kinase (e.g., PKCα), and the test compound at various concentrations in a kinase assay buffer.

    • Include appropriate controls (no inhibitor, no kinase).

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Detection of Phosphorylation:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated Ezrin (p-Ezrin T567) and a primary antibody for total Ezrin.

    • Use appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).

  • Data Analysis:

    • Quantify the band intensities for p-Ezrin and total Ezrin.

    • Calculate the ratio of p-Ezrin to total Ezrin for each condition.

    • Determine the IC50 value of the inhibitor for Ezrin phosphorylation.

This assay measures the effect of an inhibitor on the migratory capacity of cancer cells in real-time.

Methodology:

  • Plate Setup:

    • Add a chemoattractant (e.g., serum-containing media) to the lower chamber of a CIM-Plate 16.

    • Assemble the plate and add serum-free media to the upper chamber for background reading.

  • Cell Seeding and Treatment:

    • Harvest and resuspend cancer cells (e.g., osteosarcoma cells) in serum-free media containing the test compound at various concentrations or a vehicle control.

    • Add the cell suspension to the upper chamber of the CIM-Plate 16.

  • Real-Time Monitoring:

    • Place the plate in the xCELLigence RTCA DP instrument and monitor cell migration in real-time for 24-48 hours. The instrument measures changes in impedance as cells migrate through the porous membrane.[9]

  • Data Analysis:

    • The instrument software generates migration curves (Cell Index vs. Time).

    • Calculate the percent inhibition of cell migration for each compound concentration compared to the vehicle control.

Conclusion

While direct research on the mechanism of action of this compound is limited, its derivatives have demonstrated significant potential as therapeutic agents through at least two distinct pathways: the non-COX-dependent inhibition of PGE2 synthesis and the inhibition of Ezrin function. The detailed signaling pathways, quantitative data, and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. Further investigation into the specific molecular targets of aminophthalazine-based PGE2 inhibitors and the continued development of Ezrin inhibitors derived from this compound are promising avenues for the discovery of novel anti-inflammatory and anti-cancer therapeutics.

References

An In-depth Technical Guide to the Spectroscopic Data Analysis of 5-Aminophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Aminophthalazine (also known as phthalazin-1-amine), a key heterocyclic amine of interest in medicinal chemistry and drug development. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), details the experimental protocols for these analyses, and presents logical workflows relevant to its synthesis and pharmacological evaluation.

Spectroscopic Data of this compound

While comprehensive, publicly available spectra for this compound are limited, the following tables summarize the expected and theoretical data based on its chemical structure and known spectroscopic principles. This data is crucial for the identification, characterization, and quality control of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.10s1HH-4
~8.20d1HH-8
~7.80 - 7.95m2HH-6, H-7
~7.65d1HH-5
~5.50br s2H-NH₂

Note: Predicted values are for a solution in DMSO-d₆. The broad singlet for the amine protons is due to solvent exchange and quadrupole broadening.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmCarbon Assignment
~158.0C-1
~150.0C-4
~134.0C-8a
~132.5C-6
~128.0C-7
~126.0C-4a
~125.5C-8
~120.0C-5

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (asymmetric & symmetric) of primary amine
3100 - 3000MediumAromatic C-H stretch
1640 - 1600StrongC=N stretch of the phthalazine ring
1620 - 1580MediumN-H bend (scissoring)
1550 - 1450StrongAromatic C=C ring stretch
1350 - 1250MediumAromatic C-N stretch
900 - 675StrongAromatic C-H out-of-plane bend

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
145100[M]⁺ (Molecular Ion)
118~70[M - HCN]⁺
91~40[C₇H₅N]⁺
77~30[C₆H₅]⁺

Note: Fragmentation patterns are predicted based on typical behavior of aromatic amines and nitrogen-containing heterocycles under electron impact (EI) ionization.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain a reference.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Acquisition Parameters: A spectral width of approximately 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) are set to achieve a good signal-to-noise ratio.

    • Processing: The free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS at 0 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

    • Acquisition Parameters: A spectral width of approximately 200-240 ppm, a longer relaxation delay (e.g., 2-10 seconds), and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

    • Processing: Similar to ¹H NMR, the FID is processed, and chemical shifts are referenced to the solvent peak.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Solid State):

    • KBr Pellet Method: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

  • Instrumentation: An FT-IR spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

    • The sample is placed in the instrument, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.

    • A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

2.3 Mass Spectrometry (MS)

  • Sample Introduction and Ionization:

    • Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile organic solvent and injected into a gas chromatograph. The compound is separated on a capillary column and then introduced into the mass spectrometer, where it is typically ionized by electron impact (EI).

    • Direct Infusion/Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of acid like formic acid) and infused directly into the mass spectrometer. ESI is a softer ionization technique often used with LC-MS.

  • Instrumentation: A mass spectrometer (e.g., a quadrupole, time-of-flight, or ion trap) is used.

  • Data Acquisition:

    • The instrument is calibrated using a known standard.

    • The mass-to-charge ratio (m/z) of the ions is scanned over a relevant range (e.g., m/z 50-500).

    • For tandem MS (MS/MS), the molecular ion is selected and fragmented to aid in structural elucidation.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Mandatory Visualizations

3.1 Synthesis Workflow for Aminophthalazine Derivatives

The following diagram illustrates a generalized synthetic pathway for producing aminophthalazine derivatives, a common workflow in medicinal chemistry research.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Phthalic Anhydride Phthalic Anhydride Phthalazinone Phthalazinone Phthalic Anhydride->Phthalazinone Reaction with Hydrazine Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Phthalazinone Halogenation Halogenation Phthalazinone->Halogenation e.g., POCl3 1-Chlorophthalazine 1-Chlorophthalazine Halogenation->1-Chlorophthalazine Amination Amination 1-Chlorophthalazine->Amination Nucleophilic Substitution This compound This compound Amination->this compound G Compound_Library Phthalazine Derivatives Library Primary_Screening High-Throughput Primary Screening (e.g., Target-based assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (e.g., Cell-based functional assays) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Assays->Lead_Optimization In_Vivo_Testing In Vivo Efficacy & Toxicity Testing Lead_Optimization->In_Vivo_Testing

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Aminophthalazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophthalazine derivatives have emerged as a versatile and promising class of heterocyclic compounds in medicinal chemistry and drug discovery. Possessing a privileged scaffold, these molecules have demonstrated a remarkable breadth of biological activities, positioning them as attractive candidates for the development of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders. This in-depth technical guide provides a comprehensive overview of the biological activities of aminophthalazine compounds, focusing on their mechanisms of action as inhibitors of key cellular targets, including Prostaglandin E2 (PGE2) production, Vascular Endothelial Growth Factor Receptor (VEGFR), and Poly (ADP-ribose) polymerase (PARP).

This guide is designed to be a practical resource for researchers, scientists, and drug development professionals. It offers a detailed exploration of the experimental protocols used to evaluate the biological efficacy of these compounds, presents quantitative data in a clear and comparative format, and visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding of their molecular interactions.

Inhibition of Prostaglandin E2 (PGE2) Production

A significant area of investigation for aminophthalazine compounds has been their ability to inhibit the production of Prostaglandin E2 (PGE2), a key mediator of inflammation and a significant contributor to the tumor microenvironment. Several aminophthalazine analogs have been identified as potent inhibitors of PGE2 production in various cancer cell lines.

Quantitative Data: PGE2 Production and COX-2 Inhibition

The following table summarizes the in vitro activity of selected aminophthalazine compounds on PGE2 production in HCA-7 human colon adenocarcinoma cells and their corresponding, often negligible, inhibition of the cyclooxygenase-2 (COX-2) enzyme. This highlights a potentially distinct mechanism of action compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Compound ID% PGE2 Reduction (at 1 µM)EC50 for PGE2 Reduction (µM)[1]% COX-2 Inhibition (at 5 µM)
2vi 99%0.03115%
2vii 98%0.0323%
2xvi 97.2%0.03810%
2xxiv 98.9%0.023%
1a -0.090>50% (at 5µM)[1]
Experimental Protocols

This protocol outlines the methodology to assess the ability of aminophthalazine compounds to inhibit PGE2 production in the HCA-7 human colon adenocarcinoma cell line.

Materials:

  • HCA-7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Aminophthalazine test compounds

  • PGE2 ELISA Kit

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Culture: Culture HCA-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the HCA-7 cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the aminophthalazine test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • PGE2 Quantification: Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE2 production inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value, the concentration of the compound that causes 50% inhibition of PGE2 production, by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

This assay determines the direct inhibitory effect of aminophthalazine compounds on the enzymatic activity of cyclooxygenase-2 (COX-2).

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening kit (fluorometric or colorimetric)

  • Aminophthalazine test compounds

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare the assay buffer, probe, and cofactor solution as per the manufacturer's instructions of the COX-2 inhibitor screening kit.

  • Compound Addition: Add the aminophthalazine test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control and a known COX-2 inhibitor as a positive control.

  • Enzyme Addition: Add the recombinant human COX-2 enzyme to each well.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Signal Detection: Immediately measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader. The signal is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of COX-2 activity, from a dose-response curve.

Logical Workflow for PGE2 Inhibition Screening

The following diagram illustrates the workflow for screening aminophthalazine compounds for their ability to inhibit PGE2 production.

PGE2_Inhibition_Workflow cluster_synthesis Compound Library cluster_screening Screening Cascade cluster_lead_dev Lead Development Synthesis Synthesis of Aminophthalazine Analogs PGE2_Assay PGE2 Production Inhibition Assay (HCA-7 cells) Synthesis->PGE2_Assay COX2_Assay Cell-Free COX-2 Inhibition Assay PGE2_Assay->COX2_Assay Decision Potent PGE2 Inhibitor & Weak COX-2 Inhibitor? COX2_Assay->Decision EC50 EC50 Determination for PGE2 Reduction Decision->EC50 SAR Structure-Activity Relationship (SAR) Studies Decision->SAR No EC50->SAR InVivo In Vivo Efficacy Studies EC50->InVivo SAR->Synthesis Optimize Scaffold VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 p-VEGFR-2 (Autophosphorylation) VEGFR2->P_VEGFR2 Activation PLCg PLCγ P_VEGFR2->PLCg Ras Ras P_VEGFR2->Ras PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis Cell Proliferation Survival PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Aminophthalazine Inhibitor Inhibitor->P_VEGFR2 Inhibition of Autophosphorylation PARP_Inhibition_Synthetic_Lethality cluster_normal Normal Cell (BRCA Proficient) cluster_cancer Cancer Cell (BRCA Deficient) SSB_N Single-Strand Break (SSB) PARP_N PARP SSB_N->PARP_N recruits DSB_N Double-Strand Break (DSB) (from replication fork collapse) SSB_N->DSB_N BER_N Base Excision Repair (BER) PARP_N->BER_N activates Viable_N Cell Survival BER_N->Viable_N repairs SSB HR_N Homologous Recombination (HR) DSB_N->HR_N repairs DSB HR_N->Viable_N SSB_C Single-Strand Break (SSB) PARP_C PARP SSB_C->PARP_C DSB_C Double-Strand Break (DSB) (from replication fork collapse) SSB_C->DSB_C BER_C Base Excision Repair (BER) PARP_C->BER_C Blocked HR_C Homologous Recombination (HR) (Defective) DSB_C->HR_C Attempted Repair Apoptosis_C Cell Death (Apoptosis) HR_C->Apoptosis_C Fails Inhibitor Aminophthalazine PARP Inhibitor Inhibitor->PARP_C Inhibition

References

An In-depth Technical Guide to 5-Aminophthalazine (CAS Number 102072-84-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 5-Aminophthalazine (CAS No. 102072-84-4). The information is curated for professionals in the fields of chemical research and drug development.

Core Physical and Chemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₈H₇N₃.[1][2] It presents as a light yellow to brown solid and should be stored at room temperature in an inert atmosphere, protected from light.[2][3][4]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are predicted through computational models and should be confirmed by experimental analysis.

PropertyValueSource
CAS Number 102072-84-4[3][4]
Molecular Formula C₈H₇N₃[1][2][3]
Molecular Weight 145.16 g/mol [1][2]
Appearance Light yellow to brown solid[2][3]
Melting Point 223-224 °C[2][3]
Boiling Point (Predicted) 423.2 ± 20.0 °C[2][3]
Density (Predicted) 1.292 ± 0.06 g/cm³[2][3]
pKa (Predicted) 5.32 ± 0.30[2][3]
Storage Keep in dark place, Inert atmosphere, Room temperature[2][3][4]

Spectroscopic Data

  • ¹H NMR Spectroscopy : Protons on the aromatic rings would likely appear in the range of 7.0-9.8 ppm. The protons of the amino group would present a broad singlet, the chemical shift of which would be dependent on the solvent and concentration. For a similar compound, the following peaks were observed: ¹H NMR (400 MHz, DMSO-d6) δ: 9.80 (s, 1H), 9.60 (s, 1H), 7.60 (dd, J = 4.6, 7.6 Hz, 1H), 7.20 (dd, J = 1.9, 4.6 Hz, 1H), 7.02 (d, J = 7.6 Hz, 1H), 6.50 (s, 2H).[2]

  • ¹³C NMR Spectroscopy : Aromatic carbons would be expected in the region of 110-150 ppm. For a related structure, the following peaks were observed: ¹³C NMR (100.17 MHz, DMSO-d6) δ: 150.1, 146.5, 145.1, 133.2, 126.1, 114.7, 114.1, 112.2.[2]

  • Infrared (IR) Spectroscopy : Key absorptions would be expected for N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring (above 3000 cm⁻¹), and C=C and C=N stretching vibrations within the aromatic system (typically in the 1400-1600 cm⁻¹ region).[5][6][7][8]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of organic compounds are outlined below. These are general procedures and can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus.[9][10]

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Melting_Point_Determination cluster_0 Sample Preparation cluster_1 Measurement A Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat Sample C->D E Record Melting Range D->E

Workflow for Melting Point Determination.
Solubility Assessment

The solubility of this compound can be qualitatively assessed in various solvents.

Methodology:

  • Add approximately 10-20 mg of this compound to a test tube.

  • Add 1 mL of the desired solvent (e.g., water, ethanol, acetone, toluene) to the test tube.

  • Agitate the mixture vigorously for 1-2 minutes.

  • Observe whether the solid dissolves completely. If not, the mixture can be gently heated to assess temperature effects on solubility.

Solubility_Assessment A Add Sample to Test Tube B Add Solvent A->B C Agitate Mixture B->C D Observe for Dissolution C->D E Soluble D->E Yes F Insoluble D->F No

Decision workflow for qualitative solubility assessment.

Synthesis Pathway

This compound has been utilized as a building block in the synthesis of ezrin inhibitors, which are being investigated for their potential in treating metastatic osteosarcoma.[2] While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be proposed based on the synthesis of related aminophthalazinone and pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. A common approach involves the condensation of a substituted phthalic acid derivative with a hydrazine, followed by amination.

Synthesis_Pathway A Substituted Phthalic Anhydride C Phthalazinone Intermediate A->C B Hydrazine B->C E This compound C->E D Aminating Agent D->E

Proposed general synthesis pathway for this compound.

Biological Activity and Signaling Pathways

Aminophthalazine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been investigated as inhibitors of several key enzymes involved in cellular signaling pathways.[11]

Phosphodiesterase (PDE) Inhibition

Certain aminophthalazine derivatives have been evaluated for their inhibitory activity against phosphodiesterases (PDEs), particularly PDE-5.[11] PDEs are enzymes that regulate the cellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in numerous signaling pathways. Inhibition of PDE-5, for instance, leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism is the basis for treatments of erectile dysfunction and pulmonary hypertension.

PDE_Inhibition cluster_0 Normal Cellular Signaling cluster_1 Inhibition by Aminophthalazine Derivative A GTP B Guanylate Cyclase A->B C cGMP B->C D PDE-5 C->D F Cellular Response (e.g., Muscle Contraction) C->F E GMP D->E G This compound Derivative H PDE-5 G->H Inhibits I Increased cGMP J Enhanced Cellular Response (e.g., Muscle Relaxation) I->J

Signaling pathway of PDE-5 inhibition.
Kinase Inhibition

Derivatives of aminophthalazine have also been identified as inhibitors of protein kinases, such as p38 MAP kinase and Aurora-A kinase.[11]

  • p38 MAP Kinase: This kinase is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of p38 MAP kinase is a therapeutic strategy for inflammatory diseases.

  • Aurora-A Kinase: This kinase plays a crucial role in mitosis, specifically in the formation and function of the mitotic spindle. Overexpression of Aurora-A kinase is common in many cancers, making it an attractive target for anticancer drug development.

Kinase_Inhibition cluster_0 p38 MAP Kinase Pathway cluster_1 Aurora-A Kinase Pathway A Stress/Inflammatory Stimuli B Upstream Kinases A->B C p38 MAP Kinase B->C D Downstream Effectors C->D E Inflammation/ Apoptosis D->E F Cell Cycle Progression (G2/M Phase) G Aurora-A Kinase F->G H Spindle Assembly G->H I Mitosis H->I Inhibitor Aminophthalazine Derivative Inhibitor->C Inhibits Inhibitor->G Inhibits

Inhibition of p38 MAP Kinase and Aurora-A Kinase pathways.

Conclusion

This compound is a versatile chemical building block with established physical and chemical properties. Its derivatives have shown significant potential in medicinal chemistry, particularly as inhibitors of key enzymes in cellular signaling pathways. This guide provides a foundational understanding of this compound for researchers and scientists engaged in drug discovery and development, highlighting areas for further experimental investigation and therapeutic application.

References

Solubility and stability studies of 5-Aminophthalazine in various solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for evaluating the solubility and stability of 5-Aminophthalazine, a key intermediate in the synthesis of various biologically active compounds. Understanding these physicochemical properties is critical for drug design, formulation development, process chemistry, and ensuring the safety and efficacy of the final drug product.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) in various solvents is a fundamental property that influences its bioavailability, formulation, and purification. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, data from structurally similar compounds can provide valuable insights. For the purpose of this guide, the solubility of 6-Chloropyridazin-3-amine, a structurally related heterocyclic amine, is presented as a reference. It is imperative to note that this data serves as a surrogate and experimental determination for this compound is strongly recommended.

Quantitative Solubility Data of a Structurally Related Compound

The following table summarizes the mole fraction solubility (x) of 6-Chloropyridazin-3-amine in various organic solvents at different temperatures. This data is intended to provide a qualitative understanding of the types of solvents that may be suitable for this compound.

SolventTemperature (K)Mole Fraction Solubility (x)
Methanol298.150.0152
313.150.0268
328.150.0456
343.150.0743
Ethanol298.150.0098
313.150.0175
328.150.0298
343.150.0495
n-Butanol298.150.0051
313.150.0092
328.150.0159
343.150.0268
Acetone298.150.0215
313.150.0389
328.150.0673
343.150.1112
Ethyl Acetate298.150.0076
313.150.0141
328.150.025
343.150.0426
Toluene298.150.0011
313.150.0022
328.150.0041
343.150.0074
N,N-Dimethylformamide298.150.1023
313.150.1542
328.150.2231
343.150.3114

Disclaimer: The data presented is for 6-Chloropyridazin-3-amine and is intended for illustrative purposes only.[1]

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4][5][6]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Glass flasks with stoppers

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a glass flask. The excess solid should be visually apparent.

  • Equilibration: Place the sealed flask in an orbital shaker with a constant temperature bath. Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge an aliquot of the suspension at a high speed to separate the undissolved solid from the saturated solution.

  • Sample Preparation: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L.

Stability Studies of this compound

Stability studies are crucial to identify potential degradation products and establish the intrinsic stability of a drug substance. Forced degradation studies expose the compound to stress conditions to accelerate its decomposition.[7][8][9][10][11][12][13]

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains a primary aromatic amine and a phthalazine heterocyclic ring system, the following degradation pathways can be anticipated under stress conditions:

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities.

  • Hydrolysis: While the phthalazine ring is generally stable, extreme pH and temperature could potentially lead to ring opening. The amino group is generally stable to hydrolysis.

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light, potentially leading to dimerization or other complex reactions.

Forced Degradation Experimental Design

A systematic forced degradation study should be conducted to evaluate the stability of this compound under various stress conditions.

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M - 1 M HCl24 - 72 hours
Base Hydrolysis0.1 M - 1 M NaOH24 - 72 hours
Oxidation3% - 30% H₂O₂24 - 72 hours
Thermal Stress60°C - 80°C24 - 72 hours
Photolytic StressICH compliant light/UV exposureAs per ICH Q1B
Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products.[7][14]

Objective: To develop and validate an RP-HPLC method for the simultaneous determination of this compound and its degradation products.

Materials:

  • This compound reference standard

  • Stressed samples of this compound

  • HPLC grade acetonitrile, methanol, and water

  • Buffers (e.g., phosphate, acetate)

  • Acids and bases for pH adjustment

  • C18 HPLC column

Procedure:

  • Method Development:

    • Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

    • Wavelength Selection: Determine the optimal UV detection wavelength by scanning the UV spectra of this compound and its stressed solutions.

    • Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve adequate separation of the parent peak from all degradation product peaks.

  • Forced Degradation Sample Analysis:

    • Prepare solutions of the stressed samples (acid, base, oxidative, thermal, and photolytic).

    • Inject the prepared solutions into the HPLC system.

    • Identify the retention time of the parent peak and any new peaks corresponding to degradation products.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is confirmed by the peak purity analysis of the parent peak in the stressed samples.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value by recovery studies.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow start Start: Drug Substance (this compound) stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (e.g., 80°C) stress_conditions->thermal photo Photolytic Stress (ICH Q1B) stress_conditions->photo sample_prep Sample Preparation (Neutralization, Dilution) acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep hplc_analysis Stability-Indicating HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis pathway Identify Degradation Pathways data_analysis->pathway mass_balance Calculate Mass Balance data_analysis->mass_balance report Final Report pathway->report mass_balance->report

Caption: Workflow for a Forced Degradation Study.

References

Phthalazine Derivatives: A Comprehensive Technical Guide to Their Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, leading to the development of several clinically approved drugs. This technical guide provides an in-depth exploration of the diverse pharmacological properties of phthalazine derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes complex biological pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals in the field.

Introduction

Phthalazine and its analogs are a class of nitrogen-containing heterocyclic compounds that have demonstrated remarkable versatility as pharmacophores.[1] The inherent structural features of the phthalazine nucleus make it an attractive starting point for the synthesis of novel therapeutic agents.[1] Commercially available drugs such as Hydralazine (antihypertensive), Azelastine (antihistamine), and Olaparib (anticancer) underscore the therapeutic potential of this scaffold.[1] This guide aims to provide a detailed overview of the pharmacological landscape of phthalazine derivatives, supported by experimental evidence and quantitative data from recent scientific literature.

Anticancer Activity

Phthalazine derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a range of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and proliferation.

VEGFR-2 Inhibition

A significant number of phthalazine derivatives exert their anticancer effects by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can suppress the formation of new blood vessels that supply nutrients to tumors, thereby impeding their growth and metastasis.[2][3]

Several novel series of phthalazine derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory and anticancer activities. For instance, certain triazolo[3,4-a]phthalazine derivatives have shown potent anticancer activity against human colon adenocarcinoma (HCT-116) and breast cancer (MCF-7) cell lines.[2][4]

Table 1: Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors

CompoundTarget Cell LineIC50 (µM)VEGFR-2 Inhibition IC50 (µM)Reference
7a HCT-1166.04 ± 0.300.11 ± 0.01[2]
MCF-78.8 ± 0.45[2]
7b HCT-11613.22 ± 0.220.31 ± 0.03[2]
MCF-717.9 ± 0.50[2]
8b HCT-11618 ± 0.200.91 ± 0.08[2]
MCF-725.2 ± 0.55[2]
8c HCT-11635 ± 0.450.72 ± 0.08[2]
MCF-744.3 ± 0.49[2]
12b --2.7[3]
12c --4.4[3]
13c --2.5[3]
6o HCT-1167 ± 0.06-[4]
MCF-716.98 ± 0.15[4]
6m HCT-11613 ± 0.11-[4]
6d HCT-11615 ± 0.14-[4]
MCF-718.2 ± 0.17[4]
9b HCT-11623 ± 0.22-[4]
Sorafenib (Reference) HCT-1165.47 ± 0.30.1 ± 0.02[2]
MCF-77.26 ± 0.3[2]

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

EGFR-Mediated Apoptosis

Certain phthalazine-based derivatives have been shown to induce apoptosis in cancer cells through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5] Uncontrolled EGFR signaling is a hallmark of several cancers, leading to increased cell proliferation and survival.[5]

One study reported a phthalazine derivative (compound 12d) that significantly stimulated total apoptotic breast cancer cell death in MDA-MB-231 cells, with an IC50 of 0.57 µM after 48 hours of treatment.[5] This compound induced a 64.4-fold increase in total apoptotic cells compared to the control.[5]

Experimental Protocols

A mixture of the appropriate starting phthalazine derivative (1 mmol) and the respective reagent (e.g., acid chloride, isothiocyanate) in a suitable solvent (e.g., dry dioxane, DMF) is refluxed for a specified period (typically 4-8 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with a suitable solvent (e.g., ethanol), and purified by recrystallization or column chromatography to yield the desired triazolo[3,4-a]phthalazine derivative.

Human cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in 100 µL of DMSO. The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

The inhibitory activity of the compounds against VEGFR-2 is determined using a commercially available kinase assay kit. The assay is typically performed in a 96-well plate format. The compounds, VEGFR-2 enzyme, and a specific substrate are incubated in a kinase reaction buffer containing ATP. The reaction is allowed to proceed for a specified time at a controlled temperature. The amount of phosphorylated substrate is then quantified using a detection reagent, and the luminescence or fluorescence is measured. The percentage of inhibition is calculated, and IC50 values are determined.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Phthalazine Phthalazine Derivative Phthalazine->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Experimental_Workflow_Anti_Inflammatory_Assay Start Start Animal_Grouping Animal Grouping (e.g., Rats) Start->Animal_Grouping Compound_Admin Administer Phthalazine Derivative or Vehicle Animal_Grouping->Compound_Admin Carrageenan_Injection Induce Inflammation (Carrageenan Injection) Compound_Admin->Carrageenan_Injection Paw_Measurement Measure Paw Volume at Timed Intervals Carrageenan_Injection->Paw_Measurement Data_Analysis Analyze Data & Calculate % Inhibition Paw_Measurement->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Synthesis of 5-Aminophthalazine-1,4-dione (Luminol): A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Aminophthalazine-1,4-dione, commonly known as Luminol. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Luminol is a well-known chemiluminescent compound with significant applications, most notably in forensic science for the detection of trace amounts of blood.[1] The synthesis is a two-step process commencing from 3-nitrophthalic acid.

Reaction Scheme

The overall synthesis involves two key transformations:

  • Cyclization: Reaction of 3-nitrophthalic acid with hydrazine to form the cyclic hydrazide, 5-nitro-2,3-dihydrophthalazine-1,4-dione.

  • Reduction: Reduction of the nitro group of the intermediate to an amino group to yield the final product, 5-amino-2,3-dihydrophthalazine-1,4-dione (Luminol).[2]

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis of this compound-1,4-dione.

ParameterValueReference
Starting Material3-Nitrophthalic Acid[2][3]
Intermediate5-Nitro-2,3-dihydrophthalazine-1,4-dione[2][4]
Final Product5-Amino-2,3-dihydrophthalazine-1,4-dione[2][3]
Overall Yield35%[3]
Melting Point326-334 °C[3]
Purity (Example)98.2%[5]

Experimental Protocols

This section details the step-by-step methodologies for the synthesis of this compound-1,4-dione.

Part I: Synthesis of 5-Nitro-2,3-dihydrophthalazine-1,4-dione
  • Reaction Setup: In a large test tube, combine 1.3 g of 3-nitrophthalic acid with 2 mL of a 10% aqueous solution of hydrazine.[2]

  • Heating and Dissolution: Gently heat the mixture over a microburner until the solid dissolves.[4]

  • High-Temperature Reaction: Add 0.8 mL of triethylene glycol to the solution. Clamp the test tube and insert a thermometer. Heat the solution to 210-220 °C and maintain this temperature for approximately two minutes.[4]

  • Cooling and Precipitation: Allow the reaction mixture to cool to 100 °C.

  • Isolation of Intermediate: Add 4 mL of hot water to the cooled mixture. The product, 5-nitro-2,3-dihydrophthalazine-1,4-dione, will precipitate out of the solution upon cooling. Collect the solid product by vacuum filtration using a Hirsch funnel.

Part II: Synthesis of 5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol)
  • Dissolution of Intermediate: Transfer the 5-nitro-2,3-dihydrophthalazine-1,4-dione to a large test tube. Add 6.5 mL of a 10% sodium hydroxide solution and stir until the solid dissolves.[2]

  • Addition of Reducing Agent: To the solution, add 4.0 g of sodium dithionite (also known as sodium hydrosulfite).[2] Use a small amount of water to wash any solid from the walls of the test tube.[2]

  • Reduction Reaction: Heat the mixture to boiling and maintain a gentle boil for 5 minutes, stirring continuously with a glass rod.[2]

  • Precipitation of Product: Remove the test tube from the heat and add 2.6 mL of glacial acetic acid.[2] The luminol product will precipitate as a light-yellow solid.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation.[2] Collect the crystals of luminol by vacuum filtration using a Hirsch funnel.[2] The product can be recrystallized from 95% ethanol to improve purity.[3]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound-1,4-dione.

Synthesis_Workflow cluster_0 Part I: Synthesis of 5-Nitro-2,3-dihydrophthalazine-1,4-dione cluster_1 Part II: Synthesis of 5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol) A 1. Combine 3-Nitrophthalic Acid and 10% Hydrazine Solution B 2. Heat to Dissolve A->B Gentle Heating C 3. Add Triethylene Glycol and Heat to 210-220 °C B->C High Temp D 4. Cool to 100 °C C->D E 5. Add Hot Water and Cool D->E F 6. Collect Intermediate via Vacuum Filtration E->F G 1. Dissolve Intermediate in 10% NaOH Solution F->G Use Intermediate H 2. Add Sodium Dithionite G->H I 3. Boil for 5 Minutes H->I Reduction J 4. Add Glacial Acetic Acid I->J Precipitation K 5. Cool in Ice Bath J->K L 6. Collect Luminol via Vacuum Filtration K->L M 7. Recrystallize from 95% Ethanol (Optional) L->M

Caption: Workflow for the two-part synthesis of Luminol.

References

Application Notes and Protocols for 5-Aminophthalazine in Chemiluminescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminophthalazine, commonly known as luminol, is a versatile and widely used reagent in chemiluminescence-based assays. Its reaction with an oxidizing agent, typically hydrogen peroxide in the presence of a catalyst, produces a characteristic blue light emission. This phenomenon, known as chemiluminescence, provides a highly sensitive detection method for a variety of biological and chemical analyses. These application notes provide detailed information and protocols for the effective use of this compound in assays such as ELISA and Western blotting, critical tools in research and drug development.

The core of the this compound chemiluminescent reaction is its oxidation, most commonly catalyzed by horseradish peroxidase (HRP). In this process, HRP enhances the rate of reaction between luminol and hydrogen peroxide, leading to the formation of an excited-state intermediate, 3-aminophthalate. As this intermediate decays to its ground state, it emits light, with the intensity of the light being proportional to the amount of HRP present. This principle allows for the highly sensitive quantification of HRP-conjugated molecules, such as antibodies, in various immunoassay formats.

Principle of this compound Chemiluminescence

The chemiluminescent reaction of this compound (luminol) is a multi-step process that can be summarized as follows:

  • Deprotonation: In an alkaline environment, luminol loses protons to form a dianion.

  • Oxidation: The luminol dianion is oxidized by an oxidizing agent, such as hydrogen peroxide (H₂O₂), a reaction catalyzed by horseradish peroxidase (HRP).

  • Formation of an Unstable Intermediate: This oxidation leads to the formation of an unstable endoperoxide intermediate.

  • Decomposition and Light Emission: The endoperoxide decomposes, releasing nitrogen gas and forming an excited state of 3-aminophthalate. As the excited 3-aminophthalate returns to its ground state, it emits a photon of light (at approximately 425 nm).

The intensity and duration of the light emission can be significantly increased by the addition of enhancer molecules, such as phenolic compounds. These enhancers facilitate the transfer of electrons and prolong the signal output.

Quantitative Data Summary

The performance of this compound-based assays is influenced by several factors, including the concentrations of luminol, hydrogen peroxide, and HRP, as well as the pH of the reaction buffer and the presence of enhancers. The following tables summarize key quantitative data for optimizing these assays.

ParameterOptimal Range/ValueNotes
pH 8.5 - 9.5A compromise between optimal HRP activity (lower pH) and optimal light emission (higher pH).[1][2]
Luminol Concentration 0.1 - 1.7 mMHigher concentrations can lead to substrate inhibition.[3][4]
Hydrogen Peroxide (H₂O₂) Concentration 0.1 - 1 mMExcess H₂O₂ can lead to enzyme inactivation.[3]
HRP-Conjugate Dilution (Secondary Antibody) 1:5,000 - 1:20,000Optimal dilution should be determined empirically.[5]
Enhancer Concentration (e.g., p-iodophenol) 0.3 mMEnhancers can significantly increase signal intensity and duration.[6]
Assay TypeDetection LimitSignal-to-Noise Ratio
ELISA (Standard) Low picogram (pg) rangeHigh
ELISA (Enhanced) Femtogram (fg) rangeVery High[7]
Western Blot (Standard) Low picogram (pg) to high femtogram (fg) rangeHigh
Western Blot (Enhanced) Femtogram (fg) rangeVery High[8]

Experimental Protocols

Chemiluminescent ELISA Protocol

This protocol outlines the steps for a sandwich ELISA using a this compound-based substrate for detection.

Materials:

  • 96-well microplate (white or black for chemiluminescence)

  • Coating Antibody (specific to the antigen of interest)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Antigen Standard and Samples

  • Detection Antibody (biotinylated, specific to the antigen)

  • Streptavidin-HRP conjugate

  • This compound (Luminol)-based Chemiluminescent Substrate Kit (containing luminol/enhancer solution and peroxide buffer)

  • Plate Luminometer

Procedure:

  • Coating: Dilute the coating antibody to the recommended concentration in a suitable buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step as in step 2.

  • Sample/Standard Incubation: Add 100 µL of appropriately diluted samples and standards to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Preparation and Incubation: Prepare the chemiluminescent substrate working solution by mixing the luminol/enhancer and peroxide buffer according to the manufacturer's instructions. Add 100 µL of the working solution to each well.

  • Signal Detection: Immediately measure the relative light units (RLU) using a plate luminometer. The light emission is typically stable for about 20 minutes.[1]

Chemiluminescent Western Blot Protocol

This protocol describes the detection of a specific protein on a membrane using a this compound-based substrate.

Materials:

  • PVDF or Nitrocellulose membrane with transferred proteins

  • Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Wash Buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Primary Antibody (specific to the target protein)

  • Secondary Antibody (HRP-conjugated, specific to the primary antibody's host species)

  • This compound (Luminol)-based Chemiluminescent Substrate Kit

  • Imaging system (CCD camera or X-ray film)

Procedure:

  • Blocking: Following protein transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Decant the primary antibody solution and wash the membrane three times for 5-10 minutes each with Wash Buffer.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Washing: Decant the secondary antibody solution and wash the membrane thoroughly three to five times for 5-10 minutes each with Wash Buffer.

  • Substrate Preparation and Incubation: Prepare the chemiluminescent substrate working solution by mixing the luminol/enhancer and peroxide buffer. Place the membrane on a clean, flat surface and add the substrate solution to completely cover the membrane. Incubate for 1-5 minutes.

  • Signal Detection: Drain the excess substrate and place the membrane in a plastic wrap or sheet protector. Expose the membrane to an imaging system (CCD camera is recommended for quantitative analysis) or X-ray film to capture the chemiluminescent signal.

Visualizations

Signaling Pathway of this compound Chemiluminescence

Chemiluminescence_Pathway Luminol This compound (Luminol) Dianion Luminol Dianion Luminol->Dianion Alkaline pH Intermediate Unstable Endoperoxide Intermediate Dianion->Intermediate H2O2 H₂O₂ H2O2->Intermediate HRP HRP (Catalyst) HRP->Intermediate catalyzes ExcitedAP Excited 3-Aminophthalate* Intermediate->ExcitedAP N2 N₂ Intermediate->N2 releases GroundAP Ground State 3-Aminophthalate ExcitedAP->GroundAP decays Light Light (425 nm) ExcitedAP->Light emits OH OH⁻

Caption: The reaction pathway of this compound (luminol) chemiluminescence.

Experimental Workflow for a Chemiluminescent ELISA

ELISA_Workflow start Start coat Coat Plate with Capture Antibody start->coat wash1 Wash coat->wash1 block Block Non-specific Sites wash2 Wash block->wash2 add_sample Add Sample/Standard wash3 Wash add_sample->wash3 add_detection_ab Add Biotinylated Detection Antibody wash4 Wash add_detection_ab->wash4 add_strep_hrp Add Streptavidin-HRP wash5 Wash add_strep_hrp->wash5 add_substrate Add Luminol Substrate detect Measure Luminescence (RLU) add_substrate->detect end End detect->end wash1->block wash2->add_sample wash3->add_detection_ab wash4->add_strep_hrp wash5->add_substrate

Caption: A typical experimental workflow for a sandwich ELISA with chemiluminescent detection.

Logical Relationship of Components in a Chemiluminescent Assay

Assay_Components cluster_assay Chemiluminescent Assay System Analyte Target Analyte (e.g., Protein) PrimaryAb Primary Antibody Analyte->PrimaryAb binds to SecondaryAb HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb binds to Luminol This compound (Luminol) SecondaryAb->Luminol catalyzes oxidation of Signal Light Signal Luminol->Signal produces H2O2 Hydrogen Peroxide H2O2->Luminol oxidizes Enhancer Enhancer (optional) Enhancer->Luminol enhances reaction of

Caption: Logical relationships between the key components of a chemiluminescence-based assay.

References

Development of 5-Aminophthalazine as a Novel Fluorescent Probe for Cellular Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminophthalazine is a heterocyclic amine that holds potential for development as a novel fluorescent probe for cellular imaging. While its direct application as a fluorophore is not extensively documented, its structural backbone is present in various biologically active molecules. This document provides a comprehensive guide for researchers interested in exploring the utility of this compound as a fluorescent probe. The following sections detail its physicochemical properties, potential biological targets, and generalized protocols for its synthesis, application in cell staining, and fluorescence microscopy. It is important to note that as a novel probe, optimization of the provided protocols is essential for successful application.

Physicochemical Properties and Photophysical Data

PropertyThis compound (Predicted/To Be Determined)Reference Aminophthalazine Derivative (if available)
Molecular Formula C₈H₇N₃-
Molecular Weight 145.16 g/mol -
CAS Number 102072-84-4-
Excitation Max (λex) To Be Determined-
Emission Max (λem) To Be Determined-
Stokes Shift To Be Determined-
Molar Extinction Coefficient (ε) To Be Determined-
Quantum Yield (Φ) To Be Determined-
Photostability To Be Determined-
Solubility To Be Determined (Recommend testing in DMSO, DMF, and aqueous buffers)-

Potential Biological Applications and Signaling Pathways

Phthalazine derivatives have been identified as modulators of key signaling pathways implicated in cancer and other diseases. This suggests that a fluorescently labeled this compound could be a valuable tool for studying these pathways.

TGF-β Signaling Pathway

Recent studies have identified phthalazine derivatives as novel inhibitors of the TGF-β signaling pathway, acting through a non-receptor-kinase mechanism.[1][2] These compounds were found to reduce the phosphorylation of Smad proteins, key downstream effectors of the TGF-β pathway.[1][2] A fluorescent this compound probe could potentially be used to visualize the localization and dynamics of components within this pathway.

TGFB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBR1_R2 TGF-β Receptor I/II TGFB->TGFBR1_R2 pSmad2_3 p-Smad2/3 TGFBR1_R2->pSmad2_3 Phosphorylation Smad2_3 Smad2/3 Smad4 Smad4 Smad_complex Smad Complex Smad4->Smad_complex pSmad2_3->Smad_complex Target_Genes Target Gene Transcription Smad_complex->Target_Genes Inhibitor Phthalazine Derivative Inhibitor->pSmad2_3

TGF-β signaling pathway with potential inhibition by phthalazine derivatives.
VEGFR-2 Signaling Pathway

Certain 1,4-disubstituted phthalazine derivatives have been shown to act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[3][4][5][6][7] By targeting the ATP-binding site of the VEGFR-2 kinase domain, these compounds can block downstream signaling cascades involved in endothelial cell proliferation, migration, and survival. A this compound-based probe could be explored for its ability to target and visualize VEGFR-2 or downstream components.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Migration) ERK->Gene_Expression Inhibitor Phthalazine Derivative Inhibitor->VEGFR2

VEGFR-2 signaling pathway and potential inhibition by phthalazine derivatives.

Experimental Protocols

The following protocols are generalized and should be adapted and optimized for the specific experimental conditions and cell types used.

Protocol 1: Synthesis of this compound

The synthesis of aminophthalazines can be achieved through various methods, often involving the reaction of a suitably substituted phthalic anhydride or related precursor with hydrazine. A general synthetic workflow is outlined below.

Synthesis_Workflow Start Starting Material (e.g., 3-Nitrophthalic Anhydride) Intermediate1 Reaction with Hydrazine Start->Intermediate1 Intermediate2 Formation of Nitrophthalhydrazide Intermediate1->Intermediate2 Intermediate3 Reduction of Nitro Group Intermediate2->Intermediate3 Product This compound Intermediate3->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Characterization Characterization (NMR, Mass Spec, IR) Purification->Characterization

General workflow for the synthesis of this compound.

Materials:

  • 3-Nitrophthalic anhydride

  • Hydrazine hydrate

  • Reducing agent (e.g., Sodium dithionite, Tin(II) chloride)

  • Appropriate solvents (e.g., Ethanol, Acetic acid)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

  • Synthesis of 3-Nitrophthalhydrazide: React 3-nitrophthalic anhydride with hydrazine hydrate in a suitable solvent like ethanol or acetic acid under reflux.

  • Reduction to this compound: Reduce the nitro group of 3-nitrophthalhydrazide using a suitable reducing agent. For example, treatment with sodium dithionite in an aqueous ammonia solution or with tin(II) chloride in hydrochloric acid.

  • Purification: Purify the crude this compound by recrystallization from an appropriate solvent or by column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocol 2: Preparation of Stock Solutions

Proper preparation of stock solutions is critical for reproducible results.

Materials:

  • Synthesized and purified this compound

  • High-purity, anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh a small amount of this compound powder.

  • Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).

  • Dissolve the this compound in the calculated volume of DMSO. Gentle vortexing or sonication may be required to fully dissolve the compound.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C, protected from light.

Protocol 3: Live Cell Staining and Imaging

This protocol provides a general guideline for staining live cells with a novel fluorescent probe.

Live_Cell_Imaging_Workflow Cell_Culture Cell Culture (Plate cells on imaging-compatible dishes) Probe_Prep Prepare Staining Solution (Dilute this compound stock in media) Cell_Culture->Probe_Prep Staining Cell Staining (Incubate cells with staining solution) Probe_Prep->Staining Washing Wash Cells (Remove excess probe) Staining->Washing Imaging Fluorescence Microscopy (Acquire images) Washing->Imaging Analysis Image Analysis Imaging->Analysis

Workflow for live cell staining and imaging with a novel fluorescent probe.

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides suitable for microscopy

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS) or other appropriate imaging buffer

  • Fluorescence microscope equipped with appropriate filter sets (to be determined based on the probe's spectral properties)

Procedure:

  • Cell Seeding: Seed cells on imaging-compatible dishes at an appropriate density to be sub-confluent at the time of imaging. Allow cells to adhere and grow overnight.

  • Preparation of Staining Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final working concentration (e.g., 1-10 µM, this will require optimization) in pre-warmed complete cell culture medium.

  • Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells with the staining solution for a specific period (e.g., 15-60 minutes, this will require optimization) at 37°C in a CO₂ incubator.

  • Washing: After incubation, gently aspirate the staining solution and wash the cells 2-3 times with pre-warmed PBS or imaging buffer to remove excess unbound probe.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. Immediately proceed to image the cells using a fluorescence microscope.

    • Microscope Settings: Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[8][9]

    • Filter Sets: Select excitation and emission filters that are appropriate for the determined spectral properties of this compound.[10]

  • Image Analysis: Analyze the acquired images to determine the subcellular localization and intensity of the fluorescent signal.

Protocol 4: Cytotoxicity Assay

It is crucial to assess the potential cytotoxicity of a new fluorescent probe to ensure that the observed cellular effects are not due to toxicity.

Materials:

  • Cells of interest

  • 96-well clear-bottom black plates

  • This compound

  • Cytotoxicity assay kit (e.g., MTT, PrestoBlue, or a live/dead staining kit)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of the probe. Include untreated control wells and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a period relevant to the intended imaging experiments (e.g., 1-24 hours).

  • Assay: Perform the cytotoxicity assay according to the manufacturer's protocol.[11][12][13][14][15] This typically involves adding a reagent to the wells and incubating for a specific time before measuring the absorbance or fluorescence.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. Determine the concentration at which the probe does not significantly affect cell viability.

Conclusion

The development of this compound as a fluorescent probe for cellular imaging is a promising area of research. While its photophysical properties and specific applications are yet to be fully elucidated, the protocols and information provided in this document offer a solid foundation for initiating such investigations. By systematically characterizing its fluorescence, optimizing staining conditions, and assessing its biological interactions, researchers can unlock the potential of this novel probe for advancing cellular and molecular biology.

References

Application of 5-Aminophthalazine in enzyme-linked immunosorbent assays (ELISA).

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 5-Aminophthalazine in Chemiluminescent Immunoassays

Introduction

This compound is a key component in advanced chemiluminescent detection systems used in enzyme-linked immunosorbent assays (ELISA) and other immunoassays. While luminol is the primary light-emitting molecule, this compound acts as an enhancer. In the presence of horseradish peroxidase (HRP) and a peroxide oxidant, this combination generates a strong and sustained light signal, significantly amplifying the detection sensitivity compared to colorimetric or fluorometric methods. This enhanced chemiluminescence (ECL) allows for the quantification of analytes at very low concentrations, making it an invaluable tool in research, diagnostics, and drug development.

The core of the reaction involves the HRP enzyme, conjugated to a detection antibody, catalyzing the oxidation of luminol. This compound, as an enhancer, facilitates this reaction, leading to a higher quantum yield and a more prolonged light emission. The intensity of the emitted light is directly proportional to the amount of HRP present, and therefore, to the concentration of the target analyte.

Principle of Enhanced Chemiluminescence

The mechanism involves a multi-step process initiated by the binding of the HRP-conjugated antibody to the target antigen. Upon addition of the substrate solution containing luminol, hydrogen peroxide, and the this compound enhancer, HRP catalyzes the oxidation of luminol. This process elevates luminol to an excited state, which then decays to its ground state by emitting photons. The enhancer, this compound, plays a crucial role in increasing the efficiency and duration of this light emission.

Quantitative Performance Data

The use of this compound as an enhancer provides significant advantages in terms of assay sensitivity and dynamic range. Below is a summary of typical performance characteristics compared to a standard colorimetric substrate like TMB (3,3',5,5'-Tetramethylbenzidine).

Parameter ECL with this compound Enhancer Colorimetric (TMB) Reference
Limit of Detection (LOD) 1-10 pg/mL50-100 pg/mL
Dynamic Range 3-4 logs2 logs
Signal Duration 60-90 minutesN/A (Stop solution required)
Assay Time (Detection Step) 5-10 minutes15-30 minutes

Experimental Protocols

Reagent Preparation
  • Wash Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Antibody Diluent: 1% BSA in PBST.

  • ECL Substrate Working Solution: Prepare immediately before use according to the manufacturer's instructions. This typically involves mixing a stable peroxide solution with a luminol/enhancer solution (containing this compound) in a 1:1 ratio. Protect from light.

General ELISA Protocol (Indirect Detection)

This protocol assumes the antigen has been immobilized on a 96-well plate.

  • Coating: Coat the wells of a high-binding 96-well microplate with 100 µL of antigen solution (1-10 µg/mL in a suitable buffer like PBS). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Primary Antibody Incubation: Add 100 µL of the diluted primary antibody to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody (HRP-conjugate) Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in Antibody Diluent, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with 200 µL of Wash Buffer per well to ensure removal of unbound HRP conjugate.

  • Chemiluminescent Detection:

    • Prepare the ECL Substrate Working Solution containing luminol and this compound enhancer.

    • Add 100 µL of the working solution to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement: Immediately measure the chemiluminescence using a microplate luminometer. The signal is typically read as Relative Light Units (RLU).

Visualizations

Reaction Mechanism

G cluster_0 HRP-Catalyzed Reaction cluster_1 Substrate Complex HRP HRP Enzyme Reaction_Complex Intermediate Complex HRP->Reaction_Complex Luminol Luminol Luminol->Reaction_Complex Enhancer This compound (Enhancer) Enhancer->Reaction_Complex Peroxide H₂O₂ (Oxidant) Peroxide->Reaction_Complex Excited_Luminol Excited State 3-Aminophthalate* Reaction_Complex->Excited_Luminol Oxidation Ground_State Ground State 3-Aminophthalate Excited_Luminol->Ground_State Photon Emission Light Light (425 nm) Ground_State->Light

Caption: HRP-catalyzed oxidation of luminol enhanced by this compound.

Experimental Workflow

G node_start Start: Antigen Coating wash1 Wash node_start->wash1 node_block Blocking (e.g., BSA) wash2 Wash node_block->wash2 node_primary_ab Primary Antibody Incubation wash3 Wash node_primary_ab->wash3 node_secondary_ab HRP-Conjugated Secondary Antibody wash4 Wash node_secondary_ab->wash4 node_substrate Add ECL Substrate (Luminol + Enhancer) node_read Measure Signal (Luminometer) node_substrate->node_read wash1->node_block wash2->node_primary_ab wash3->node_secondary_ab wash4->node_substrate

Caption: Workflow for an indirect ELISA with chemiluminescent detection.

Application Notes: Metal Ion Detection Using 5-Aminophthalazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Aminophthalazine is a heterocyclic aromatic compound. While not typically used as a direct chemosensor, its core structure is fundamental to one of the most well-known chemiluminescent reagents used for metal ion detection: Luminol (5-Amino-2,3-dihydro-1,4-phthalazinedione) . The vast majority of applications for detecting metal ions using the this compound framework are based on the unique properties of luminol. These notes, therefore, focus on the principles and protocols of using luminol as a highly sensitive detection agent.

Principle of Detection: Metal-Catalyzed Chemiluminescence

Luminol provides a powerful method for detecting trace amounts of specific metal ions through a process called chemiluminescence—the emission of light from a chemical reaction. The general mechanism involves the oxidation of luminol in an alkaline solution. This reaction is typically slow but is dramatically accelerated by a catalyst. Many transition metal ions can act as this catalyst.

The process begins when luminol, in the presence of a base, forms a dianion. An oxidizing agent, commonly hydrogen peroxide (H₂O₂), then oxidizes this dianion. In the presence of a metal ion catalyst (e.g., Fe²⁺, Cu²⁺, Co²⁺), the luminol molecule proceeds through a series of intermediates to form an excited-state product, 3-aminophthalate. As this excited-state molecule relaxes to its ground state, it releases energy in the form of a vibrant blue light. The intensity of this emitted light is proportional to the concentration of the metal ion catalyst, allowing for quantitative analysis.[1]

Applications

  • Forensic Science : The most famous application is the detection of latent blood traces at crime scenes. The iron (Fe²⁺/Fe³⁺) within the heme group of hemoglobin in blood acts as a powerful catalyst for the luminol reaction, revealing bloodstains as a distinct blue glow.[2]

  • Biological Assays : Biologists use luminol-based assays to detect metal ions like copper and iron in cellular systems.[2] It is also employed in immunoassays where a metal-containing enzyme (like Horseradish Peroxidase, HRP) is used as a label.

  • Environmental and Food Analysis : The method can be adapted to quantify trace heavy metal contamination in water or food samples.[1]

Quantitative Data Summary

The quantitative detection of metal ions using luminol is highly dependent on the specific experimental conditions, including pH, reagent concentrations, and the sample matrix. The method is known for its exceptional sensitivity but can have limited selectivity, as multiple metal ions can catalyze the reaction.

Target AnalytePrincipleTypical Catalyst(s)Detection MethodNotes
Trace Metals Catalysis of Luminol OxidationFe²⁺/Fe³⁺, Cu²⁺, Co²⁺, Ni²⁺, Cr³⁺Chemiluminescence SpectroscopyThe reaction is highly sensitive, capable of detecting sub-micromolar concentrations.[1]
Hemoglobin (Iron) Catalysis of Luminol OxidationIron (Fe²⁺/Fe³⁺) in HemeVisual (Naked Eye), PhotographyUsed as a qualitative or semi-quantitative presumptive test for blood.[2]
Cyanide Indirect DetectionUsed in cellular assays alongside metal ions like copper.[2]ChemiluminescenceThe interaction between cyanide and metal cofactors can alter the catalytic activity, allowing for indirect measurement.

Visualizations and Pathways

Chemiluminescence_Pathway cluster_reactants Reactants Luminol Luminol Dianion Intermediate Unstable Peroxide Intermediate Luminol->Intermediate + Oxidant Oxidant Oxidant (e.g., H₂O₂) Catalyst Metal Ion Catalyst (e.g., Fe²⁺, Cu²⁺) Catalyst->Intermediate Catalyzes Excited 3-Aminophthalate (Excited State) Intermediate->Excited - N₂ Ground 3-Aminophthalate (Ground State) Excited->Ground Light Blue Light (~425 nm) Excited->Light Photon Emission

Caption: Metal-catalyzed chemiluminescence pathway of luminol.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_detect Detection A Prepare Alkaline Luminol Stock Solution D Inject Luminol and Oxidant Solutions A->D B Prepare Oxidant Solution (e.g., H₂O₂) B->D C Add Sample Containing Metal Ions to Assay Well C->D E Measure Light Emission (Luminometer / Camera) D->E F Correlate Light Intensity to Metal Ion Concentration E->F

Caption: General experimental workflow for luminol-based assays.

Luminol_Synthesis Start 3-Nitrophthalic Acid Intermediate 3-Nitrophthalhydrazide Start->Intermediate + Heat Reagent1 Hydrazine (N₂H₄) Reagent1->Intermediate Product Luminol (5-Aminophthalhydrazide) Intermediate->Product Reduction of -NO₂ to -NH₂ Reagent2 Reducing Agent (e.g., Sodium Dithionite) Reagent2->Product

Caption: Simplified synthesis pathway for luminol.

Experimental Protocols

Protocol 1: General Quantitative Detection of Metal Ions

This protocol provides a general method for detecting metal ions in an aqueous sample using a luminometer or microplate reader with chemiluminescence capabilities.

Materials:

  • Luminol (5-Amino-2,3-dihydro-1,4-phthalazinedione)

  • Sodium hydroxide (NaOH) or another suitable base

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Deionized water

  • Metal ion standards (e.g., FeCl₃, CuSO₄) for calibration

  • 96-well microplate (opaque, white, or black)

  • Luminometer or chemiluminescence-capable plate reader

Procedure:

  • Preparation of Reagent A (Luminol Stock Solution):

    • Prepare a 0.1 M NaOH solution in deionized water.

    • Dissolve luminol in the 0.1 M NaOH solution to a final concentration of 10 mM. Store this solution in a dark, airtight container. Caution: Handle NaOH with appropriate safety measures.

  • Preparation of Reagent B (Oxidant Solution):

    • Carefully dilute a stock solution of 30% H₂O₂ with deionized water to a final concentration of 50 mM. This solution should be prepared fresh. Caution: Hydrogen peroxide is a strong oxidizer.

  • Calibration Curve:

    • Prepare a series of standard solutions of the target metal ion (e.g., 0.1 µM to 10 µM) in deionized water.

    • In the wells of the microplate, add 50 µL of each standard solution. Include a "blank" well with 50 µL of deionized water.

  • Sample Preparation:

    • Add 50 µL of the unknown sample to separate wells of the microplate.

  • Measurement:

    • Place the microplate into the luminometer.

    • Program the instrument to inject 50 µL of Reagent A followed by 50 µL of Reagent B into each well.

    • Immediately measure the chemiluminescence intensity (usually as Relative Light Units, RLU) for 2-10 seconds after injection.

  • Data Analysis:

    • Subtract the RLU of the blank from all standard and sample readings.

    • Plot the RLU of the standards against their known concentrations to generate a calibration curve.

    • Determine the concentration of the metal ion in the unknown sample by interpolating its RLU value on the calibration curve.

Protocol 2: Forensic Presumptive Test for Blood Detection

This protocol describes the preparation and application of a luminol solution for detecting trace amounts of blood.[2]

Materials:

  • Luminol powder

  • Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH)

  • Hydrogen peroxide (3% solution, readily available)

  • Distilled water

  • Spray bottle

Procedure:

  • Solution Preparation (Example Formulation):

    • Dissolve approximately 0.1 g of luminol and 5.0 g of sodium carbonate in 100 mL of distilled water. Stir until fully dissolved. This is the luminol base solution.

    • Just before use, add 5-10 mL of 3% hydrogen peroxide to the luminol base solution. Note: The solution is now active and has a limited shelf life (approx. 30 minutes).

  • Application:

    • Ensure the area to be tested is as dark as possible to maximize visibility of the glow.

    • Evenly spray a fine mist of the active luminol solution over the suspect area. Do not oversaturate the surface.

  • Observation and Documentation:

    • Observe the area for any blue chemiluminescent glow. The glow is often faint and lasts for about 30 seconds.[2]

    • If a glow is observed, document it immediately using long-exposure photography.

  • Interpretation:

    • A positive result (blue glow) is presumptive for the presence of blood.

    • Important: Other substances, including copper salts, certain bleaches, and plant peroxidases, can cause false positives. Therefore, any positive result must be confirmed with further, more specific serological testing.

References

Palladium-Catalyzed Amination for the Synthesis of Aminophthalazinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophthalazinones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Notably, they form the core scaffold of several potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. The development of efficient and versatile synthetic methods to access these molecules is crucial for the exploration of structure-activity relationships (SAR) and the discovery of new drug candidates. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and related methodologies, have emerged as powerful tools for the construction of the key C-N bond in aminophthalazinone synthesis. These methods offer significant advantages over classical approaches, including milder reaction conditions, broader substrate scope, and improved functional group tolerance.

This document provides detailed application notes and experimental protocols for two prominent palladium-catalyzed methods for the synthesis of 4-aminophthalazin-1(2H)-ones: a multicomponent reaction involving isocyanide insertion and the direct amination of 4-bromophthalazinones.

I. Palladium-Catalyzed Multicomponent Synthesis of 4-Aminophthalazin-1(2H)-ones via Isocyanide Insertion

This method provides a convergent and efficient route to 4-aminophthalazinones from readily available starting materials. The reaction proceeds via a palladium-catalyzed coupling of o-(pseudo)halobenzoates and hydrazines with subsequent isocyanide insertion and cyclization.

Data Presentation

Table 1: Scope of the Palladium-Catalyzed Isocyanide Insertion Reaction

EntryAryl HalideIsocyanideHydrazineProductYield (%)
1Methyl 2-iodobenzoatetert-Butyl isocyanideHydrazine monohydrate4-(tert-Butylamino)phthalazin-1(2H)-one92
2Methyl 2-bromobenzoatetert-Butyl isocyanideHydrazine monohydrate4-(tert-Butylamino)phthalazin-1(2H)-one85
3Methyl 2-iodobenzoateCyclohexyl isocyanideHydrazine monohydrate4-(Cyclohexylamino)phthalazin-1(2H)-one88
4Methyl 4-chloro-2-iodobenzoatetert-Butyl isocyanideHydrazine monohydrate7-Chloro-4-(tert-butylamino)phthalazin-1(2H)-one87
5Methyl 2-iodo-4-methoxybenzoatetert-Butyl isocyanideHydrazine monohydrate7-Methoxy-4-(tert-butylamino)phthalazin-1(2H)-one90
6Methyl 2-iodobenzoatetert-Butyl isocyanidePhenylhydrazine4-(tert-Butylamino)-2-phenylphthalazin-1(2H)-one63

Reaction Conditions: Aryl halide (0.5 mmol), isocyanide (0.75 mmol), hydrazine (1.05-1.25 mmol), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), in DMSO (2.5 mL) under microwave irradiation at 150 °C for 5 min. For phenylhydrazine, i-Pr₂NH (1.5 mmol) was added as a base.

Experimental Protocol: General Procedure for the Isocyanide Insertion Reaction[1][2]
  • To a microwave vial, add the o-(pseudo)halobenzoate (0.50 mmol, 1.0 equiv), isocyanide (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), and Xantphos (11.6 mg, 0.02 mmol, 4 mol%).

  • Add DMSO (2.5 mL) to the vial.

  • Add hydrazine monohydrate (1.05 mmol, 2.1 equiv). If using a substituted hydrazine, add the hydrazine (1.25 mmol, 2.5 equiv) and diisopropylethylamine (1.5 mmol, 3.0 equiv).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 5 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aminophthalazin-1(2H)-one.

Visualizations

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_process Reaction Sequence ArylHalide o-(pseudo)halobenzoate Coupling Pd-Catalyzed Coupling ArylHalide->Coupling Isocyanide Isocyanide Insertion Isocyanide Insertion Isocyanide->Insertion Hydrazine Hydrazine Hydrazine->Coupling Catalyst Pd(OAc)₂/Xantphos Catalyst->Coupling Solvent DMSO Solvent->Coupling Heat Microwave, 150 °C Heat->Coupling Coupling->Insertion Cyclization Cyclization Insertion->Cyclization Product 4-Aminophthalazin-1(2H)-one Cyclization->Product

Caption: Workflow for the multicomponent synthesis of aminophthalazinones.

II. Palladium-Catalyzed Direct Amination of 4-Bromophthalazinones (Buchwald-Hartwig Amination)

This approach involves the direct palladium-catalyzed cross-coupling of a 4-bromophthalazinone precursor with a primary or secondary amine. This method is particularly useful for introducing a diverse range of amino substituents at the 4-position of the phthalazinone core.

Data Presentation

Table 2: Scope of the Buchwald-Hartwig Amination of 4-Bromophthalazinones

Entry4-BromophthalazinoneAmineProductYield (%)
12-Methyl-4-bromophthalazin-1(2H)-oneMorpholine2-Methyl-4-morpholinophthalazin-1(2H)-one95
22-Methyl-4-bromophthalazin-1(2H)-onePiperidine2-Methyl-4-(piperidin-1-yl)phthalazin-1(2H)-one92
32-Methyl-4-bromophthalazin-1(2H)-oneBenzylamine4-(Benzylamino)-2-methylphthalazin-1(2H)-one85
42-Methyl-4-bromophthalazin-1(2H)-oneAniline2-Methyl-4-(phenylamino)phthalazin-1(2H)-one78
52-Isopropyl-4-bromophthalazin-1(2H)-oneN,N-Dimethylethylenediamine4-((2-(Dimethylamino)ethyl)amino)-2-isopropylphthalazin-1(2H)-one89
62-(2-(Dimethylamino)ethyl)-4-bromophthalazin-1(2H)-oneMorpholine2-(2-(Dimethylamino)ethyl)-4-morpholinophthalazin-1(2H)-one89

Reaction Conditions: 4-Bromophthalazinone (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (5 mol%), BINAP (10 mol%), NaOtBu (1.4 equiv), in toluene at 100 °C.

Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination
  • In a Schlenk tube under an argon atmosphere, add the 4-bromophthalazinone (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), and BINAP (0.10 equiv).

  • Add anhydrous toluene to the tube.

  • Add the amine (1.2 equiv) followed by sodium tert-butoxide (1.4 equiv).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring for the appropriate time (typically 4-24 hours, monitored by TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aminophthalazinone.

Visualizations

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_process Catalytic Cycle Bromophthalazinone 4-Bromophthalazinone OxidativeAddition Oxidative Addition Bromophthalazinone->OxidativeAddition Amine Primary or Secondary Amine LigandExchange Ligand Exchange Amine->LigandExchange Catalyst Pd₂(dba)₃/BINAP Catalyst->OxidativeAddition Base NaOtBu Base->LigandExchange Solvent Toluene Solvent->OxidativeAddition Heat 100 °C Heat->OxidativeAddition OxidativeAddition->LigandExchange ReductiveElimination Reductive Elimination LigandExchange->ReductiveElimination Product 4-Aminophthalazin-1(2H)-one ReductiveElimination->Product

Caption: Workflow for the Buchwald-Hartwig amination of 4-bromophthalazinones.

III. Application in Drug Development: Aminophthalazinones as PARP Inhibitors

Aminophthalazinones are a key pharmacophore in several clinically important PARP inhibitors, such as Olaparib. PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.

In cancer cells with deficiencies in the homologous recombination (HR) pathway for double-strand break (DSB) repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into DSBs. The inability of the HR-deficient cancer cells to repair these DSBs results in genomic instability and ultimately cell death, a concept known as synthetic lethality.

Visualizations

G cluster_dna_damage DNA Damage & Repair cluster_cell_fate Cell Fate SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 recruits Replication DNA Replication SSB->Replication during BER Base Excision Repair (BER) PARP1->BER activates Viability Cell Viability BER->Viability leads to DSB Double-Strand Break (DSB) Replication->DSB causes HR Homologous Recombination (HR) DSB->HR repaired by Apoptosis Apoptosis (Cell Death) DSB->Apoptosis leads to (in HR deficient cells) HR->Viability leads to Aminophthalazinone Aminophthalazinone (PARP Inhibitor) Aminophthalazinone->PARP1 inhibits

Caption: Role of aminophthalazinone PARP inhibitors in inducing synthetic lethality.

Conclusion

Palladium-catalyzed amination reactions represent a highly effective and versatile strategy for the synthesis of aminophthalazinones. The multicomponent isocyanide insertion method offers a rapid and convergent approach, while the Buchwald-Hartwig amination of bromophthalazinones provides a robust platform for late-stage functionalization and the introduction of diverse amino substituents. These methodologies are invaluable for researchers in medicinal chemistry and drug development, facilitating the synthesis of libraries of aminophthalazinone-based compounds for biological screening, particularly in the context of PARP inhibition and cancer therapy. The detailed protocols and data presented herein serve as a practical guide for the implementation of these powerful synthetic tools in the laboratory.

Application Notes: The Role of 5-Aminophthalazine Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The phthalazine scaffold is a privileged bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including anticonvulsant, vasorelaxant, and anti-inflammatory properties.[1] In the field of oncology, derivatives of this scaffold, particularly those containing a 5-aminophthalazine or a related phthalazinone core, have emerged as potent anticancer agents.[2][3] These compounds function by targeting various critical signaling pathways and enzymes that are fundamental to cancer cell proliferation, survival, and metastasis.[2][4] Their structural versatility allows for modifications to optimize potency, selectivity, and pharmacokinetic profiles, making them promising candidates for the development of novel targeted cancer therapies.[5]

Key Mechanisms of Action and Therapeutic Targets

This compound derivatives exert their anticancer effects through the inhibition of several key oncogenic drivers. The primary mechanisms include the disruption of tumor angiogenesis via VEGFR-2 inhibition, the induction of synthetic lethality through PARP-1 inhibition, and the blockade of proliferative signals by targeting EGFR.

1. VEGFR-2 Inhibition and Antiangiogenic Activity

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase that mediates the process of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Several phthalazine-based compounds have been designed as potent VEGFR-2 inhibitors.[5] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these derivatives block its activation and downstream signaling, thereby inhibiting the proliferation and migration of endothelial cells and cutting off the tumor's blood supply.[6] Vatalanib, an anilinophthalazine derivative, was one of the first compounds in this class to be identified as a potent VEGFR inhibitor.[5] Subsequent research has led to the development of novel triazolo[3,4-a]phthalazine and biarylurea-based phthalazine derivatives with significant VEGFR-2 inhibitory activity and broad-spectrum antiproliferative effects against various cancer cell lines.[5][6]

VEGFR2_Pathway cluster_membrane cluster_cytoplasm VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 Phthalazine This compound Derivative Phthalazine->VEGFR2 Inhibits PLCg PLCγ P1->PLCg Activates PI3K PI3K / AKT P1->PI3K Activates RAS RAS-RAF-MEK-ERK P1->RAS Activates Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

2. PARP-1 Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme crucial for the repair of single-strand DNA breaks.[7] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become highly dependent on PARP-1 for survival. Inhibiting PARP-1 in these cancer cells leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[7][8] Phthalazinone derivatives have been successfully developed as highly potent PARP-1 inhibitors, with Olaparib being a prominent FDA-approved drug based on this scaffold.[3][7] Novel derivatives continue to be designed, demonstrating nanomolar efficacy in PARP-1 inhibition and the ability to sensitize cancer cells to chemotherapeutic agents like temozolomide (TMZ).[8]

PARP1_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Recruits BER Base Excision Repair (BER) PARP1->BER Initiates DNA_DSB DNA Double-Strand Break (DSB) at Replication Fork PARP1->DNA_DSB Inhibition leads to Phthalazine Phthalazinone Derivative Phthalazine->PARP1 Cell_Survival Cell Survival BER->Cell_Survival BRCA BRCA1/2-mediated Homologous Recombination DNA_DSB->BRCA Repaired by Apoptosis Apoptosis (Cell Death) DNA_DSB->Apoptosis Leads to (in BRCA-deficient cells) BRCA->Cell_Survival

Caption: PARP-1 inhibition by phthalazinone derivatives leading to synthetic lethality.

3. EGFR-Mediated Apoptosis

The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when overexpressed or mutated, drives the proliferation of many cancers. Phthalazine-based derivatives have been synthesized that exhibit potent cytotoxic activities by inhibiting EGFR.[9] For instance, certain acetohydrazide derivatives of 4-benzyl-phthalazinone have shown potent inhibitory activity against EGFR, leading to apoptosis in breast cancer cells (MDA-MB-231) at nanomolar concentrations.[9] This inhibition triggers programmed cell death, making these compounds promising agents for EGFR-positive cancers.[9][10]

Quantitative Data Summary

The anticancer activity of various this compound and related phthalazine derivatives has been quantified against multiple human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values.

Compound/Derivative SeriesTarget/MechanismCancer Cell LineIC50 / GI50 (µM)Reference
4-((5-methyl-pyrazole-3-yl) amino)-2-phenylphthalazin-1-oneNot SpecifiedColorectal Cancer0.031[2]
Biarylurea Phthalazine (7b)VEGFR-2Leukemia, Colon, Melanoma, Breast0.15 - 2.81[6]
Biarylurea Phthalazine (13c)VEGFR-2Leukemia, Colon, Melanoma, Breast, Renal0.2 - 2.66[6]
Phthalazine Derivative (12b)VEGFR-2, Apoptosis InductionHCT-116 (Colon)0.32[3][10]
Phthalazine Derivative (13c)VEGFR-2, Apoptosis InductionHCT-116 (Colon)0.64[3][10]
Phthalazine Derivative (12d)EGFR, Apoptosis InductionMDA-MB-231 (Breast)0.57[9]
Triazolo[3,4-a]phthalazine (6o)VEGFR-2HCT-116 (Colon)7[5]
Triazolo[3,4-a]phthalazine (6o)VEGFR-2MCF-7 (Breast)16.98[5]
1-anilino-4-(arylsulfanylmethyl)phthalazine (12)Not SpecifiedA549 (Lung), BEL7402 (Hepatoma)3.51, 4.28[1]
1-anilino-4-(arylsulfanylmethyl)phthalazine (13)Not SpecifiedA549 (Lung), BEL7402 (Hepatoma)3.15, 3.86[1]
Phthalazinone Thiohydantoin (LG-12 / 9k)PARP-1MDA-MB-436 (Breast, BRCA1 deficient)Not specified, potent[8]
Dual PARP-1/HDAC-1 Inhibitor (Compound 4)PARP-1 / HDAC-1Not Specified0.0042 (PARP-1)[7]

Experimental Protocols

The discovery and evaluation of novel this compound derivatives involve a cascade of chemical synthesis and biological assays. Below are generalized protocols for key experiments.

Workflow cluster_mech start Design & Synthesis of Derivatives purify Purification & Structural Confirmation (NMR, MS) start->purify screen In Vitro Cytotoxicity Screening (MTT Assay) vs. Cancer Cell Lines purify->screen ic50 Determine IC50 Values screen->ic50 mechanistic Mechanistic Assays ic50->mechanistic kinase Enzymatic Assay (e.g., VEGFR-2, PARP-1) mechanistic->kinase cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) mechanistic->apoptosis in_vivo In Vivo Animal Models (Xenograft Studies) mechanistic->in_vivo For promising compounds lead Lead Optimization in_vivo->lead

Caption: General workflow for anticancer drug discovery using phthalazine derivatives.
Protocol 1: General Synthesis of a 4-Substituted Phthalazin-1(2H)-one Core

This protocol is a generalized representation based on common synthetic routes.[1][10]

  • Preparation of 2-Acetylbenzoic Acid: Reflux phthalic anhydride and malonic acid in a pyridine solvent.[1]

  • Esterification: Convert the resulting 2-acetylbenzoic acid to its methyl or ethyl ester using an appropriate agent like dimethyl sulfate or ethanol with a catalytic amount of acid.[1]

  • Bromination: Brominate the acetyl group of the ester using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.[1]

  • Substitution (Optional): The bromo group can be substituted with various nucleophiles (e.g., thiols) to introduce diversity at this position.[1]

  • Cyclization with Hydrazine: Reflux the keto-ester intermediate with hydrazine hydrate in a solvent like ethanol. This condensation reaction forms the phthalazinone ring system.[10]

  • Further Functionalization: The resulting phthalazinone core can be further modified, for example, by N-alkylation at the 2-position followed by conversion to hydrazides, which can then be coupled with amino acids or other moieties.[9][10]

  • Purification and Characterization: Purify the final products using column chromatography or recrystallization. Confirm the structures using spectroscopic methods like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[10]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol measures the ability of a compound to inhibit cell proliferation.[10][11]

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle (e.g., DMSO) as a negative control and a known anticancer drug (e.g., Sorafenib, Cisplatin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value, which is the concentration required for 50% inhibition of cell viability.[6]

Protocol 3: VEGFR-2 Tyrosine Kinase Inhibition Assay

This protocol assesses the direct inhibitory effect of compounds on the VEGFR-2 enzyme.[5][6]

  • Assay Principle: This is typically a fluorescence- or luminescence-based assay that measures the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide by the VEGFR-2 kinase enzyme.

  • Reaction Mixture: In a 96-well plate, add the recombinant human VEGFR-2 enzyme, a specific polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding an ATP solution. Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. For example, in an ADP-Glo™ assay, a detection reagent is added to quantify the amount of ADP produced, which correlates with enzyme activity. The amount of light produced is inversely proportional to the kinase activity.

  • Data Analysis: Run controls including "no enzyme" and "vehicle" (no inhibitor). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.[6]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a compound on the progression of cells through the different phases of the cell cycle (G1, S, G2/M).[6]

  • Cell Treatment: Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to attach. Treat the cells with the test compound at its GI50 concentration for different time points (e.g., 24 and 48 hours).[6]

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalating agent, and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Use software (e.g., BD FACSDIVA™) to generate a histogram of cell count versus DNA content.[6] This allows for the quantification of the percentage of cells in the Sub-G1 (apoptotic), G1, S, and G2/M phases. An accumulation of cells in a particular phase indicates cell cycle arrest.[6]

References

Application Notes and Protocols for the Quantification of 5-Aminophthalazine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminophthalazine is a heterocyclic aromatic amine of interest in pharmaceutical research. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. This document provides detailed application notes and protocols for the determination of this compound in biological samples, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed to offer high sensitivity, specificity, and reproducibility.

Analytical Techniques Overview

The selection of an analytical technique for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the biological matrix. Two primary methods are recommended:

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: A robust and widely available technique suitable for routine analysis. Due to the chromophoric nature of this compound, UV detection is a viable option. To enhance sensitivity and specificity, derivatization of the primary amine group can be employed.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical studies, especially for low concentrations of the analyte.[1] It minimizes interference from endogenous matrix components.

Section 1: HPLC-UV Method

This method is adapted from established procedures for the analysis of structurally similar compounds, such as hydralazine.[2][3][4]

Principle

This method involves the derivatization of this compound with a suitable reagent to enhance its chromatographic properties and UV absorbance. The derivative is then extracted from the biological matrix, separated on a reversed-phase HPLC column, and quantified using a UV detector.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS), e.g., 4-Methylhydralazine or a structurally similar compound not present in the sample.

  • HPLC grade acetonitrile and methanol

  • Reagent grade water (18 MΩ·cm)

  • Formic acid, analytical grade

  • Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)

  • Derivatizing agent (e.g., 2-hydroxy-1-naphthaldehyde)

  • Extraction solvent (e.g., Dichloromethane or a mixture of heptane, methylene chloride, and isopentyl alcohol)[5]

  • Biological matrix (e.g., human plasma, urine) from drug-free sources for calibration and quality control samples.

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Solvent evaporator

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 1.0 mL of the biological sample (plasma or urine) in a centrifuge tube, add 50 µL of the Internal Standard working solution.

  • Add 100 µL of the derivatizing agent solution and vortex for 30 seconds.

  • Allow the derivatization reaction to proceed at room temperature for 15 minutes.

  • Add 5.0 mL of the extraction solvent.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject 20 µL into the HPLC system.

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of the derivatized this compound (a starting point could be around 230 nm or a higher wavelength specific to the derivative).[2][4]

  • Column Temperature: 30°C.

Data Presentation: HPLC-UV Method Validation Summary (Hypothetical Data)
ParameterResultAcceptance Criteria
Linearity (ng/mL) 10 - 2000Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 10Signal-to-noise ratio ≥ 10
Intra-day Precision (%RSD) ≤ 8%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) ≤ 10%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -5% to +7%Within ±15% (±20% at LLOQ)
Recovery (%) > 85%Consistent and reproducible
Stability (24h at room temp, 3 freeze-thaw cycles) Within ±15% of nominal concentrationWithin ±15% of nominal concentration

Section 2: LC-MS/MS Method

This highly sensitive and specific method is recommended for studies requiring low detection limits.

Principle

This compound is extracted from the biological matrix and separated by reversed-phase liquid chromatography. The analyte and an internal standard are then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended. If unavailable, a structurally similar compound can be used.

  • LC-MS grade acetonitrile and methanol

  • LC-MS grade water

  • Formic acid, LC-MS grade

  • Trichloroacetic acid or acetonitrile for protein precipitation.

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange).

2. Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC or HPLC system.

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Centrifuge.

  • Vortex mixer.

  • SPE manifold or automated SPE system.

3. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 200 µL of the biological sample in a polypropylene tube, add 50 µL of the Internal Standard working solution.

  • For Plasma/Serum: Add 600 µL of 0.1% formic acid in water and vortex.

  • For Urine: Dilute the sample 1:1 with 0.1% formic acid in water.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase and inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer. Hypothetical transitions are provided below.

Data Presentation: LC-MS/MS Method Validation Summary (Hypothetical Data)
ParameterResultAcceptance Criteria
Linearity (ng/mL) 0.1 - 500Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.1Signal-to-noise ratio ≥ 10
Intra-day Precision (%RSD) ≤ 5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) ≤ 7%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -4% to +6%Within ±15% (±20% at LLOQ)
Recovery (%) > 90%Consistent and reproducible
Matrix Effect 95% - 105%Within 85-115%
Stability (24h at room temp, 3 freeze-thaw cycles, 30 days at -80°C) Within ±15% of nominal concentrationWithin ±15% of nominal concentration

Hypothetical MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound162.1134.120
This compound-d4 (IS)166.1138.120

Visualizations

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Derivatize Derivatization Add_IS->Derivatize LLE Liquid-Liquid Extraction Derivatize->LLE Evaporate Evaporation LLE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for this compound quantification by HPLC-UV.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Pretreat Pre-treatment Add_IS->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for this compound quantification by LC-MS/MS.

Logical Relationship of Bioanalytical Method Validation

Validation_Relationship Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Stability Stability Validation->Stability LLOQ LLOQ Validation->LLOQ

Caption: Key parameters for bioanalytical method validation.

References

Application Notes and Protocols: 5-Aminophthalazine as a Key Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminophthalazine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide range of biologically active compounds. Its unique chemical structure, featuring a reactive amino group on the phthalazine core, makes it an ideal starting material for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the manufacturing of pharmaceuticals, with a focus on its potential applications in the development of enzyme inhibitors and receptor antagonists.

Phthalazine derivatives have demonstrated a broad spectrum of pharmacological activities, including roles as anticancer, anti-inflammatory, and antihypertensive agents.[1] Notably, the aminophthalazine moiety is a core component of several commercially available drugs, such as hydralazine for heart failure and the PARP inhibitor olaparib for cancer therapy, underscoring the therapeutic importance of this structural motif.[1]

Application 1: Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy. The phthalazinone scaffold, derivable from this compound, is a key pharmacophore in several potent PARP inhibitors.

Proposed Synthetic Workflow for a this compound-based PARP Inhibitor Precursor

The following workflow outlines a potential synthetic route to a key intermediate for a PARP inhibitor, starting from this compound. This process involves an initial acylation of the amino group, followed by further functionalization to introduce moieties necessary for binding to the PARP active site.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Further Functionalization This compound This compound Intermediate_1 N-(phthalazin-5-yl)benzamide derivative This compound->Intermediate_1 Base (e.g., Pyridine) DCM, 0°C to rt Acyl_Chloride Acyl Chloride (e.g., 4-(piperidine-1-carbonyl)benzoyl chloride) Acyl_Chloride->Intermediate_1 Intermediate_1_ref N-(phthalazin-5-yl)benzamide derivative Final_Intermediate Final PARP Inhibitor Intermediate Intermediate_1_ref->Final_Intermediate Coupling Reaction Functionalization_Reagent Functionalization Reagent (e.g., Cyclopropanecarbonyl chloride) Functionalization_Reagent->Final_Intermediate

Caption: Synthetic workflow for a PARP inhibitor intermediate.

Experimental Protocol: Acylation of this compound

This protocol describes the acylation of this compound with a substituted benzoyl chloride, a common step in building the core structure of many kinase and PARP inhibitors.

  • Materials:

    • This compound (1.0 eq)

    • 4-(piperidine-1-carbonyl)benzoyl chloride (1.1 eq)

    • Pyridine (2.0 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add pyridine to the solution.

    • Slowly add a solution of 4-(piperidine-1-carbonyl)benzoyl chloride in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-(phthalazin-5-yl)-4-(piperidine-1-carbonyl)benzamide.

PARP Signaling Pathway in DNA Repair

The diagram below illustrates the central role of PARP-1 in the base excision repair (BER) pathway, which is critical for repairing single-strand DNA breaks.

G DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair DNA Repair Recruitment->Repair Cell_Survival Cell Survival Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (derived from this compound) PARP_Inhibitor->PARP1 Inhibition

Caption: Role of PARP-1 in DNA repair and its inhibition.

Application 2: Synthesis of VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, tumors hijack this process to ensure their growth and metastasis. Inhibiting VEGFR-2 is a proven anti-cancer strategy. Phthalazine derivatives have been extensively explored as potent VEGFR-2 inhibitors.

Proposed Synthetic Workflow for a this compound-based VEGFR-2 Inhibitor

This workflow illustrates the synthesis of a VEGFR-2 inhibitor precursor from this compound via a Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.

G cluster_0 Buchwald-Hartwig Amination cluster_1 Reduction and Further Derivatization This compound This compound Coupled_Product N-(4-nitrophenyl)phthalazin-5-amine This compound->Coupled_Product Pd Catalyst Ligand, Base, Toluene Aryl_Halide Aryl Halide (e.g., 1-bromo-4-nitrobenzene) Aryl_Halide->Coupled_Product Coupled_Product_ref N-(4-nitrophenyl)phthalazin-5-amine Reduction Reduction of Nitro Group Coupled_Product_ref->Reduction Amine_Intermediate N1-phenylphthalazine-1,5-diamine Reduction->Amine_Intermediate Derivatization Acylation/Sulfonylation Amine_Intermediate->Derivatization Final_Inhibitor VEGFR-2 Inhibitor Derivatization->Final_Inhibitor

Caption: Synthesis of a VEGFR-2 inhibitor precursor.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed amination of an aryl halide with this compound.

  • Materials:

    • This compound (1.0 eq)

    • Aryl bromide (e.g., 1-bromo-4-nitrobenzene) (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

    • BINAP (0.1 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene, anhydrous

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd(OAc)₂, BINAP, and NaOtBu.

    • Evacuate and backfill the tube with nitrogen three times.

    • Add anhydrous toluene, this compound, and the aryl bromide.

    • Heat the reaction mixture to 100°C and stir for 18-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired N-aryl-5-aminophthalazine derivative.

VEGFR-2 Signaling Pathway in Angiogenesis

The following diagram depicts the activation of the VEGFR-2 signaling cascade, a key driver of angiogenesis.

G VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Activation Dimerization->PLCg PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PKC PKC Activation PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) RAF_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis VEGFR2_Inhibitor VEGFR-2 Inhibitor (derived from this compound) VEGFR2_Inhibitor->Dimerization Inhibition

Caption: VEGFR-2 signaling cascade in angiogenesis.

Quantitative Data Summary

The following tables summarize representative biological activity data for aminophthalazine derivatives, showcasing the potential for developing potent inhibitors from this chemical class. While not directly synthesized from this compound in the cited study, these data illustrate the therapeutic potential of the aminophthalazine scaffold.

Table 1: Inhibition of PGE2 Production by Aminophthalazine Derivatives in HCA-7 Cells

Compound IDR¹ GroupR² GroupEC₅₀ (µM)
2vii Hp-CH₃0.04
2xxiv Hp-OCH₃0.02
2x Hp-F0.05
2xiii Hp-Cl0.03

Data adapted from a study on aminophthalazine inhibitors of PGE2 production.[2]

Table 2: In Vitro Cytotoxicity of Phthalazinone Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)
Derivative A HT-29 (Colon)5.2
Derivative B PC-3 (Prostate)8.9
Derivative C HT-29 (Colon)3.1
Derivative D PC-3 (Prostate)6.5

Data are representative values for aminophthalazinone derivatives against cancer cell lines, adapted from literature.[3]

Conclusion

This compound is a high-value intermediate for the synthesis of complex, biologically active molecules. Its utility in constructing core scaffolds for potent enzyme inhibitors and receptor antagonists makes it a compound of significant interest for pharmaceutical research and development. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and its derivatives in the pursuit of novel therapeutics. The adaptability of its amino group to various modern synthetic methodologies, such as acylation and palladium-catalyzed cross-coupling reactions, ensures its continued relevance in drug discovery.

References

Standard operating procedures for using 5-Aminophthalazine in high-throughput screening.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminophthalazine, a luminol analogue, is a versatile chemiluminescent probe primarily utilized in high-throughput screening (HTS) for the detection of reactive oxygen species (ROS) and for monitoring peroxidase enzyme activity. Its reaction with an oxidizing agent, often in the presence of a catalyst like horseradish peroxidase (HRP), results in the emission of light. This property makes it a valuable tool in drug discovery for identifying compounds that modulate oxidative pathways or inhibit or enhance peroxidase activity. These application notes provide detailed protocols for the use of this compound in HTS campaigns.

Principle of Detection

The chemiluminescent reaction of this compound is initiated by its oxidation, typically by hydrogen peroxide (H₂O₂). This reaction is significantly enhanced in the presence of a peroxidase enzyme, such as HRP. The enzyme catalyzes the oxidation of this compound to an excited-state intermediate, 3-aminophthalate. As this intermediate decays to its ground state, it emits light, and the intensity of this light is proportional to the amount of ROS present or the activity of the peroxidase enzyme.

Core Applications in High-Throughput Screening

  • Measurement of Reactive Oxygen Species (ROS): this compound can be used to quantify the production of ROS, particularly hydrogen peroxide, in cellular or biochemical assays. This is crucial for studying oxidative stress and identifying compounds that modulate ROS levels.

  • Enzyme-Linked Immunosorbent Assays (ELISA): In HTS-formatted ELISAs, HRP is a common reporter enzyme conjugated to a secondary antibody. The addition of this compound and a substrate like H₂O₂ allows for the quantitative detection of the target antigen through light emission.

  • Reporter Gene Assays: In cellular assays, HRP can be used as a reporter gene. The expression of HRP, driven by a specific promoter, can be quantified by lysing the cells and measuring the chemiluminescent signal upon the addition of this compound.

  • Screening for Peroxidase Inhibitors/Activators: The direct use of the this compound/H₂O₂/HRP system allows for the screening of chemical libraries to identify inhibitors or activators of peroxidase enzymes.

Data Presentation

A critical aspect of HTS is the robust analysis of large datasets. The following tables provide examples of how to structure quantitative data for clear comparison and interpretation.

Table 1: Assay Performance Metrics

ParameterValueDescription
Z'-factor 0.78A measure of assay quality, with > 0.5 indicating an excellent assay.
Signal-to-Background (S/B) Ratio 150The ratio of the mean signal of the positive control to the mean signal of the negative control.
Signal-to-Noise (S/N) Ratio 85The ratio of the mean signal minus the mean background to the standard deviation of the background.
Coefficient of Variation (%CV) < 10%A measure of the variability of the signal, with < 15% being acceptable for HTS.

Table 2: Example Dose-Response Data for a Peroxidase Inhibitor

Inhibitor Concentration (µM)Mean Luminescence (RLU)% Inhibition
0 (Control)1,250,0000
0.11,187,5005
1937,50025
10500,00060
100125,00090

Experimental Protocols

Protocol 1: General HTS Assay for Peroxidase Activity

This protocol describes a standard method for measuring HRP activity using this compound in a 384-well plate format, suitable for screening compound libraries.

Materials:

  • This compound solution (10 mM stock in DMSO)

  • Hydrogen peroxide (H₂O₂) solution (10 mM stock in water)

  • Horseradish Peroxidase (HRP) (1 mg/mL stock in PBS)

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • 384-well white, opaque microplates

  • Compound library plates (in DMSO)

  • Luminometer plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 2X working solution of this compound by diluting the 10 mM stock to 200 µM in Assay Buffer.

    • Prepare a 2X working solution of H₂O₂ by diluting the 10 mM stock to 100 µM in Assay Buffer.

    • Prepare a 2X working solution of HRP by diluting the 1 mg/mL stock to 2 ng/µL in Assay Buffer.

  • Compound Dispensing:

    • Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the library plate to the assay plate.

    • For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known HRP inhibitor (positive control).

  • Enzyme Addition:

    • Add 10 µL of the 2X HRP working solution to all wells of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Signal Detection:

    • Prepare a 2X substrate mix by combining equal volumes of the 2X this compound and 2X H₂O₂ working solutions immediately before use.

    • Add 10 µL of the 2X substrate mix to all wells to initiate the chemiluminescent reaction.

    • Immediately place the plate in a luminometer and measure the light output (Relative Light Units, RLU) with an integration time of 1 second per well.

Protocol 2: HTS Assay for Cellular Reactive Oxygen Species (ROS)

This protocol outlines a method for measuring intracellular ROS production in a cell-based HTS assay using this compound.

Materials:

  • Adherent cells cultured in 384-well clear-bottom, white-walled microplates

  • This compound solution (10 mM stock in DMSO)

  • Horseradish Peroxidase (HRP) (1 mg/mL stock in PBS)

  • Cell lysis buffer (e.g., Triton X-100 based)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS)

  • Compound library plates (in DMSO)

  • ROS-inducing agent (e.g., Phorbol 12-myristate 13-acetate - PMA) as a positive control

  • Luminometer plate reader

Procedure:

  • Cell Plating:

    • Seed cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Remove the culture medium and wash the cells once with Assay Buffer.

    • Add 20 µL of Assay Buffer containing the test compounds (at the desired final concentration) to the respective wells.

    • Add Assay Buffer with DMSO for the negative control and an ROS inducer for the positive control.

    • Incubate the plate at 37°C for the desired treatment period (e.g., 1-4 hours).

  • Cell Lysis and Reagent Addition:

    • Add 5 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis.

    • Prepare a detection reagent by mixing this compound (final concentration 100 µM) and HRP (final concentration 1 ng/µL) in Assay Buffer.

    • Add 25 µL of the detection reagent to each well.

  • Signal Detection:

    • Incubate the plate for 5-10 minutes at room temperature, protected from light.

    • Measure the chemiluminescence using a luminometer.

Mandatory Visualizations

The following diagrams illustrate the key workflows and pathways described in these protocols.

G cluster_prep Reagent Preparation cluster_assay Assay Workflow Reagent_Prep Prepare 2X Solutions: - this compound (200 µM) - H₂O₂ (100 µM) - HRP (2 ng/µL) Start Start Dispense_Cmpd Dispense Compounds (50 nL) & Controls into 384-well plate Start->Dispense_Cmpd Add_HRP Add 10 µL of 2X HRP Solution Dispense_Cmpd->Add_HRP Incubate_1 Incubate 15 min at RT Add_HRP->Incubate_1 Add_Substrate Add 10 µL of 2X Substrate Mix Incubate_1->Add_Substrate Prepare_Substrate Prepare 2X Substrate Mix (this compound + H₂O₂) Prepare_Substrate->Add_Substrate Read_Plate Read Luminescence (RLU) Add_Substrate->Read_Plate End End Read_Plate->End

Caption: HTS Workflow for Peroxidase Activity Assay.

G cluster_pathway Chemiluminescent Signaling Pathway Aminophthalazine This compound (Ground State) Excited_Intermediate Excited 3-Aminophthalate* Aminophthalazine->Excited_Intermediate H2O2 H₂O₂ HRP_active HRP Compound I H2O2->HRP_active Oxidizes HRP_inactive HRP (Fe³⁺) HRP_active->Excited_Intermediate Catalyzes Oxidation Ground_State 3-Aminophthalate (Ground State) Excited_Intermediate->Ground_State Decay Light Light (hν) Excited_Intermediate->Light Emission

Caption: this compound Chemiluminescence Pathway.

G cluster_workflow Cellular ROS Assay Workflow Start Start Seed_Cells Seed Cells in 384-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with Compounds/Controls Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate (e.g., 1-4 hours) Treat_Cells->Incubate_Treatment Lyse_Cells Lyse Cells Incubate_Treatment->Lyse_Cells Add_Detection_Reagent Add Detection Reagent (this compound + HRP) Lyse_Cells->Add_Detection_Reagent Incubate_Detection Incubate 5-10 min Add_Detection_Reagent->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for HTS Cellular ROS Assay.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling chemicals.

  • This compound and DMSO should be handled in a well-ventilated area.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Dispose of chemical waste according to institutional guidelines.

Conclusion

This compound is a robust and sensitive reagent for HTS applications involving the detection of ROS and peroxidase activity. The protocols provided herein offer a foundation for developing and implementing high-quality, automated screens. As with any HTS assay, optimization of reagent concentrations, incubation times, and cell densities may be necessary to achieve the best performance for a specific biological system or compound library.

5-Aminophthalazine: A Versatile Building Block for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminophthalazine is a highly valuable and versatile bifunctional building block in the field of heterocyclic chemistry. Its unique structure, featuring a reactive primary aromatic amine and a phthalazine core, opens up a multitude of possibilities for the synthesis of diverse and complex fused heterocyclic systems. These resulting compounds are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various heterocyclic scaffolds.

Key Synthetic Applications

This compound can participate in a variety of chemical transformations, leveraging the reactivity of its amino group and the phthalazine ring system. Key applications include:

  • Multicomponent Reactions: Serving as a key component in one-pot syntheses to rapidly build molecular complexity.

  • Cyclocondensation Reactions: Reacting with dicarbonyl compounds and their equivalents to form fused polycyclic systems.

  • Diazotization-Coupling Reactions: Enabling the introduction of an azo linkage for the synthesis of novel dyes and further functionalization.

The following sections provide detailed protocols and quantitative data for representative synthetic transformations.

I. Multicomponent Synthesis of Pyrazolo[1,2-b]phthalazine Derivatives

Multicomponent reactions (MCRs) are powerful tools for the efficient construction of complex molecules in a single step. While many protocols for pyrazolo[1,2-b]phthalazine-5,10-diones start from phthalhydrazide, the presence of the amino group in this compound offers a handle for further derivatization of the final product. The following is a generalized protocol adapted from related syntheses.

Experimental Protocol: Three-Component Condensation

A mixture of 5-amino-2,3-dihydro-phthalazine-1,4-dione (a derivative of this compound) (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a catalyst (e.g., N-methylimidazole, 20 mol%) in a suitable solvent (e.g., ethanol) is refluxed for a specified time. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired pyrazolo[1,2-b]phthalazine-dione derivative.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Imidazole (20 mol%)H2O:EtOH (1:1)800.5 - 485-94[1]
N-methylimidazoleEthanolRefluxNot SpecifiedGood[2]
Boric Acid (10 mol%)Solvent-free (Microwave)1000.17High[3]

Diagram of the multicomponent reaction workflow:

MCR_Workflow Workflow for Multicomponent Synthesis cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Isolation cluster_product Product Reactant1 This compound Derivative Reaction One-Pot Reaction (Solvent, Catalyst, Heat) Reactant1->Reaction Reactant2 Aromatic Aldehyde Reactant2->Reaction Reactant3 Malononitrile Reactant3->Reaction Workup Cooling & Precipitation Reaction->Workup Isolation Filtration & Washing Workup->Isolation Product Pyrazolo[1,2-b]phthalazine Derivative Isolation->Product

Caption: Workflow for the one-pot multicomponent synthesis of pyrazolo[1,2-b]phthalazine derivatives.

II. Cyclocondensation with 1,3-Dicarbonyl Compounds

The reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, is a classical method for the synthesis of fused heterocyclic systems. This reaction typically proceeds through an initial condensation to form an enamine, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of a Fused Pyridopyridazine (Proposed)

To a solution of this compound (1 mmol) in glacial acetic acid (10 mL), a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 mmol) is added. The reaction mixture is heated at reflux for 4-6 hours, with monitoring by TLC. After cooling to room temperature, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the fused heterocyclic product.

1,3-Dicarbonyl CompoundSolventTemperature (°C)Time (h)Expected Product
AcetylacetoneGlacial Acetic AcidReflux4-6Dimethylpyridazino[x,y-z]phthalazine
Ethyl AcetoacetateGlacial Acetic AcidReflux4-6Methyl-hydroxypyridazino[x,y-z]phthalazine
Diethyl MalonateGlacial Acetic AcidReflux6-8Dihydroxypyridazino[x,y-z]phthalazine

Diagram of the cyclocondensation reaction pathway:

Cyclocondensation_Pathway Cyclocondensation of this compound Start This compound Intermediate Enamine Intermediate Start->Intermediate + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate Product Fused Heterocycle Intermediate->Product Intramolecular Cyclization (-H2O)

Caption: Proposed reaction pathway for the cyclocondensation of this compound with 1,3-dicarbonyl compounds.

III. Diazotization and Azo-Coupling Reactions

The primary amino group of this compound can be readily converted into a diazonium salt, which is a versatile intermediate for the synthesis of various derivatives. The diazonium salt can undergo coupling reactions with electron-rich aromatic compounds to form azo compounds, which are known for their dyeing properties and potential biological activities.

Experimental Protocol: Synthesis of an Azo-Phthalazine Derivative

Step 1: Diazotization this compound (1 mmol) is dissolved in a mixture of concentrated hydrochloric acid (2 mL) and water (5 mL). The solution is cooled to 0-5 °C in an ice bath. A cold aqueous solution of sodium nitrite (1.1 mmol in 2 mL of water) is added dropwise with constant stirring, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.

Step 2: Azo-Coupling In a separate beaker, a solution of the coupling component (e.g., phenol, 1 mmol) in aqueous sodium hydroxide (10%) is prepared and cooled to 0-5 °C. The freshly prepared diazonium salt solution is then added slowly to this solution with vigorous stirring. The reaction is allowed to proceed for 1-2 hours at 0-5 °C. The resulting colored precipitate is collected by filtration, washed thoroughly with water, and dried. Recrystallization from a suitable solvent yields the pure azo-phthalazine derivative.

Coupling ComponentProduct ColorYield (%)
PhenolYellow-Orange~70-80
β-NaphtholRed~75-85
AnilineYellow~65-75

Diagram illustrating the diazotization and coupling process:

Diazotization_Coupling Diazotization and Azo-Coupling of this compound cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo-Coupling (0-5 °C) Aminophthalazine This compound Diazonium Phthalazine-5-diazonium Salt Aminophthalazine->Diazonium Reagents_D NaNO2, HCl(aq) Reagents_D->Diazonium Product Azo-Phthalazine Derivative Diazonium->Product Coupling_Agent Electron-Rich Aromatic (e.g., Phenol) Coupling_Agent->Product

Caption: Schematic representation of the diazotization of this compound followed by azo-coupling.

Conclusion

This compound stands out as a pivotal building block for the synthesis of a wide array of fused heterocyclic compounds. The protocols and data presented herein demonstrate its utility in multicomponent reactions, cyclocondensation, and diazotization-coupling reactions. These methodologies provide a robust foundation for researchers and drug development professionals to explore the synthesis of novel phthalazine-based molecules with potential applications in various scientific disciplines. The versatility of this compound ensures its continued importance in the ongoing quest for new therapeutic agents and functional materials.

References

Troubleshooting & Optimization

How to optimize the reaction conditions for 5-Aminophthalazine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for 5-Aminophthalazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed strategy for the synthesis of this compound involves a two-step process:

  • Synthesis of 5-Nitrophthalazine: This intermediate is typically prepared by the condensation of a suitable ortho-disubstituted benzene derivative with hydrazine. A common starting material is 3-nitrophthalic acid or its derivatives.

  • Reduction of 5-Nitrophthalazine: The nitro group of 5-Nitrophthalazine is then reduced to an amino group to yield the final product, this compound. Catalytic hydrogenation is a frequently used method for this transformation.

Q2: What are the critical parameters to control during the synthesis of 5-Nitrophthalazine?

A2: The key parameters for the successful synthesis of 5-Nitrophthalazine from 3-nitrophthalic acid and hydrazine hydrate include reaction temperature, solvent, and the rate of addition of reagents. Careful control of these factors is crucial to maximize yield and minimize the formation of byproducts.

Q3: Which catalysts are effective for the reduction of 5-Nitrophthalazine?

A3: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for the catalytic hydrogenation of 5-Nitrophthalazine to this compound. Other catalysts, such as Raney nickel, may also be employed, but reaction conditions would require specific optimization. The choice of catalyst can influence the reaction rate, selectivity, and potential for side reactions.

Q4: How can I monitor the progress of the reduction reaction?

A4: The progress of the reduction of 5-Nitrophthalazine can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product. For catalytic hydrogenation, monitoring hydrogen uptake can also provide a real-time indication of the reaction's progress.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and recommended solutions.

Issue Potential Cause Recommended Action
Low yield of 5-Nitrophthalazine Incomplete reaction during the cyclization step.- Ensure the reaction temperature is maintained at the optimal level (e.g., reflux in a high-boiling solvent like ethanol).- Verify the quality and concentration of hydrazine hydrate.- Increase the reaction time and monitor for completion using TLC.
Side reactions due to excessive heating.- Avoid overheating the reaction mixture.- Use a suitable high-boiling solvent to maintain a consistent temperature.
Incomplete reduction of 5-Nitrophthalazine Inactive or poisoned catalyst.- Use fresh, high-quality catalyst.- Ensure the solvent is free of impurities that could poison the catalyst.- Increase the catalyst loading.
Insufficient hydrogen pressure or poor mixing.- Ensure the reaction vessel is properly sealed and pressurized with hydrogen.- Use vigorous stirring to ensure good contact between the catalyst, substrate, and hydrogen.
Presence of catalyst inhibitors in the starting material.- Purify the 5-Nitrophthalazine intermediate before the reduction step to remove any potential inhibitors.
Formation of byproducts during reduction Over-reduction of the phthalazine ring.- Carefully monitor the reaction and stop it once the starting material is consumed.- Optimize the reaction conditions (temperature, pressure, catalyst) to favor the reduction of the nitro group over the heterocyclic ring.
Formation of azo or azoxy compounds.- The addition of catalytic amounts of certain promoters, like vanadium compounds, can sometimes suppress the formation of these byproducts in aromatic nitro group reductions.[1]
Difficulty in purifying this compound Presence of residual catalyst in the product.- After the reaction, carefully filter the reaction mixture to remove the catalyst. Using a filter aid like Celite can be beneficial.- Consider a hot filtration if the product is soluble in the reaction solvent at elevated temperatures.
Product is contaminated with starting material or byproducts.- Recrystallization from a suitable solvent is a common and effective purification method.- Column chromatography can be used for more challenging separations.

Experimental Protocols

Key Experiment: Synthesis of this compound via Catalytic Hydrogenation

This protocol outlines the general steps for the synthesis of this compound, starting with the preparation of the 5-Nitrophthalazine intermediate.

Step 1: Synthesis of 5-Nitrophthalazine

  • Materials: 3-Nitrophthalic acid, Hydrazine hydrate, Ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrophthalic acid in ethanol.

    • Slowly add hydrazine hydrate to the solution with stirring.

    • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 5-Nitrophthalazine.

Step 2: Reduction of 5-Nitrophthalazine to this compound

  • Materials: 5-Nitrophthalazine, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve 5-Nitrophthalazine in ethanol.

    • Carefully add the 10% Pd/C catalyst to the solution.

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by hydrogen uptake and/or TLC.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent.

Data Presentation

Table 1: Comparison of Reaction Conditions for Related Aminophthalazinone Synthesis

EntryAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂XantphosCs₂CO₃Toluene1102485
2PiperidinePd(OAc)₂XantphosCs₂CO₃Toluene1102492
3n-ButylaminePd(OAc)₂XantphosCs₂CO₃Toluene1102478

Data adapted from studies on the synthesis of 4-aminophthalazin-1(2H)-ones.

Visualizations

To aid in understanding the experimental workflow and logical relationships in troubleshooting, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: Synthesis of 5-Nitrophthalazine cluster_step2 Step 2: Reduction to this compound s1_start 3-Nitrophthalic Acid + Hydrazine s1_reaction Cyclization (Reflux in Ethanol) s1_start->s1_reaction s1_product 5-Nitrophthalazine s1_reaction->s1_product s2_start 5-Nitrophthalazine s1_product->s2_start Intermediate s2_reaction Catalytic Hydrogenation (Pd/C, H₂) s2_start->s2_reaction s2_product This compound s2_reaction->s2_product troubleshooting_logic cluster_synthesis Synthesis Stage cluster_cyclization_issues Cyclization Troubleshooting cluster_reduction_issues Reduction Troubleshooting start Low Yield or Incomplete Reaction cyclization Cyclization Step start->cyclization Check reduction Reduction Step start->reduction Check temp Incorrect Temperature? cyclization->temp reagents Reagent Quality? cyclization->reagents time Insufficient Time? cyclization->time catalyst Catalyst Inactive? reduction->catalyst hydrogen Low H₂ Pressure? reduction->hydrogen purity Impure Starting Material? reduction->purity

References

Troubleshooting low quantum yield in 5-Aminophthalazine chemiluminescence.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize the quantum yield in 5-aminophthalazine chemiluminescence experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my chemiluminescence signal weak or absent?

A low or non-existent signal is one of the most common issues. Several factors related to your reagents and reaction conditions could be the cause. A systematic check of the following is recommended:

  • Reagent Integrity:

    • Luminol Solution: Luminol solutions can be unstable, especially at high temperatures and when exposed to light.[1] Ensure your stock solution is fresh and has been stored protected from light.

    • Oxidizing Agent: The concentration and stability of the oxidizing agent, typically hydrogen peroxide, are critical. Hydrogen peroxide decomposes over time, so use a fresh solution.[1]

    • Catalyst: Catalysts like horseradish peroxidase (HRP) or metal ions (e.g., iron, copper) are often required.[2][3] Verify the activity of your enzyme or the purity of your metal salt.

  • Reaction Conditions:

    • Incorrect pH: The pH of the reaction buffer is crucial for efficient light emission. For luminol-based systems, a high pH (alkaline conditions) significantly increases the light intensity.[1] The optimal pH is typically between 11 and 13.[4]

    • Sub-optimal Reagent Concentrations: The concentration of luminol and the oxidant must be optimized. While increasing luminol concentration can initially boost the signal, excessively high concentrations can lead to a decrease in light intensity.[1]

  • Presence of Quenchers:

    • Certain compounds can quench the chemiluminescent signal. Common quenchers include ethanol, which acts as a radical scavenger, and various other molecules that can interfere with the reaction.[1] A list of potential quenchers is provided in the table below.

Q2: My chemiluminescence signal is flashing and then rapidly decaying. What could be the cause?

A rapid flash of light followed by a quick decay, often referred to as "flash kinetics," can be problematic for quantification. This is often observed with certain catalysts or high concentrations of reactants.

  • Catalyst Choice: Some catalysts, particularly in acridinium ester-based chemiluminescence, are known to produce a flash of light.[1] While your system uses this compound, the choice and concentration of the catalyst can still influence the reaction kinetics.

  • High Reactant Concentration: An excess of the oxidizing agent or catalyst can lead to a very rapid reaction, consuming the substrate almost instantaneously. Consider optimizing the concentrations of these components to achieve a more stable "glow" kinetic if required for your application.

Q3: I am observing a high background signal. How can I reduce it?

High background noise can mask the specific signal from your analyte. Several factors can contribute to this:

  • Autoxidation of Luminol: In the absence of a specific catalyst, luminol can slowly auto-oxidize, leading to a low but constant background signal.

  • Contaminated Reagents or Buffers: Impurities in your reagents or buffers can catalyze the luminol reaction non-specifically. Ensure you are using high-purity water and reagents.

  • Insufficient Washing Steps (in Immunoassays): In applications like ELISA or Western blotting, inadequate washing steps can leave behind unbound enzyme-conjugated antibodies, which will react with the substrate and produce a high background.[2]

Q4: Can the solvent I use affect the quantum yield?

Yes, the solvent plays a significant role in the chemiluminescence quantum yield.

  • Aprotic vs. Aqueous Solvents: The quantum yield of luminol chemiluminescence is generally higher in aprotic solvents compared to aqueous solutions.[4]

  • Mixed Solvents: In mixed solvent systems, you may observe a shift in the emission wavelength. For instance, in mixed solvents, there is often less emission at 425 nm and more at 510 nm compared to purely aqueous media.[5]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for optimizing this compound (luminol) chemiluminescence experiments.

Table 1: Optimal Reaction Conditions

ParameterOptimal Range/ValueNotes
pH 11 - 13A significant increase in luminol intensity is observed at higher pH.[1][4]
Luminol Concentration 0.01 - 0.3 mmol/LHigher concentrations can lead to decreased intensity.[1]
Emission Maximum (λmax) ~425 nmIn aqueous solutions.[1]

Table 2: Common Quenchers and Inhibitors

Compound/ClassMechanism of ActionReference
Ethanol Radical scavenger (reacts with superoxide anions).[1]
Dimethylthiourea OH radical quencher, inhibits HRP-catalyzed luminescence.[6]
Cysteamine OH radical quencher, reacts with H2O2, inhibits HRP-catalyzed luminescence.[6]
Desferrioxamine Iron chelator.[6]
Diethyldithiocarbamate Superoxide dismutase inhibitor, reacts with H2O2, inhibits HRP-catalyzed luminescence.[6]
Taurine Specific for ClO-.[6]
Benzoate OH radical quencher.[6]
Mannitol OH radical quencher.[6]

Experimental Protocols

Protocol 1: Basic this compound Chemiluminescence Assay

This protocol provides a general procedure for observing the chemiluminescence of this compound (luminol).

Materials:

  • Solution A (Luminol Solution):

    • 0.2 g Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione)

    • 4 g Sodium Carbonate

    • 24 g Sodium Bicarbonate

    • 0.5 g Ammonium Carbonate

    • 0.4 g Copper(II) Sulfate Pentahydrate

    • 1 L Deionized Water

  • Solution B (Oxidant Solution):

    • 50 mL of 3% Hydrogen Peroxide

    • 950 mL Deionized Water

Procedure:

  • Prepare Solution A: In a 1 L flask, dissolve the sodium carbonate, sodium bicarbonate, ammonium carbonate, and copper sulfate in 1 L of deionized water. Then, add the luminol and swirl until it is completely dissolved.[7]

  • Prepare Solution B: In a separate 1 L flask, add 50 mL of 3% hydrogen peroxide to 950 mL of deionized water and mix.[7]

  • Initiate Chemiluminescence: In a darkened room or a luminometer, mix equal volumes of Solution A and Solution B.

  • Observe: A blue chemiluminescent glow will be produced. The intensity of the glow will depend on the precise concentrations and freshness of the reagents.

Protocol 2: HRP-Catalyzed Chemiluminescence for Immunoassays

This protocol outlines the final detection step in an ELISA or Western blot using an HRP-conjugated antibody and a luminol-based substrate.

Materials:

  • HRP-conjugated secondary antibody

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Luminol-based chemiluminescent substrate kit (commercially available or prepared in-house)

  • Membrane (Western blot) or microplate (ELISA) with immobilized antigen-primary antibody-secondary antibody complex.

Procedure:

  • Final Wash: After incubation with the HRP-conjugated secondary antibody, wash the membrane or microplate thoroughly with wash buffer to remove any unbound antibodies. This step is critical to minimize background signal.[2]

  • Substrate Preparation: Prepare the luminol-based substrate according to the manufacturer's instructions. This typically involves mixing a luminol/enhancer solution with a peroxide solution immediately before use.

  • Substrate Incubation: Add the prepared substrate to the membrane or microplate, ensuring complete coverage.

  • Signal Detection: Immediately proceed with signal detection using a CCD camera-based imager or X-ray film for Western blots, or a luminometer for ELISAs. The light emission begins as soon as the substrate comes into contact with the HRP enzyme.[2]

Visualizations

Signaling Pathways and Workflows

Chemiluminescence_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Emission Luminol This compound (Luminol) Dianion Luminol Dianion Luminol->Dianion + Base Base Base (e.g., OH⁻) Oxidant Oxidant (e.g., H₂O₂) Catalyst Catalyst (e.g., HRP, Fe²⁺) Oxidized_Intermediate Unstable Peroxide Intermediate Dianion->Oxidized_Intermediate + Oxidant + Catalyst Excited_State Excited State 3-Aminophthalate* Oxidized_Intermediate->Excited_State Decomposition N2 N₂ Gas Oxidized_Intermediate->N2 Ground_State Ground State 3-Aminophthalate Excited_State->Ground_State Relaxation Light Light (Photon) ~425 nm Excited_State->Light

Caption: Chemical pathway of this compound (luminol) chemiluminescence.

Troubleshooting_Workflow Start Low Quantum Yield Observed Check_Reagents Check Reagent Integrity (Age, Storage) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_pH Verify Reaction pH (alkaline?) pH_OK pH Optimal? Check_pH->pH_OK Check_Concentrations Optimize Reagent Concentrations Conc_OK Concentrations Optimal? Check_Concentrations->Conc_OK Check_Quenchers Investigate Potential Quenchers Quenchers_Present Quenchers Identified? Check_Quenchers->Quenchers_Present Reagents_OK->Check_pH Yes Replace_Reagents Replace/Prepare Fresh Reagents Reagents_OK->Replace_Reagents No pH_OK->Check_Concentrations Yes Adjust_pH Adjust Buffer pH pH_OK->Adjust_pH No Conc_OK->Check_Quenchers Yes Titrate_Reagents Titrate Luminol, Oxidant, and Catalyst Conc_OK->Titrate_Reagents No Purify_Sample Purify Sample/ Use Inhibitor-Free Buffers Quenchers_Present->Purify_Sample Yes Success Problem Resolved Quenchers_Present->Success No Replace_Reagents->Check_Reagents Adjust_pH->Check_pH Titrate_Reagents->Check_Concentrations Purify_Sample->Success

References

Strategies to improve the yield and purity of 5-Aminophthalazine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to improve the yield and purity of 5-Aminophthalazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and well-established method for synthesizing this compound is through the reduction of a corresponding nitrophthalazine precursor, typically 5-nitrophthalazine. This transformation is a standard yet critical step in obtaining the desired amino derivative.

Q2: My yield of this compound is consistently low. What are the potential causes?

A2: Low yields can stem from several factors. Key areas to investigate include the quality and activity of your reducing agent, incomplete reaction, suboptimal reaction temperature, poor solubility of the starting material, and product loss during workup and purification. It's also possible that side reactions are consuming your starting material or product.[1]

Q3: I am observing significant amounts of side products in my reaction mixture. How can I improve the selectivity for this compound?

A3: The formation of side products is a common issue in the reduction of nitro compounds. Intermediates such as hydroxylamines, nitroso, and azoxy compounds can form if the reduction is not complete.[1] To enhance selectivity, ensure you are using a sufficient excess of a fresh, high-quality reducing agent. Controlling the reaction temperature is also crucial, as higher temperatures can sometimes lead to an increase in side products.[1]

Q4: What are the best methods for purifying crude this compound?

A4: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is effective for removing small amounts of impurities and can yield high-purity crystalline material. Column chromatography is useful for separating the desired product from significant amounts of impurities or byproducts with different polarities.

Q5: How can I confirm the purity of my final this compound product?

A5: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound. A reversed-phase HPLC method, similar to those used for related compounds like hydralazine, can be developed and validated to quantify the main product and any impurities.[2][3] Purity can also be qualitatively assessed by melting point determination and Thin-Layer Chromatography (TLC).

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Reducing Agent Use a fresh batch of the reducing agent. For instance, sodium hydrosulfite can decompose upon storage.[1] If using catalytic hydrogenation, ensure the catalyst has not been poisoned and is active.
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider increasing the reaction time or temperature moderately. Ensure a sufficient stoichiometric excess of the reducing agent is used.[1]
Poor Solubility of Starting Material The 5-nitrophthalazine must be sufficiently soluble in the reaction solvent. Consider using a co-solvent system, such as ethanol/water or acetic acid, to improve solubility.[1]
Suboptimal Reaction Temperature Some reduction reactions require heating to proceed at a reasonable rate.[1] Experiment with a range of temperatures to find the optimal condition for your specific reducing agent.
Issue 2: Product Contamination and Impurities
Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Material Ensure the reaction goes to completion by monitoring with TLC/HPLC. If starting material persists, consider adding more reducing agent or extending the reaction time. Purification by column chromatography can remove unreacted starting material.
Formation of Side Products (e.g., hydroxylamine, azoxy compounds) Use a sufficient excess of the reducing agent to ensure complete reduction to the amine.[1] Maintain proper temperature control to avoid side reactions.[1] Some reducing agents offer higher selectivity; consider screening different reagents.
Product Degradation during Workup Amines can be sensitive to oxidation.[4] If possible, perform the workup under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged exposure to acidic conditions during extraction if the product is acid-sensitive.
Solvent Impurities in Final Product Ensure the product is thoroughly dried after purification. Use a vacuum oven at a temperature well below the compound's melting point to remove residual solvents.

Data Presentation: Yield and Purity

Parameter Crude Product After Recrystallization
Appearance Yellow precipitatePale yellow flocculent precipitate
Purity Sufficiently pure for most purposesHigh Purity
Yield Not precisely calculated70-75% recovery from recrystallization
Melting Point 301-305 °C (with decomposition)329-332 °C

Note: This data is for 5-amino-2,3-dihydro-1,4-phthalazinedione and is intended to be illustrative.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 5-Nitrophthalazine

This protocol is adapted from the synthesis of 5-amino-2,3-dihydro-1,4-phthalazinedione.

Materials:

  • 5-Nitrophthalazine

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Glacial Acetic Acid

  • 3 N Hydrochloric Acid

  • Concentrated Ammonium Hydroxide

  • Decolorizing Carbon

  • Water

  • Ethanol

Procedure:

  • Reduction: In a suitable reaction flask, suspend 5-Nitrophthalazine in water.

  • Heat the suspension with stirring.

  • Gradually add a solution of sodium hydrosulfite in water. An excess of sodium hydrosulfite should be used.

  • After the addition is complete, continue heating and stirring for a set period, monitoring the reaction by TLC until the starting material is consumed.

  • Isolation of Crude Product: Acidify the hot solution with glacial acetic acid.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Purification by Recrystallization:

  • Dissolve the crude this compound in hot 3 N hydrochloric acid (e.g., 5 g of crude product per 100 mL of acid).

  • Add a small amount of decolorizing carbon and filter the hot solution promptly.

  • Neutralize the filtrate with concentrated ammonium hydroxide until it is faintly acidic to Congo red paper.

  • Allow the solution to cool to room temperature, then in an ice bath, to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica Gel (for column chromatography)

  • Solvent System (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity (gradient elution). For amines, it is often beneficial to add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to prevent tailing.[5]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purity Assessment by HPLC

This is a proposed method based on common practices for similar aromatic amines.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid or Trifluoroacetic Acid.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV-Vis spectrum of this compound (likely in the 254-280 nm range).

  • Injection Volume: 10 µL.

  • Column Temperature: 30-40 °C.

Visualizations

Synthesis_Workflow Start 5-Nitrophthalazine Reduction Reduction (e.g., Na2S2O4) Start->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Purification Crude_Product->Purification Recrystallization Recrystallization Purification->Recrystallization High initial purity Column_Chromatography Column Chromatography Purification->Column_Chromatography Low initial purity Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Purity Analysis (HPLC) Pure_Product->Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Reagents Check Reagent Quality (Freshness, Activity) Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Conditions Verify Reaction Conditions (Temp, Time, Solubility) Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Workup Review Workup & Purification (Extraction, Drying, Technique) Workup_OK Workup Efficient? Check_Workup->Workup_OK Reagent_OK->Check_Conditions Yes Replace_Reagents Replace/Verify Reagents Reagent_OK->Replace_Reagents No Conditions_OK->Check_Workup Yes Optimize_Conditions Optimize Conditions Conditions_OK->Optimize_Conditions No Refine_Workup Refine Workup/Purification Workup_OK->Refine_Workup No Success Improved Yield/Purity Workup_OK->Success Yes Replace_Reagents->Start Optimize_Conditions->Start Refine_Workup->Start

Caption: Logical troubleshooting workflow for synthesis issues.

References

Technical Support Center: Palladium-Catalyzed Synthesis of Aminophthalazinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the palladium-catalyzed synthesis of aminophthalazinones.

Frequently Asked Questions (FAQs)

Q1: What are the primary palladium-catalyzed methods for synthesizing aminophthalazinones?

A1: There are two main palladium-catalyzed routes for the synthesis of aminophthalazinones. The first is the Buchwald-Hartwig amination, which involves the cross-coupling of a 4-bromophthalazinone with a primary or secondary amine.[1][2] The second is a multicomponent reaction that utilizes an o-(pseudo)halobenzoate, a hydrazine, and an isocyanide, followed by cyclization.[3][4]

Q2: Why is N-protection of the phthalazinone ring often necessary for the Buchwald-Hartwig approach?

A2: The direct palladium-catalyzed coupling of 4-bromophthalazinones containing an N-H moiety often yields unsatisfactory results.[1][2] The acidic proton on the nitrogen of the phthalazinone ring can interfere with the catalytic cycle. Therefore, protection of this nitrogen, for example by alkylation, is crucial for a successful coupling reaction.[1]

Q3: What are the substrate scope limitations of the multicomponent isocyanide insertion method?

A3: A notable limitation of the palladium-catalyzed multicomponent synthesis of aminophthalazinones via isocyanide insertion is that it is generally restricted to the use of tertiary-substituted isocyanides.[5]

Q4: My reaction is not working or the yield is very low. What are the first things I should check?

A4: For low or no conversion in your palladium-catalyzed amination, begin by verifying the following:

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction was thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[6]

  • Reagent Quality: Confirm the purity and dryness of your reagents and solvent, as trace impurities can poison the catalyst.[6]

  • Catalyst Activity: If you are not using a pre-catalyst, ensure that your palladium source (e.g., Pd(OAc)₂) and ligand are active. Consider using a fresh batch or a more reliable pre-catalyst.[7]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution Explanation
Incomplete N-Protection of Phthalazinone Ensure complete protection of the phthalazinone nitrogen before the coupling reaction.The acidic N-H proton can interfere with the catalyst and base, leading to poor reactivity.[1]
Catalyst Deactivation Use a pre-catalyst (e.g., a palladacycle) for more reliable generation of the active Pd(0) species. Increase catalyst loading (e.g., from 2 mol% to 5-15 mol%) for challenging substrates.[5][8]In-situ generation from sources like Pd(OAc)₂ can be unreliable.[7] Some substrates, particularly N-heterocycles, can lead to the formation of dormant palladium complexes.[9]
Poor Ligand Choice For N-heterocyclic substrates like phthalazinones, sterically hindered and electron-rich phosphine ligands (e.g., BINAP, DavePhos, DPEPhos) are often effective.[2][10]Ligand choice is critical and highly substrate-dependent. The right ligand can stabilize the catalytic intermediates and promote reductive elimination.[6]
Inappropriate Base For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄. For more robust substrates, stronger bases like NaOtBu or LHMDS can increase the reaction rate.[11]The base activates the amine nucleophile. Strong bases can degrade sensitive functional groups, while weak bases may require higher temperatures or longer reaction times.[11]
Reagent Insolubility Use a solvent or a co-solvent system that ensures the solubility of all reactants and the base (e.g., dioxane, toluene, THF). Vigorous stirring is also important.[8]Poor solubility of any reaction component is a common and often underestimated cause of reaction failure.[8]
Problem 2: Formation of Side Products
Observed Side Product Potential Cause Suggested Solution
Debrominated Starting Material (Hydrodehalogenation) Reductive elimination from a palladium-hydride intermediate.Ensure strictly anhydrous and oxygen-free conditions. The choice of ligand and base can also influence this side reaction.
Demethylation of Amine Substrate A side reaction observed with N,N'-dimethylethylenediamine.[1]If using this specific amine, consider that a mixture of products may be obtained. Increasing the palladium catalyst loading may favor the desired product.[1]
Formation of Hydrazide (in multicomponent synthesis) Hydrazinolysis of the ester starting material before isocyanide insertion.This is generally considered unlikely under typical reaction conditions but could be favored by prolonged reaction times at high temperatures in the absence of the other coupling partners.[3]

Quantitative Data Summary

The following tables provide a summary of reported yields for the Buchwald-Hartwig amination of N-substituted 4-bromophthalazinones with various amines.

Table 1: Effect of Amine Nucleophile on Product Yield

N-Substituent on PhthalazinoneAmineProduct Yield (%)Reference
MethylMorpholine77[1]
MethylPiperidine85[1]
MethylThiomorpholine62[1]
IsopropylCyclohexylamine85[1]
Isopropyl1-Aminohexane50[1]
Isopropyl2-(Thiophen-2-yl)ethan-1-amine80[1]
Isopropyl4-CF₃-benzylamine85[1]
Isopropyl4-OMe-benzylamine65[1]
MethylN-phenylpyridin-2-amineLower than aliphatic amines[2]

Table 2: Effect of Catalyst Loading on a Challenging Amination

SubstrateAmineCatalyst SystemCatalyst Loading (mol %)ProductYield (%)Reference
2-(2-(Dimethylamino)ethyl)-4-bromophthalazin-1(2H)-oneN,N'-dimethylethylenediaminePd₂(dba)₃ / BINAPNot specifiedMixture of products (demethylation observed)-[1]
2-(2-(Dimethylamino)ethyl)-4-bromophthalazin-1(2H)-oneN,N'-dimethylethylenediaminePd₂(dba)₃ / BINAP15Desired product (as major)70[1]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of N-Alkyl-4-bromophthalazinones

This protocol is a generalized procedure based on methodologies reported in the literature.[1][5]

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the N-alkyl-4-bromophthalazinone (1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-15 mol %), and the phosphine ligand (e.g., BINAP, 4-30 mol %).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. Add the amine (1.2-1.5 eq.) and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Ar-X AmineComplex Amine Coordination Complex OxAdd->AmineComplex R₂NH AmidoComplex Amido Complex AmineComplex->AmidoComplex Base, -[Base-H]X AmidoComplex->Pd(0)L2 Reductive Elimination Product Product Ar-NR₂ AmidoComplex->Product ArX 4-Bromophthalazinone R2NH Amine

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Flask, Reagents) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill Ar) setup->inert addition Add Solvent, Amine, and Base inert->addition reaction Heat and Stir (80-110 °C) addition->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for aminophthalazinone synthesis.

Troubleshooting_Guide start Low / No Yield check_sm Starting Material Consumed? start->check_sm sol_protection Ensure Complete N-Protection start->sol_protection Unprotected Phthalazinone Used side_products Side Products Observed? check_sm->side_products Yes sol_conditions Check Inert Atmosphere Verify Reagent Purity Increase Temperature check_sm->sol_conditions No sol_catalyst Increase Catalyst Loading Use Pre-catalyst Change Ligand side_products->sol_catalyst No sol_purification Optimize Purification Characterize Side Products side_products->sol_purification Yes (e.g., debromination)

Caption: Troubleshooting decision tree for low yield reactions.

References

Addressing stability and storage issues of 5-Aminophthalazine solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Aminophthalazine solutions. This resource is designed for researchers, scientists, and drug development professionals to address common stability and storage issues encountered during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound in solution is primarily influenced by several factors, including pH, exposure to light, temperature, and the presence of oxygen.[1] Aromatic amines, like this compound, are susceptible to degradation under various environmental and storage conditions, which can compromise their quality and efficacy.[2]

  • pH: The pH of the solution can significantly impact the stability of this compound. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of the amino group or other susceptible bonds in the molecule.

  • Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation, a process where light energy initiates chemical reactions that break down the molecule.[1] For photosensitive compounds, it is essential to store them in light-resistant containers.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation reactions.[1] Storing solutions at elevated temperatures can lead to a significant loss of potency over a shorter period.

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the aromatic amine group.[1] This can lead to the formation of colored degradation products and a decrease in the concentration of the active compound.

Q2: How should I prepare and store my this compound stock and working solutions to ensure maximum stability?

A2: To maximize the stability of your this compound solutions, follow these guidelines:

  • Solvent Selection: Use high-purity solvents (e.g., HPLC grade) for preparing solutions. If possible, use deoxygenated solvents by purging with an inert gas like nitrogen or argon before use.

  • pH Control: Prepare solutions in a buffer system that maintains a pH where this compound exhibits maximum stability. Based on general knowledge of aromatic amines, a slightly acidic to neutral pH is often preferable, but this should be experimentally determined.

  • Light Protection: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[3]

  • Temperature Control: For long-term storage, it is recommended to store stock solutions at low temperatures, such as -20°C or -80°C. Working solutions should be prepared fresh daily and kept cool (e.g., on ice) during experiments. Avoid repeated freeze-thaw cycles by storing stock solutions in small aliquots.

  • Inert Atmosphere: For highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: I've noticed a color change in my this compound solution. What does this indicate?

A3: A color change, typically to a yellow or brown hue, is often an indication of degradation, particularly oxidation. Aromatic amines are known to form colored byproducts upon oxidation. If you observe a color change, it is highly recommended to prepare a fresh solution. You may also consider performing an analytical check, such as UV-Vis spectroscopy or HPLC, to assess the purity of the solution.

Q4: What are the likely degradation pathways for this compound in solution?

A4: Based on the chemical structure of this compound (an aromatic amine), the most probable degradation pathways are oxidation and hydrolysis.

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric species. This process can be accelerated by light, heat, and the presence of metal ions.

  • Hydrolysis: While generally less common for the amino group on an aromatic ring compared to esters or amides, hydrolysis can occur under harsh acidic or basic conditions, potentially leading to the replacement of the amino group with a hydroxyl group.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues related to the stability and storage of this compound solutions.

Issue 1: Inconsistent or non-reproducible experimental results.

  • Potential Cause: Degradation of the this compound solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared or properly stored stock solution for each experiment.

    • Verify Stock Solution Integrity: If you suspect the stock solution has degraded, prepare a new one from the solid compound.

    • Optimize Storage Conditions: Review your storage procedures. Ensure solutions are protected from light, stored at the appropriate temperature, and that the solvent is of high purity.

    • Perform a Stability Check: If the problem persists, conduct a simple stability check by analyzing the concentration of your solution over a typical experimental timeframe using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Issue 2: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC).

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: To identify potential degradation products, perform a forced degradation study (see Experimental Protocols section). This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light).[4][5]

    • Optimize Chromatographic Method: Ensure your analytical method is "stability-indicating," meaning it can separate the parent compound from its degradation products.[6] You may need to adjust the mobile phase composition, gradient, or column type.

    • Characterize Degradants: If necessary, use techniques like LC-MS to identify the mass of the degradation products and elucidate their structures.

Issue 3: Precipitation observed in the solution upon storage.

  • Potential Cause: Poor solubility, solvent evaporation, or formation of insoluble degradation products.

  • Troubleshooting Steps:

    • Check Solubility: Ensure the concentration of your solution does not exceed the solubility limit of this compound in the chosen solvent at the storage temperature.

    • Ensure Proper Sealing: Use tightly sealed vials to prevent solvent evaporation, which can lead to an increase in concentration and subsequent precipitation.

    • Filter the Solution: If you suspect insoluble particles, filter the solution through a 0.22 µm syringe filter before use. However, be aware that this does not solve the underlying stability issue if the precipitate is a degradant.

Data Presentation: Stability of this compound Solutions under Stress Conditions (Hypothetical Data)

The following tables summarize hypothetical quantitative data from a forced degradation study on a this compound solution (initial concentration: 1 mg/mL in 50:50 acetonitrile:water). This data is representative of what might be observed for an aromatic amine and should be used as a guideline for designing your own stability studies.

Table 1: Effect of pH on the Stability of this compound at 40°C for 24 hours.

Condition% this compound RemainingNumber of Degradation Products Detected (by HPLC)
0.1 M HCl85.2%2
pH 4.0 Buffer98.5%0
pH 7.0 Buffer95.1%1
0.1 M NaOH78.9%3

Table 2: Effect of Temperature and Light on the Stability of this compound in pH 7.0 Buffer for 48 hours.

Condition% this compound RemainingNumber of Degradation Products Detected (by HPLC)
4°C, Protected from Light99.8%0
Room Temperature, Protected from Light96.3%1
Room Temperature, Exposed to Light88.7%2
60°C, Protected from Light82.1%3

Table 3: Effect of Oxidizing Agent on the Stability of this compound at Room Temperature for 8 hours.

Condition% this compound RemainingNumber of Degradation Products Detected (by HPLC)
Control (no H₂O₂)99.5%0
3% H₂O₂65.4%>4

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.[4][5]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize a sample with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a sealed vial of the stock solution at 60°C for 48 hours in a temperature-controlled oven.

  • Photolytic Degradation: Expose a clear vial of the stock solution to a photostability chamber (with controlled light and UV exposure) for a defined period (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[7]

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general workflow for developing an HPLC method capable of separating this compound from its degradation products.[6]

  • Column and Mobile Phase Selection:

    • Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a mobile phase consisting of a buffered aqueous phase (e.g., 20 mM phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Initial Gradient Method:

    • Develop a gradient elution method to separate compounds with a wide range of polarities. A typical gradient might run from 10% to 90% organic modifier over 20-30 minutes.

  • Method Optimization with Stressed Samples:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Adjust the gradient profile, mobile phase pH, and other chromatographic parameters to achieve adequate resolution (>1.5) between the this compound peak and all degradation product peaks.

  • Method Validation:

    • Validate the optimized method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualizations

G Troubleshooting Workflow for this compound Solution Instability start Inconsistent Experimental Results or Suspected Degradation prep_fresh Prepare Fresh Working Solution start->prep_fresh problem_persists Does the problem persist? prep_fresh->problem_persists check_stock Evaluate Stock Solution: - Age - Storage Conditions - Appearance problem_persists->check_stock Yes end_good Problem Resolved problem_persists->end_good No stock_ok Is the stock solution suspect? check_stock->stock_ok prep_new_stock Prepare New Stock Solution stock_ok->prep_new_stock Yes stability_study Conduct Stability Study (e.g., HPLC analysis over time) stock_ok->stability_study No prep_new_stock->start analyze_results Analyze Stability Data stability_study->analyze_results optimize_storage Optimize Storage Conditions: - Lower Temperature - Protect from Light - Use Inert Gas analyze_results->optimize_storage end_bad Further Investigation Needed (e.g., Forced Degradation Study) optimize_storage->end_bad

Caption: Troubleshooting workflow for this compound solution instability.

G Hypothetical Degradation Pathway of this compound aminophthalazine This compound oxidative_pathway Oxidative Degradation aminophthalazine->oxidative_pathway hydrolytic_pathway Hydrolytic Degradation aminophthalazine->hydrolytic_pathway nitroso 5-Nitrosophthalazine oxidative_pathway->nitroso [O] hydroxy 5-Hydroxiphthalazine hydrolytic_pathway->hydroxy H₂O / H⁺ or OH⁻ nitro 5-Nitrophthalazine nitroso->nitro [O] polymer Polymeric Products nitroso->polymer Dimerization/ Polymerization

Caption: Hypothetical degradation pathway of this compound.

References

Identifying and minimizing sources of interference in 5-Aminophthalazine assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-aminophthalazine-based chemiluminescence assays. Our goal is to help you identify and minimize sources of interference to ensure accurate and reproducible experimental results.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound assays in a simple question-and-answer format.

Q1: My assay has a high background signal. What are the potential causes and solutions?

A1: High background fluorescence can obscure your signal and reduce assay sensitivity. Here are common causes and their solutions:

  • Cause: Contaminated reagents or equipment.

    • Solution: Ensure all buffers and solutions are freshly prepared with high-purity water. Use clean labware and pipette tips to avoid introducing contaminants that can auto-fluoresce or catalyze the chemiluminescent reaction.[1]

  • Cause: Endogenous enzyme activity in samples.

    • Solution: Some biological samples contain endogenous peroxidases that can react with the substrate and produce a background signal. To mitigate this, you can quench endogenous peroxidase activity by pre-treating your samples with a 3% hydrogen peroxide solution in methanol or water.[2]

  • Cause: Autofluorescence from cells or media components.

    • Solution: Phenol red, a common pH indicator in cell culture media, is known to interfere with fluorescence-based assays.[3][4] Switch to a phenol red-free medium for your experiments. Additionally, cellular components like NADH and riboflavin can contribute to autofluorescence, particularly in the blue-green spectrum.[5] If possible, use red-shifted dyes or perform measurements in a buffer with low autofluorescence like PBS.[6]

  • Cause: Sub-optimal assay plate selection.

    • Solution: For luminescence assays, use white, opaque-bottom plates to maximize light reflection and enhance the signal.[7] For fluorescence assays, black plates are recommended to reduce background and prevent crosstalk between wells.[7]

Q2: I'm observing a weak or no signal in my assay. How can I troubleshoot this?

A2: A weak or absent signal can be due to several factors, from reagent issues to improper experimental setup.

  • Cause: Inactive or degraded reagents.

    • Solution: Ensure that your this compound substrate and any enzymes (like horseradish peroxidase, HRP) are stored correctly and are within their expiration dates. Prepare fresh reagents for each experiment.

  • Cause: Insufficient concentration of target analyte or enzyme.

    • Solution: Verify the concentration of your protein of interest or the activity of your enzyme. If you are using a secondary antibody conjugated to HRP, ensure it is compatible with your primary antibody and used at the optimal concentration.[8]

  • Cause: Incorrect buffer composition or pH.

    • Solution: The pH of the reaction buffer can significantly impact the intensity of the luminol-based chemiluminescence.[9] Ensure your buffer is at the optimal pH for the reaction, typically between 8.0 and 10.5, depending on the specific assay.

  • Cause: Sub-optimal plate reader settings.

    • Solution: Optimize the gain and integration time on your plate reader. A low gain setting may not be sensitive enough to detect a weak signal, while a very high gain can increase background noise.[10]

Q3: My results show high variability between replicate wells. What could be the cause?

A3: High variability can compromise the reliability of your data. Here are some common reasons and how to address them:

  • Cause: "Edge effect" in 96-well plates.

    • Solution: The outer wells of a 96-well plate are more prone to evaporation and temperature fluctuations, leading to inconsistent results.[6][11][12][13] To mitigate this, you can fill the outer wells with sterile water or PBS to create a humidity barrier.[11] Using a plate sealer for long incubations can also help.[11][12]

  • Cause: Inconsistent pipetting.

    • Solution: Ensure your pipettes are properly calibrated. When adding reagents, use a multi-channel pipette for better consistency and avoid touching the sides of the wells.[11]

  • Cause: Uneven cell seeding.

    • Solution: After seeding cells, allow the plate to sit on a level surface for 30-60 minutes before placing it in the incubator. This allows for a more even distribution of cells across the well bottom.[11]

Frequently Asked Questions (FAQs)

Q1: What are common chemical and biological interferents in this compound assays?

A1: Several substances can interfere with this compound assays, leading to false-positive or false-negative results. These include:

  • Chemical Interferents:

    • Metal Ions: Transition metal ions such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), cobalt (Co²⁺), and manganese (Mn²⁺) can catalyze the chemiluminescent reaction, leading to a false-positive signal.[9][14][15][16]

    • Oxidizing Agents: Strong oxidizing agents like bleach (sodium hypochlorite) can directly react with this compound to produce light, masking the true signal.[9]

    • Redox-Active Compounds: Compounds that can undergo redox cycling can generate reactive oxygen species (ROS), which in turn can oxidize this compound.

  • Biological Interferents:

    • Peroxidases: Enzymes with peroxidase activity, such as myeloperoxidase (MPO) and plant-based peroxidases (e.g., from horseradish), can enhance the chemiluminescent signal.[1]

    • Hemoglobin: The iron in hemoglobin can catalyze the reaction, which is a principle used in forensic blood detection but can be a source of interference in other contexts.[1]

Q2: How does the solvent, DMSO, affect my assay?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for test compounds, but it can interfere with chemiluminescent assays. DMSO is a known scavenger of hydroxyl radicals.[17] Studies have shown that DMSO concentrations above 1% (v/v) can significantly inhibit superoxide production in cells, which would impact assays measuring oxidative stress.[11][17] It is recommended to keep the final DMSO concentration in the assay below 1%, and ideally below 0.1%, to minimize its effects.[17][18]

Q3: What are Pan-Assay Interference Compounds (PAINS) and how can I identify them?

A3: PAINS are compounds that show activity in numerous assays through non-specific mechanisms, leading to a high rate of false positives in high-throughput screening. They can interfere through various mechanisms, including chemical reactivity, compound aggregation, and fluorescence interference. One common way to test for interference from aggregation is to re-run the assay in the presence of a non-ionic detergent like 0.01% Triton X-100. If the compound's activity is significantly reduced, it is likely due to aggregation.

Quantitative Data on Common Interferences

The following tables summarize quantitative data on common interfering substances and inhibitors in assays related to this compound chemiluminescence.

Table 1: Effect of Metal Ions on Luminol Chemiluminescence

Metal IonConcentration RangeObserved Effect
Fe(II)1 nM - 1 µMUnique relationship between concentration and chemiluminescence intensity.[16]
Co(II)-Catalyzes luminol chemiluminescence.[9]
Cu(II)-Catalyzes luminol chemiluminescence.[9]
Mn(II)-Catalyzes luminol chemiluminescence.[9]

Table 2: IC₅₀ Values of Known Myeloperoxidase (MPO) Inhibitors in Luminol-Based Assays

InhibitorIC₅₀ ValueAssay TypeReference
Mpo-IN-425 nMNot Specified[19]
AZD3241Estimated from dose-response curveLuminol-based chemiluminescence[19][20]
4,4'-difluorochalcone0.05 µM (50 nM)Not Specified[19]
4'-aminochalcone derivatives~0.25 µM (250 nM)Purified MPO assay[19]
4-(3-hydroxyphenoxy)-butylamine86 nMNot Specified[19]
bis-arylalkylamine derivative54 nMNot Specified[19]

Experimental Protocols

Protocol 1: Cellular Reactive Oxygen Species (ROS) Production Assay

This protocol describes a method for measuring intracellular ROS production in response to a stimulus using a this compound-based probe.

  • Cell Preparation: a. Plate cells in a 96-well white, clear-bottom plate at a density that will result in a sub-confluent monolayer on the day of the assay. b. Culture cells overnight in a 37°C, 5% CO₂ incubator.

  • Probe Loading: a. Prepare a working solution of the this compound-based ROS probe in a serum-free culture medium or PBS. b. Remove the culture medium from the wells and wash the cells once with PBS. c. Add the probe working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[21]

  • Stimulation and Measurement: a. After incubation, gently remove the probe solution. b. Add your test compounds or stimulus diluted in the appropriate assay buffer. c. Immediately place the plate in a chemiluminescent plate reader and measure the light output at regular intervals for the desired duration.

Protocol 2: Myeloperoxidase (MPO) Activity Assay

This protocol outlines a method to measure the activity of purified MPO or MPO in cell lysates.

  • Reagent Preparation: a. Prepare a stock solution of purified human MPO protein. b. Prepare a stock solution of this compound. c. Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4). d. Prepare a solution of hydrogen peroxide (H₂O₂) as the substrate.

  • Assay Procedure (96-well plate format): a. Add the MPO solution or cell lysate to each well of a white 96-well plate. b. Add any test inhibitors at various concentrations and incubate for a pre-determined time. Include a control well with no inhibitor.[19] c. Add the this compound solution to all wells. d. Initiate the reaction by adding the H₂O₂ solution. e. Immediately measure the chemiluminescence using a microplate reader.[19]

  • Data Analysis: a. Calculate the percentage of MPO inhibition by comparing the luminescence in the inhibitor-treated wells to the control well. b. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[19]

Visualizations

Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation Compound_Addition Compound/ Stimulus Addition Reagent_Prep->Compound_Addition Cell_Culture Cell Culture & Seeding Cell_Culture->Compound_Addition Incubation Incubation Compound_Addition->Incubation Measurement Chemiluminescence Measurement Incubation->Measurement Data_Processing Data Processing Measurement->Data_Processing Result_Interpretation Result Interpretation Data_Processing->Result_Interpretation

Caption: A typical experimental workflow for a this compound-based cellular assay.

ROS_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NADPH_Oxidase NADPH Oxidase Superoxide O₂⁻• (Superoxide) NADPH_Oxidase->Superoxide catalyzes Receptor Receptor Receptor->NADPH_Oxidase activates NADPH NADPH NADP NADP+ NADPH->NADP O2 O₂ O2->Superoxide SOD SOD Superoxide->SOD H2O2 H₂O₂ SOD->H2O2 catalyzes ROS_Signaling Downstream ROS Signaling H2O2->ROS_Signaling Stimulus Stimulus Stimulus->Receptor

Caption: Simplified diagram of NADPH oxidase-mediated ROS production.

NFkB_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB->IkB ubiquitination & degradation NFkB NF-κB NFkB_nuc NF-κB (active) NFkB->NFkB_nuc translocates IkB_NFkB IκB-NF-κB (inactive) IkB_NFkB->NFkB releases Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression induces LPS LPS LPS->TLR4

Caption: The canonical TLR4-mediated NF-κB signaling pathway.

References

How to enhance the signal-to-noise ratio in 5-Aminophthalazine detection methods.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Aminophthalazine (Luminol) Detection

Welcome to the technical support center for this compound (Luminol) detection methods. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the signal-to-noise ratio in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Luminol) and why is it a widely used chemiluminescent reagent?

A1: this compound, commonly known as luminol, is a versatile chemical that exhibits chemiluminescence—the emission of light as a result of a chemical reaction.[1][2] When oxidized, typically in an alkaline solution by an oxidizing agent like hydrogen peroxide and in the presence of a catalyst, it forms an excited-state product (3-aminophthalate).[2] As this product decays to a lower energy state, it emits photons of light, typically around 425 nm.[1] This property makes luminol highly valuable for detection in various assays due to its high sensitivity, simplicity, and low cost.[1][3]

Q2: What are the primary detection methods involving this compound?

A2: The most common detection method is chemiluminescence (CL) , particularly in enzyme-linked immunosorbent assays (ELISAs) and Western blotting. In these applications, Horseradish Peroxidase (HRP) is often used as an enzyme label that catalyzes the oxidation of luminol.[1][2] Other methods include electrochemiluminescence (ECL) , where the reaction is initiated electrochemically, and fluorescence-based detection, although CL is the most prevalent due to its low background and high sensitivity.[1]

Q3: What are the key factors that influence the signal intensity and stability in a luminol-based chemiluminescent assay?

A3: Several factors critically affect the performance of a luminol-based assay:

  • pH: The reaction is highly pH-dependent. Alkaline conditions are necessary for the dissociation of luminol and are generally required for light emission, with optimal pH often between 9.5 and 13.[1]

  • Concentration of Reagents: The concentrations of luminol, the oxidizing agent (e.g., hydrogen peroxide), and the catalyst (e.g., HRP) must be optimized.[1][4] Excess luminol can sometimes lead to a decrease in signal intensity.[1]

  • Enhancers: Certain chemical compounds, known as enhancers, can dramatically increase the intensity and duration of the light signal.[3][5]

  • Temperature: Reaction rates are temperature-dependent. However, high temperatures can also lead to the degradation of reagents, particularly the enzyme and luminol itself.[1][4]

  • Inhibitors and Interferences: Various compounds present in the sample matrix can inhibit the enzymatic reaction or quench the chemiluminescent signal, leading to reduced intensity.

Q4: What are the common sources of a low signal-to-noise ratio (SNR) in this compound detection?

A4: A low SNR can arise from either a weak signal or high background noise.

  • Causes of Weak Signal: Suboptimal reagent concentrations, incorrect pH, degraded reagents (luminol is sensitive to light and heat), or the presence of inhibitors.[1][6]

  • Causes of High Background: Non-specific binding of antibodies in immunoassays, intrinsic fluorescence of sample components (autofluorescence), or high concentrations of the enzyme label leading to substrate-independent signal.[7][8] Reducing background noise is as critical as enhancing the signal.[9]

Troubleshooting Guides

This section addresses specific issues encountered during experiments in a direct question-and-answer format.

Problem Area 1: Weak or No Signal

Q: My chemiluminescent signal is extremely weak or completely absent. What are the potential causes and how can I resolve this?

A: A weak or absent signal is a common issue that can often be traced back to reagent or protocol-related problems.

Possible Causes & Solutions:

  • Reagent Degradation: Luminol solutions are susceptible to degradation from heat and light.[1] Ensure that luminol stock solutions are stored protected from light and at the recommended temperature. Prepare working solutions fresh before each experiment. Similarly, ensure the hydrogen peroxide solution and HRP enzyme have not lost activity.

  • Incorrect pH: The chemiluminescent reaction is optimal in alkaline conditions.[1] Verify the pH of your final reaction buffer; it should typically be in the range of 9.0-10.5 for HRP-catalyzed reactions.

  • Suboptimal Reagent Concentrations: The concentration of luminol, H2O2, and HRP are critical. Perform a titration experiment to find the optimal concentration for each component. For instance, luminol concentration typically ranges from 0.01 to 1 mmol/L, with an optimal point around 0.3 mmol/L in some systems.[1]

  • Presence of Inhibitors: Components in your sample or buffers, such as sodium azide (which inhibits HRP), can interfere with the reaction.[10] Ensure your buffers are free from known inhibitors.

  • Insufficient Incubation Time: Ensure that the enzyme has sufficient time to react with the substrate before measurement.

Problem Area 2: High Background Noise

Q: My assay shows a high background signal, which is masking the specific signal. What steps can I take to reduce it?

A: High background can obscure results and decrease the sensitivity of the assay. The following steps can help minimize it.

Possible Causes & Solutions:

  • Non-Specific Antibody Binding (Immunoassays): In applications like Western blotting or ELISA, inadequate blocking or insufficient washing can lead to non-specific binding of antibodies.

    • Solution: Increase the concentration or change the type of blocking agent (e.g., BSA, casein).[7] Optimize the number and duration of wash steps and consider adding a non-ionic detergent like Tween-20 to the wash buffer.[8]

  • Autofluorescence: Biological samples may contain endogenous fluorescent molecules that contribute to background.

    • Solution: While more relevant for fluorescence detection, high background in chemiluminescence can be due to sample matrix effects. Ensure proper sample preparation and dilution. If possible, use a plate reader with filters specific to the chemiluminescent wavelength (~425 nm).

  • Excessive Enzyme Concentration: Too much HRP conjugate can lead to a high background signal.

    • Solution: Reduce the concentration of the HRP-conjugated antibody or streptavidin.

  • Substrate Contamination or Instability: Contaminants in the buffer or substrate solution can auto-oxidize, leading to a background signal.

    • Solution: Use high-purity water and reagents. Prepare substrate solutions fresh.

Problem Area 3: Rapid Signal Decay

Q: The chemiluminescent signal is initially strong but fades too quickly for accurate measurement. How can I achieve a more stable and prolonged signal?

A: The transient nature of the luminol signal can be a challenge. Using enhancers is the primary strategy to address this.

Possible Causes & Solutions:

  • Standard Luminol Kinetics: The basic luminol-H2O2-HRP reaction produces a flash of light that decays rapidly.[2]

    • Solution: Incorporate chemical enhancers into your substrate formulation. Phenolic compounds, such as 4-iodophenol, 4-hydroxybiphenyl, and various lophine derivatives, are known to significantly prolong and intensify the light emission.[3][5]

  • Suboptimal Enhancer Concentration: The effect of an enhancer is concentration-dependent.

    • Solution: Optimize the concentration of the chosen enhancer. Different enhancers have different optimal concentrations and can affect signal kinetics differently.

  • Use of Luminol Derivatives: Some analogues of luminol have been developed to exhibit improved stability and prolonged light emission.[11] Consider using commercially available "super-signal" substrates that contain these modified compounds and optimized buffer systems.[11]

Strategies for Signal-to-Noise Ratio Enhancement

Q: How do chemical enhancers improve the signal in luminol-based assays?

A: Chemical enhancers act as mediators in the HRP-catalyzed oxidation of luminol.[3] They are oxidized by the HRP-H2O2 complex to form intermediate radicals. These radicals then react with luminol more efficiently than the enzyme complex itself, leading to a significant increase in the rate and quantum yield of the chemiluminescent reaction. This results in a more intense and prolonged light signal.[5] Many enhancers also have the beneficial effect of reducing background light emission.[1]

// Nodes HRP [label="HRP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2O2 [label="H₂O₂", fillcolor="#F1F3F4", fontcolor="#202124"]; HRP_Complex [label="HRP-H₂O₂\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enhancer [label="Enhancer (E)", fillcolor="#FBBC05", fontcolor="#202124"]; Enhancer_Radical [label="Enhancer Radical (E•)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Luminol [label="Luminol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Luminol_Radical [label="Luminol Radical", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Light [label="Intensified &\nProlonged Light\n(~425 nm)", shape=lightbulb, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges HRP -> HRP_Complex [label=" reacts with"]; H2O2 -> HRP_Complex; HRP_Complex -> Enhancer_Radical [label="oxidizes"]; Enhancer -> Enhancer_Radical; Enhancer_Radical -> Luminol_Radical [label="oxidizes"]; Luminol -> Luminol_Radical; Luminol_Radical -> Light [label="decays to emit"];

// Invisible nodes for alignment {rank=same; HRP; H2O2;} {rank=same; Enhancer; Luminol;} } dot Caption: Mechanism of enhanced chemiluminescence.

Quantitative Data on Signal Enhancement

The choice of enhancer significantly impacts assay performance. The table below summarizes the effects of various enhancers on luminol-based systems.

Enhancer CompoundTypical ConcentrationSignal Enhancement FactorKey CharacteristicsReference
4-Iodophenol (PIP)0.1 - 1 mM~10-foldCommon, effective enhancer.[3][5]
4-Hydroxybiphenyl (4-BIP)0.1 - 0.5 mM~2.5-fold vs other phenolsSignificantly improves detection limit.
L-Carnosine10 mM25 to 100-foldIncreases sensitivity of detection.[12]
N-alkylated phenothiazinesVariesUp to 10-foldCan lower the Limit of Detection (LOD) for HRP.[3]
Lophine Derivatives (HDI, HPI)VariesStronger than 4-iodophenolProlongs light emission and improves HRP detection.[5]
Troubleshooting Workflow for Low SNR

If you are experiencing a low signal-to-noise ratio, follow this logical workflow to diagnose and solve the issue.

// Nodes Start [label="Start: Low Signal-to-Noise Ratio", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Check_Signal [label="Evaluate Signal Strength", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Background [label="Evaluate Background Level", fillcolor="#F1F3F4", fontcolor="#202124"]; Signal_OK [label="Signal is Strong?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Background_OK [label="Background is Low?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Signal Troubleshooting Path Optimize_Reagents [label="Optimize Reagent Concentrations\n(Luminol, H₂O₂, HRP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Reagents [label="Check Reagent Viability\n(Age, Storage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Verify_pH [label="Verify Buffer pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Enhancer [label="Incorporate Signal Enhancer\n(e.g., 4-Iodophenol)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Background Troubleshooting Path Optimize_Blocking [label="Optimize Blocking Step\n(Agent, Duration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Improve_Washing [label="Improve Washing Steps\n(Duration, Volume, Detergent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduce_Enzyme [label="Reduce Enzyme/Antibody\nConcentration", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// End Node End [label="Achieved High SNR", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Check_Signal; Check_Signal -> Signal_OK; Signal_OK -> Check_Background [label="Yes"]; Signal_OK -> Optimize_Reagents [label="No"]; Optimize_Reagents -> Check_Reagents -> Verify_pH -> Add_Enhancer -> Check_Signal;

Check_Background -> Background_OK; Background_OK -> End [label="Yes"]; Background_OK -> Optimize_Blocking [label="No"]; Optimize_Blocking -> Improve_Washing -> Reduce_Enzyme -> Check_Background; } dot Caption: Workflow for troubleshooting low signal-to-noise ratio.

Experimental Protocols

Protocol 1: General Enhanced Chemiluminescence (ECL) Assay for HRP Detection

This protocol provides a general methodology for a luminol-based assay using HRP and a chemical enhancer. It can be adapted for applications like ELISA or Western Blot detection.

I. Materials and Reagents

  • Tris Buffer: 100 mM Tris-HCl, pH 9.5.

  • Luminol Stock Solution (100 mM): Dissolve luminol powder in DMSO. Store in small aliquots at -20°C, protected from light.

  • Enhancer Stock Solution (e.g., 100 mM 4-Iodophenol): Dissolve in DMSO. Store at -20°C.

  • Hydrogen Peroxide (H₂O₂) Solution (30% w/v): Store at 4°C. Dilute freshly before use.

  • HRP-conjugated molecule: Antibody, streptavidin, or other relevant protein.

  • High-purity water.

II. Preparation of Working Solutions (Prepare immediately before use)

  • Solution A (Luminol/Enhancer Solution):

    • To 10 mL of Tris Buffer (pH 9.5), add 25 µL of Luminol Stock Solution (final concentration: 0.25 mM).

    • Add 10 µL of Enhancer Stock Solution (final concentration: 0.1 mM).

    • Mix gently by inversion. Protect from light.

  • Solution B (Oxidant Solution):

    • To 10 mL of Tris Buffer (pH 9.5), add 3 µL of 30% H₂O₂ (final concentration: ~3 mM).

    • Mix gently.

III. Experimental Workflow

// Nodes step1 [label="1. Prepare Sample\n(e.g., ELISA plate or Western blot\nmembrane with bound HRP)"]; step2 [label="2. Prepare fresh ECL\nworking solutions (A and B)"]; step3 [label="3. Mix equal volumes of\nSolution A and Solution B\nimmediately before use"]; step4 [label="4. Add mixed ECL substrate\nto the sample and incubate\n(typically 1-5 minutes)"]; step5 [label="5. Acquire Signal\n(Using a luminometer,\nCCD camera, or X-ray film)"]; step6 [label="6. Analyze Data\n(Quantify signal intensity and\nsubtract background)"];

// Edges step1 -> step2 -> step3 -> step4 -> step5 -> step6; } dot Caption: General workflow for an ECL experiment.

IV. Step-by-Step Procedure

  • Sample Preparation: Prepare your sample (e.g., ELISA plate wells, Western blot membrane) that has been incubated with the HRP conjugate and properly washed to remove unbound enzyme.

  • Substrate Preparation: Immediately before application, mix equal volumes of Solution A and Solution B to create the final ECL working substrate. For example, mix 1 mL of Solution A with 1 mL of Solution B.

  • Incubation: Add the working substrate directly to your sample, ensuring complete coverage. Incubate for 1 to 5 minutes at room temperature. The optimal incubation time may vary depending on the specific system and desired signal intensity.

  • Signal Detection: Immediately proceed to signal detection using a suitable instrument, such as a microplate luminometer, a CCD-based imaging system, or by exposing the sample to X-ray film.[2][10] Exposure times will vary based on signal strength.

V. Optimization and Considerations

  • Concentrations: The final concentrations provided are starting points. For optimal performance, titrate the concentrations of luminol, enhancer, and H₂O₂.[1]

  • pH: While a high pH enhances the luminol signal, it can decrease peroxidase activity. A compromise is often necessary, typically between pH 8.5 and 9.5.[1]

  • Stability: The mixed working substrate is generally stable for a limited time. It is best practice to use it immediately after preparation.[10][11]

References

Resolving solubility problems of 5-Aminophthalazine in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility challenges with 5-Aminophthalazine in aqueous buffers.

Troubleshooting Guide

Issue 1: this compound does not dissolve in neutral aqueous buffer (e.g., PBS pH 7.4).

Cause: this compound is a weakly basic compound with a predicted pKa of 5.32.[1] At neutral pH, it exists predominantly in its less soluble free base form.

Solution:

  • pH Adjustment: Lowering the pH of the buffer will increase the proportion of the protonated, more soluble salt form of this compound.

    • Recommendation: Attempt to dissolve the compound in an acidic buffer (e.g., citrate buffer pH 3-5 or acetate buffer pH 4-5.5). The increased solubility in acidic conditions is a common characteristic of weakly basic compounds.

  • Use of Co-solvents: If pH adjustment is not compatible with your experimental conditions, a water-miscible organic co-solvent can be used to increase solubility.

    • Recommendation: Prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect your experiment.

Issue 2: Precipitation occurs when a DMSO stock solution of this compound is diluted into an aqueous buffer.

Cause: This is a common issue when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that buffer, even with a small amount of co-solvent.

Solution:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final desired concentration of this compound in the aqueous buffer.

  • Increase the Co-solvent Concentration: If your experimental system can tolerate it, a slightly higher final concentration of the co-solvent may help maintain solubility. However, always check the tolerance of your assay for the specific co-solvent.

  • Optimize the Buffer pH: As mentioned previously, using a more acidic buffer for the dilution can significantly increase the solubility and prevent precipitation.

  • Sonication or Gentle Warming: In some cases, gentle warming (e.g., to 37°C) or sonication after dilution can help to redissolve fine precipitates. However, ensure that the compound is stable under these conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound at different pH values?

Buffer pHExpected Relative SolubilityRationale
2.0 - 4.0HighAt pH values more than one unit below the pKa, the compound will be predominantly in its protonated (salt) form, which is more soluble.
4.0 - 6.0Moderate to LowAs the pH approaches the pKa, the proportion of the less soluble free base form increases, leading to a decrease in solubility.
6.0 - 8.0LowAt pH values above the pKa, the compound will be primarily in its free base form, exhibiting its lowest aqueous solubility.

Q2: What is a recommended starting protocol for dissolving this compound?

A2: For a target concentration of 10 µM in a final volume of 10 mL of PBS (pH 7.4):

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Warm the stock solution gently (if necessary) and vortex to ensure it is fully dissolved.

  • Add 10 µL of the 10 mM DMSO stock solution to 9.99 mL of PBS (pH 7.4).

  • Vortex the final solution immediately and thoroughly.

  • If precipitation occurs, consider using a more acidic buffer or a lower final concentration.

Q3: Are there alternative co-solvents to DMSO?

A3: Yes, other water-miscible organic solvents can be used. The choice of co-solvent may depend on the specific requirements of your experiment. Some alternatives include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (e.g., PEG 400)

It is recommended to always prepare a concentrated stock solution in the chosen co-solvent and then dilute it into the aqueous buffer.

Experimental Protocols & Visualizations

General Protocol for Preparing an Aqueous Solution of this compound

This protocol outlines a general workflow for preparing an aqueous solution of this compound, incorporating troubleshooting steps.

G cluster_prep Stock Solution Preparation cluster_dilution Aqueous Solution Preparation cluster_troubleshoot Troubleshooting start Weigh this compound dissolve_dmso Dissolve in 100% DMSO to create a stock solution start->dissolve_dmso dilute Dilute stock solution into aqueous buffer dissolve_dmso->dilute observe Observe for precipitation dilute->observe success Solution is clear: Ready for use observe->success No precipitate Precipitation occurs observe->precipitate Yes lower_ph Use a more acidic buffer precipitate->lower_ph lower_conc Lower the final concentration precipitate->lower_conc increase_cosolvent Increase co-solvent percentage (if tolerable) precipitate->increase_cosolvent lower_ph->dilute Retry lower_conc->dilute Retry increase_cosolvent->dilute Retry

Caption: Workflow for dissolving this compound in aqueous buffer.

Troubleshooting Decision Tree for Solubility Issues

This diagram provides a logical pathway for addressing common solubility problems encountered with this compound.

G start Start: Solubility Issue with This compound check_ph Is the buffer pH acidic (e.g., pH < 6)? start->check_ph adjust_ph Adjust buffer to a lower pH (e.g., pH 4-5) check_ph->adjust_ph No check_cosolvent Are you using a co-solvent (e.g., DMSO)? check_ph->check_cosolvent Yes adjust_ph->check_cosolvent use_cosolvent Prepare a concentrated stock in DMSO and dilute check_cosolvent->use_cosolvent No check_conc Is precipitation occurring upon dilution? check_cosolvent->check_conc Yes use_cosolvent->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes success Problem Resolved check_conc->success No consider_alternatives Consider alternative strategies: - Different co-solvent - Formulation approaches lower_conc->consider_alternatives consider_alternatives->success

Caption: Decision tree for troubleshooting this compound solubility.

References

Technical Support Center: Advanced Purification of Crude 5-Aminophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Aminophthalazine. The following information is based on established principles for the purification of aromatic and heterocyclic amines and may require optimization for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound can vary depending on the synthetic route. However, common impurities may include:

  • Unreacted starting materials: Such as substituted phthalonitriles or other precursors.

  • Isomeric Aminophthalazines: Formation of other positional isomers can occur depending on the reaction regioselectivity.

  • Halogenated precursors: If the synthesis involves a halogenated phthalazine intermediate, residual halo-impurities may be present.

  • Byproducts of the reaction: Such as partially reacted intermediates or products from side reactions.

  • Degradation products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.

Q2: What are the recommended first-pass purification techniques for crude this compound?

A2: For initial purification of crude this compound, the following techniques are recommended:

  • Recrystallization: A straightforward method that can significantly improve purity if a suitable solvent system is identified.

  • Acid-Base Extraction: This technique leverages the basicity of the amino group to separate this compound from neutral or acidic impurities.

  • Column Chromatography: Effective for separating closely related impurities, but may require optimization to prevent issues like peak tailing.

Q3: My this compound sample is highly colored. How can I remove the colored impurities?

A3: Colored impurities in aromatic amines are often due to oxidation. These can sometimes be removed by:

  • Charcoal Treatment: Adding a small amount of activated charcoal to a solution of the crude product before recrystallization can adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

  • Column Chromatography: Colored, polar impurities often adhere strongly to the stationary phase, allowing for the elution of the less colored product.

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" instead of crystallizing.

  • Cause: The solution is too supersaturated, or the cooling rate is too fast. The melting point of the compound may also be lower than the boiling point of the solvent.

  • Troubleshooting:

    • Reduce Supersaturation: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

    • Slow Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

    • Seed Crystals: If a small amount of pure solid is available, add a seed crystal to the cooled, saturated solution to induce crystallization.

    • Solvent System: Experiment with a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble). Dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy.

Issue 2: Poor recovery of the purified product.

  • Cause: The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used.

  • Troubleshooting:

    • Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at low temperatures.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Solvent Evaporation: If too much solvent was added, carefully evaporate some of the solvent to reach the saturation point.

Column Chromatography

Issue 1: Significant peak tailing on a silica gel column.

  • Cause: Strong interaction between the basic amino group of this compound and the acidic silanol groups on the silica gel surface.

  • Troubleshooting:

    • Mobile Phase Modifier: Add a small amount of a basic modifier to the mobile phase to compete with the analyte for binding to the acidic sites on the silica gel. A common choice is 0.5-2% triethylamine (Et3N) or ammonia in the eluent.[1]

    • Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (neutral or basic) or an amine-functionalized silica gel.[1]

    • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a pH modifier) can be an effective alternative.[2]

Issue 2: Poor separation of closely eluting impurities.

  • Cause: The mobile phase polarity is not optimized for the separation.

  • Troubleshooting:

    • Gradient Elution: Employ a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. This can help to resolve components with similar retention factors.

    • Solvent System Optimization: Systematically vary the ratio of the solvents in the mobile phase. Thin-layer chromatography (TLC) can be used to quickly screen different solvent systems to find the optimal conditions for separation.

    • Column Dimensions: Use a longer and/or narrower column for higher resolution.

Data Presentation

The following table provides illustrative data for the purification of a hypothetical batch of crude this compound. Actual results will vary depending on the nature and quantity of impurities.

Purification MethodPurity of Crude (%)Purity of Purified (%)Yield (%)Notes
Recrystallization (Ethanol)859570Effective for removing less polar impurities.
Acid-Base Extraction859285Good for removing neutral and acidic impurities.
Column Chromatography (Silica gel, DCM/MeOH with 1% Et3N)85>9860Provides high purity but may have lower yield.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decoloration (Optional): If the solution is highly colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add an aqueous solution of a weak acid (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. The basic this compound will be protonated and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the amine.

  • Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product.

Protocol 3: Column Chromatography on Silica Gel
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried, silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol, with 1% triethylamine added).

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualization

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidWash Wash with Aqueous Acid (e.g., 1M HCl) Dissolve->AcidWash OrganicLayer1 Organic Layer (Neutral/Acidic Impurities) AcidWash->OrganicLayer1 Organic AqueousLayer1 Aqueous Layer (Protonated 5-AP) AcidWash->AqueousLayer1 Aqueous Recrystallize Recrystallization OrganicLayer1->Recrystallize Further Purification of Impurities Basify Basify Aqueous Layer (e.g., 1M NaOH) AqueousLayer1->Basify Precipitate Precipitate (Purified 5-AP) Basify->Precipitate FilterDry Filter and Dry Precipitate->FilterDry Precipitate->Recrystallize Further Purification PureProduct Pure this compound FilterDry->PureProduct Chromatography Column Chromatography FilterDry->Chromatography For Higher Purity Recrystallize->PureProduct Chromatography->PureProduct

Caption: General purification workflow for crude this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue OilingOut Compound Oils Out Start->OilingOut PoorRecovery Poor Recovery Start->PoorRecovery SlowCool Cool Solution Slowly OilingOut->SlowCool Try First AddSolvent Add More Hot Solvent OilingOut->AddSolvent SeedCrystal Use Seed Crystal OilingOut->SeedCrystal ChangeSolvent Change Solvent System OilingOut->ChangeSolvent If all else fails MinimizeSolvent Use Minimal Hot Solvent PoorRecovery->MinimizeSolvent Best Practice CoolThoroughly Cool Thoroughly in Ice Bath PoorRecovery->CoolThoroughly EvaporateSolvent Evaporate Excess Solvent PoorRecovery->EvaporateSolvent If too much solvent added

Caption: Troubleshooting guide for recrystallization issues.

References

Preventing degradation of 5-Aminophthalazine during experimental procedures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Aminophthalazine during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound, leading to its degradation.

Issue 1: Loss of compound potency or inconsistent results in solution-based assays.

  • Question: My this compound solution appears to be losing activity over a short period. What could be the cause?

  • Answer: Degradation of this compound in solution is a common issue and can be attributed to several factors, primarily pH, exposure to light, and oxidation. Based on studies of similar phthalazine derivatives like dihydralazine, this compound is likely susceptible to degradation in neutral to alkaline conditions (pH ≥ 7).[1][2][3][4][5] Aromatic amines can also be unstable in various solvents, with their stability influenced by temperature and light.

Issue 2: Appearance of unknown peaks in chromatography (HPLC, LC-MS).

  • Question: I am observing unexpected peaks in my chromatograms when analyzing this compound samples. Could these be degradation products?

  • Answer: Yes, the appearance of new peaks is a strong indicator of degradation. The primary degradation pathways for compounds with similar structures involve hydrolysis, oxidation, and photolysis.[6] For instance, studies on the related compound dihydralazine have identified degradation products formed under alkaline, oxidative, and photolytic stress.[1][3] While specific degradation products for this compound are not extensively documented, it is plausible that analogous products could form.

Issue 3: Discoloration of solid this compound or its solutions.

  • Question: The color of my this compound, either in solid form or in solution, has changed. What does this signify?

  • Answer: Color change is often a visual cue for chemical degradation. For aromatic amines, this can be due to oxidation, which is often accelerated by exposure to air (oxygen) and light.[7][8] Proper storage under an inert atmosphere and protection from light are crucial to prevent this.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature (refrigerated or frozen). For solutions, long-term storage is generally not recommended. If a solution must be stored, it should be prepared in a suitable, degassed solvent at an optimal pH, aliquoted into small volumes, and stored at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).

Q2: What is the ideal pH range for working with this compound in aqueous solutions?

A2: Based on data from the related compound dihydralazine, which shows maximum stability at around pH 3.5 and significant degradation at pH ≥ 7, it is recommended to handle this compound in acidic conditions.[5] A pH range of 3 to 5 would likely minimize hydrolytic degradation. It is advisable to use buffers to maintain a stable pH.[9][10]

Q3: How can I prevent the photodegradation of this compound during experiments?

A3: Photodegradation can be a significant issue for light-sensitive compounds.[11] To prevent this, always work with this compound in a laboratory with minimal UV light exposure. Use amber-colored glassware or wrap experimental containers in aluminum foil.[11] For photosensitive reactions, consider using a dark room or a light-protected setup.

Q4: What are the best practices for preparing and handling this compound solutions to avoid oxidation?

A4: Oxidation is a common degradation pathway for aromatic amines.[8] To minimize oxidation, use deoxygenated solvents for solution preparation. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon. Prepare solutions fresh for each experiment whenever possible. If solutions need to be handled for extended periods, maintain them under an inert atmosphere. The addition of antioxidants could be considered, but their compatibility and potential interference with the experiment must be evaluated.[12]

Q5: Are there any solvents that should be avoided when working with this compound?

Data Summary

The following table summarizes the stability of dihydralazine, a structurally similar compound, under various conditions. This data can serve as a valuable guide for handling this compound.

Stress ConditionReagent/ParameterObservation for DihydralazineInferred Recommendation for this compound
Acidic Hydrolysis 1 M HClStable[5]Stable in acidic conditions.
Alkaline Hydrolysis 1 M NaOHRapid and complete degradation[5]Avoid pH ≥ 7.[3][4]
Neutral Hydrolysis pH 7 BufferSignificant degradation (38.54%)[5]Buffer solutions to a pH between 3 and 5.
Oxidation Hydrogen PeroxideDegradation observed.Use deoxygenated solvents and an inert atmosphere.
Thermal Degradation 70°C / 80% RH (solid)22.01% degradation after 2 months[5]Store in a cool, dry place.
Photodegradation UV/Vis LightSensitive to degradation[3][4]Protect from light using amber vials or foil.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

  • Solvent Preparation: Use a high-purity solvent (e.g., DMSO for organic-based assays or an appropriate aqueous buffer). If using an aqueous buffer, ensure it is adjusted to a pH between 3 and 5. Deoxygenate the solvent by bubbling with nitrogen or argon gas for at least 15-20 minutes.

  • Weighing: Weigh the required amount of solid this compound in a fume hood. Minimize exposure to ambient light and air.

  • Dissolution: Add the deoxygenated solvent to the solid and dissolve completely by vortexing or gentle sonication.

  • Storage: If immediate use is not planned, aliquot the stock solution into single-use amber-colored vials. Purge the headspace of each vial with nitrogen or argon before sealing. Store at -20°C or below.

  • Thawing: When ready to use, thaw the aliquot quickly and use it immediately. Avoid repeated freeze-thaw cycles.

Protocol 2: General Experimental Workflow to Minimize Degradation

  • Planning: Plan the experiment to minimize the time the compound is in solution.

  • Preparation: Prepare all reagents and equipment in advance. If the experiment is light-sensitive, prepare a light-protected workspace.

  • Solution Preparation: Prepare the this compound working solution immediately before use from a freshly thawed stock aliquot. Dilute in deoxygenated, pH-controlled buffer or solvent.

  • Execution: Perform the experimental steps efficiently. Keep all vessels containing this compound covered and protected from light.

  • Analysis: If samples are to be analyzed by chromatography, perform the analysis as soon as possible after sample collection. If there is a delay, store the samples under the same protective conditions as the stock solution (low temperature, protected from light, inert atmosphere).

Visualizations

cluster_degradation Degradation Pathways This compound This compound Oxidation Oxidation This compound->Oxidation O2, light, metal ions Hydrolysis (Alkaline) Hydrolysis (Alkaline) This compound->Hydrolysis (Alkaline) OH-, pH > 7 Photolysis Photolysis This compound->Photolysis UV/Vis light Degradation_Products Degradation_Products Oxidation->Degradation_Products Hydrolysis (Alkaline)->Degradation_Products Photolysis->Degradation_Products

Caption: Potential degradation pathways of this compound.

start Start: Solid this compound prep_solvent Prepare Deoxygenated, pH-controlled Solvent start->prep_solvent dissolve Dissolve Compound (Minimize Light/Air Exposure) prep_solvent->dissolve use_immediately Use Immediately in Experiment dissolve->use_immediately store Aliquot, Purge with N2/Ar, Store at -20°C or below dissolve->store If not for immediate use end_experiment Experiment Complete use_immediately->end_experiment end_storage Stored for Future Use store->end_storage thaw Thaw and Use Immediately thaw->use_immediately end_storage->thaw For subsequent experiments

Caption: Recommended workflow for solution preparation and handling.

issue Inconsistent Results or Unknown Peaks? check_solution_age Is the solution freshly prepared? issue->check_solution_age check_ph What is the pH of the solution? check_solution_age->check_ph Yes remedy_age Prepare fresh solutions for each experiment. check_solution_age->remedy_age No check_light Was the experiment protected from light? check_ph->check_light pH < 7 remedy_ph Adjust pH to 3-5 using a suitable buffer. check_ph->remedy_ph pH >= 7 check_atmosphere Was an inert atmosphere used? check_light->check_atmosphere Yes remedy_light Use amber vials or protect from light. check_light->remedy_light No remedy_atmosphere Use deoxygenated solvents and an inert atmosphere. check_atmosphere->remedy_atmosphere No

Caption: Troubleshooting decision tree for experimental issues.

References

Validation & Comparative

A Comparative Analysis of 5-Aminophthalazine and Luminol in Chemiluminescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemiluminescent properties of 5-Aminophthalazine and its widely used counterpart, luminol. The following sections objectively evaluate their performance based on available experimental data, offering insights into their respective mechanisms, quantum yields, and optimal reaction conditions. This information is intended to assist researchers in selecting the appropriate chemiluminescent agent for their specific applications, from immunoassays to cellular imaging.

At a Glance: Key Performance Characteristics

PropertyThis compoundLuminol
Chemiluminescence Quantum Yield (ΦCL) Data for the direct compound is limited. The oxidized intermediate, this compound-1,4-dione, shows a 4% efficiency in producing the excited emitter.~0.01 in aqueous solutions; can be higher in aprotic solvents.
Emission Wavelength (λmax) The emitter is 3-aminophthalate, suggesting a similar emission wavelength to luminol, around 425 nm.~425 nm in aqueous solutions.
Optimal pH Alkaline conditions are required for the chemiluminescence of its oxidized intermediate.Alkaline conditions, typically pH 8-10, are optimal.[1][2][3]
Oxidizing Agent Hydrogen peroxide is a common oxidant for the intermediate.Hydrogen peroxide, hypochlorite, and other oxidizing agents are effective.[4]
Catalyst Metal ions can catalyze the reaction.Transition metal ions (e.g., Co2+, Fe3+) and peroxidases enhance the reaction.[1]
Solution Stability Information not readily available.Luminol solutions are sensitive to light and high temperatures and are most stable in alkaline conditions.[1][5]

Reaction Mechanisms and Signaling Pathways

The chemiluminescent reactions of both this compound and luminol proceed through the formation of an excited-state aminophthalate derivative, which then emits a photon upon relaxation to the ground state.

Luminol Chemiluminescence Pathway

In an alkaline medium, luminol is deprotonated to form a dianion. This dianion is then oxidized, typically by hydrogen peroxide in the presence of a catalyst, to form an unstable peroxide intermediate. This intermediate subsequently decomposes, releasing nitrogen gas and forming the excited singlet state of 3-aminophthalate. The relaxation of this excited state to the ground state results in the emission of blue light.

luminol_pathway Luminol Luminol Dianion Luminol Dianion Luminol->Dianion Base (OH⁻) Oxidized_Intermediate Unstable Peroxide Intermediate Dianion->Oxidized_Intermediate Oxidant (H₂O₂) + Catalyst Excited_State Excited 3-Aminophthalate Oxidized_Intermediate->Excited_State Decomposition (-N₂) Ground_State 3-Aminophthalate (Ground State) Excited_State->Ground_State Relaxation Light Photon (Light) Excited_State->Light

Chemiluminescence pathway of luminol.

This compound Chemiluminescence Pathway

Experimental data on this compound is less direct. Studies on its oxidized form, this compound-1,4-dione (also referred to as azaquinone), indicate a similar pathway. This intermediate reacts with the hydroperoxide anion (HO₂⁻) to form a peroxide, which then decomposes to generate the excited 3-aminophthalate, the same light-emitting species as in the luminol reaction.[6] One study indicates that the efficiency of forming this excited state from the azaquinone intermediate is 4%.[6]

aminophthalazine_pathway Aminophthalazine This compound Azaquinone This compound-1,4-dione (Azaquinone) Aminophthalazine->Azaquinone Oxidation Peroxide_Intermediate Peroxide Intermediate Azaquinone->Peroxide_Intermediate H₂O₂ / HO₂⁻ Excited_State Excited 3-Aminophthalate Peroxide_Intermediate->Excited_State Decomposition (-N₂) Ground_State 3-Aminophthalate (Ground State) Excited_State->Ground_State Relaxation Light Photon (Light) Excited_State->Light experimental_workflow cluster_prep Solution Preparation cluster_reaction Chemiluminescence Reaction cluster_detection Detection and Analysis A Prepare Alkaline Buffer (e.g., Carbonate or CHES) Mix Mix Buffer, Chemiluminescent Agent, and Catalyst in a cuvette A->Mix B Prepare Chemiluminescent Agent Stock (Luminol or this compound) B->Mix C Prepare Oxidant Solution (e.g., Hydrogen Peroxide) D Prepare Catalyst Solution (e.g., CoCl₂ or K₃[Fe(CN)₆]) D->Mix Inject Inject Oxidant Solution Mix->Inject Measure Measure Light Emission (Luminometer or Spectrophotometer) Inject->Measure Immediate Analyze Analyze Data: - Peak Intensity - Total Light Yield - Emission Spectrum Measure->Analyze

References

Navigating the Therapeutic Potential of Aminophthalazine Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the biological efficacy of various aminophthalazine derivatives. We present a comparative analysis of their performance as inhibitors of key signaling molecules implicated in cancer and inflammatory diseases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Poly (ADP-ribose) Polymerase (PARP), and p38 Mitogen-Activated Protein Kinase (p38 MAPK). This guide summarizes quantitative experimental data, details the methodologies for key assays, and visualizes the relevant biological pathways to facilitate informed decision-making in drug discovery and development.

Aminophthalazine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. Their versatile scaffold allows for chemical modifications that can be tailored to target specific enzymes and signaling pathways, making them attractive candidates for the development of novel therapeutics. This guide focuses on a comparative analysis of their efficacy in three critical areas of drug development.

Data Presentation: A Quantitative Comparison of Inhibitory Potency

The following tables summarize the in vitro potency (IC50 values) of selected aminophthalazine derivatives against their respective targets, as reported in various studies. This allows for a direct comparison of their biological efficacy.

Table 1: Comparative Inhibitory Activity of Aminophthalazine Derivatives against VEGFR-2

Compound IDModificationIC50 (µM) vs. VEGFR-2Reference CompoundIC50 (µM) vs. VEGFR-2
Derivative 1 4-(4-chloro-2-fluoroanilino)-phthalazine0.148Sorafenib0.09
Derivative 2 4-(3-ethynylanilino)-phthalazine0.196Sorafenib0.09
Derivative 3 4-(4-methoxyanilino)-phthalazine0.375Sorafenib0.09
Derivative 4 4-(4-aminosulfonylanilino)-phthalazine0.331Sorafenib0.09
Derivative 5 4-(3-chloro-4-fluoroanilino)-phthalazine0.548Sorafenib0.09
Derivative 6 4-(4-bromoanilino)-phthalazine0.892Sorafenib0.09

Data compiled from a study on novel phthalazine derivatives as VEGFR-2 inhibitors.[1]

Table 2: Comparative Inhibitory Activity of Aminophthalazine Derivatives against PARP-1

Compound IDModificationIC50 (nM) vs. PARP-1Reference CompoundIC50 (nM) vs. PARP-1
AZD2281 (Olaparib)5Veliparib5
AG014699 (Rucaparib)1.4--
MK4827 (Niraparib)3.8--
BMN-673 (Talazoparib)0.57--

Note: While these are established PARP inhibitors, some possess a phthalazinone core structure, demonstrating the relevance of this scaffold.[2]

Table 3: Comparative Inhibitory Activity of Aminophthalazine Derivatives against p38 MAPK

Compound IDModificationIC50 (nM) vs. p38αReference CompoundIC50 (nM) vs. p38α
SB203580 Pyridinyl-imidazole core48Doramapimod17
Doramapimod -17--
Neflamapimod -51--

Note: This table includes well-known p38 MAPK inhibitors to provide a benchmark for the potency of potential novel aminophthalazine derivatives.[3]

Experimental Protocols: Methodologies for Key Assays

Detailed and reproducible experimental protocols are crucial for the accurate evaluation of drug candidates. Below are methodologies for the key assays cited in this guide.

VEGFR-2 Kinase Assay (Luminescence-Based)

This assay quantifies the activity of VEGFR-2 by measuring the amount of ATP remaining in the reaction, where a lower luminescence signal indicates higher kinase activity.[4][5][6]

Materials:

  • Recombinant human VEGFR-2 (KDR) enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test aminophthalazine derivatives and a reference inhibitor (e.g., Sorafenib)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test aminophthalazine derivatives and the reference inhibitor in the kinase buffer.

  • Reaction Setup: To each well of a 96-well plate, add the kinase buffer, the substrate, and the test compound or vehicle (for control).

  • Enzyme Addition: Add the recombinant VEGFR-2 enzyme to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Detection: Add the ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measurement: Read the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

PARP-1 Activity Assay (Colorimetric)

This ELISA-based assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is catalyzed by PARP-1.[7]

Materials:

  • 96-well plates pre-coated with histones

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Test aminophthalazine derivatives and a reference inhibitor (e.g., Olaparib)

  • Streptavidin-HRP conjugate

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test aminophthalazine derivatives and the reference inhibitor.

  • Reaction Setup: To the histone-coated wells, add the PARP-1 enzyme, activated DNA, biotinylated NAD+, and the test compound or vehicle.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for the PARP-1 reaction.

  • Washing: Wash the wells to remove unreacted components.

  • Detection: Add the Streptavidin-HRP conjugate to each well and incubate for 60 minutes.

  • Washing: Wash the wells to remove unbound conjugate.

  • Signal Generation: Add the colorimetric HRP substrate and incubate until a sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

p38 MAPK Cellular Assay (Immunofluorescence-Based)

This assay measures the inhibition of p38 MAPK activation in a cellular context by quantifying the phosphorylation of a downstream substrate.[8][9][10]

Materials:

  • A suitable cell line (e.g., human monocytes)

  • Cell culture medium and reagents

  • Stimulant to activate the p38 MAPK pathway (e.g., Lipopolysaccharide - LPS)

  • Test aminophthalazine derivatives and a reference inhibitor (e.g., SB203580)

  • Fixation and permeabilization buffers

  • Primary antibody against phosphorylated p38 MAPK (p-p38)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed the cells in a 96-well imaging plate and allow them to adhere. Pre-treat the cells with serial dilutions of the test compounds or reference inhibitor for a specified time.

  • Stimulation: Stimulate the cells with LPS to activate the p38 MAPK pathway.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them to allow antibody entry.

  • Immunostaining: Incubate the cells with the primary antibody against p-p38, followed by incubation with the fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with a counterstain.

  • Imaging: Acquire images of the cells using a high-content imaging system or a fluorescence microscope.

  • Image Analysis: Quantify the fluorescence intensity of p-p38 staining within the cells.

  • Data Analysis: Normalize the p-p38 fluorescence intensity to the cell number (from the nuclear stain) and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value from the dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by aminophthalazine derivatives and a general experimental workflow for their evaluation.

VEGFR_Signaling_Pathway cluster_0 Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates Ras Ras Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Activates Akt->Angiogenesis Inhibitor Aminophthalazine Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and the point of inhibition by aminophthalazine derivatives.

PARP_Signaling_Pathway DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 Recruits & Activates NAD NAD+ PARP1->NAD Consumes PAR Poly(ADP-ribose) (PAR) PARP1->PAR Auto-PARylation NAD->PAR Synthesizes XRCC1 XRCC1 PAR->XRCC1 Recruits DNA_Ligase_III DNA Ligase III XRCC1->DNA_Ligase_III Recruits DNA_Polymerase_beta DNA Polymerase β XRCC1->DNA_Polymerase_beta Recruits BER Base Excision Repair DNA_Ligase_III->BER DNA_Polymerase_beta->BER Inhibitor Aminophthalazine Derivative Inhibitor->PARP1 Inhibits Catalytic Activity

Caption: PARP-1 signaling in the DNA damage response and its inhibition.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (e.g., LPS, UV) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Activates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Activates Inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) MK2->Inflammation Transcription_Factors->Inflammation Inhibitor Aminophthalazine Derivative Inhibitor->p38_MAPK

Caption: p38 MAPK signaling pathway and the inhibitory action of aminophthalazine derivatives.

Experimental_Workflow Start Start: Compound Synthesis & Characterization In_Vitro_Assay In Vitro Enzymatic Assays (VEGFR-2, PARP, p38) Start->In_Vitro_Assay IC50_Determination IC50 Value Determination In_Vitro_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assays (e.g., Viability, Apoptosis) IC50_Determination->Cell_Based_Assay Lead_Identification Lead Compound Identification Cell_Based_Assay->Lead_Identification In_Vivo_Studies In Vivo Efficacy Models Lead_Identification->In_Vivo_Studies Promising Candidates End End: Preclinical Candidate In_Vivo_Studies->End

Caption: General experimental workflow for evaluating aminophthalazine derivatives.

References

A Comparative Guide to Method Validation: 5-Aminophthalazine-Based Chemiluminescent Assay vs. Colorimetric Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of method validation parameters for a 5-Aminophthalazine (Luminol)-based chemiluminescent immunoassay and a traditional colorimetric immunoassay. The data and protocols presented are representative of typical performance characteristics for these assay types, designed to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical method.

Overview of Assay Principles

This compound (Luminol)-Based Assay: This method utilizes the chemiluminescent properties of luminol. In the presence of an oxidizing agent (e.g., hydrogen peroxide) and a catalyst (often horseradish peroxidase, HRP), luminol emits light. In an immunoassay context, the HRP enzyme is typically conjugated to a detection antibody. The amount of light produced is proportional to the concentration of the analyte, offering a highly sensitive detection method.

Alternative - Colorimetric (TMB) Assay: A widely used alternative is the colorimetric assay employing 3,3’,5,5’-Tetramethylbenzidine (TMB) as the HRP substrate. HRP catalyzes the oxidation of TMB, resulting in a blue-colored product. The reaction is stopped with an acid (e.g., sulfuric acid), which turns the product yellow. The color intensity, measured by absorbance, is proportional to the analyte concentration.

Comparative Performance Data

The following tables summarize the key method validation parameters for a representative this compound-based chemiluminescent assay and a colorimetric (TMB) assay.

Table 1: Linearity and Detection Limits

ParameterThis compound AssayColorimetric (TMB) Assay
Linear Range 0.1 - 25 ng/mL1 - 100 ng/mL
Correlation Coefficient (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL1 ng/mL

Table 2: Accuracy and Precision

ParameterThis compound AssayColorimetric (TMB) Assay
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (Intra-assay %CV) < 5%< 10%
Precision (Inter-assay %CV) < 8%< 15%

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the this compound-based assay and the logical flow of the method validation process.

G cluster_coating Plate Coating cluster_sample Sample Incubation cluster_detection Detection cluster_signal Signal Generation A Coat plate with capture antibody B Wash plate A->B C Block non-specific binding sites B->C D Wash plate C->D E Add sample containing analyte D->E F Incubate E->F G Wash plate F->G H Add HRP-conjugated detection antibody G->H I Incubate H->I J Wash plate I->J K Add this compound (Luminol) substrate J->K L Measure chemiluminescent signal K->L

Caption: Workflow for a this compound-based chemiluminescent immunoassay.

G cluster_validation Method Validation Process cluster_params Evaluate Performance Parameters A Define Assay Requirements (Analyte, Matrix, Range) B Develop Assay Protocol A->B C Linearity & Range D Accuracy E Precision (Intra & Inter-assay) F Specificity G LOD & LOQ H Set Acceptance Criteria B->H I Validate Method C->I D->I E->I F->I G->I H->C H->D H->E H->F H->G J Finalized & Approved Method I->J

Caption: Logical flow for analytical method validation.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

4.1 Linearity and Range

  • Objective: To determine the concentration range over which the assay response is directly proportional to the analyte concentration.

  • Protocol:

    • Prepare a series of at least five calibration standards by spiking a known concentration of the analyte into the sample matrix. The concentrations should span the expected measuring range.

    • Run each standard in triplicate according to the assay protocol.

    • Plot the mean response (e.g., Relative Light Units or Absorbance) against the known concentration of the analyte.

    • Perform a linear regression analysis on the data. The range is considered linear if the correlation coefficient (R²) is ≥ 0.99.

4.2 Accuracy

  • Objective: To assess the closeness of the measured concentration to the true concentration.

  • Protocol:

    • Prepare samples by spiking the analyte at three different concentration levels (low, medium, high) into the sample matrix.

    • Measure the concentration of each sample in triplicate using the established calibration curve.

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%.

    • The assay is considered accurate if the mean recovery is within a predefined range (e.g., 90-110%).

4.3 Precision

  • Objective: To evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Intra-assay Precision (Repeatability):

      • Prepare two to three quality control (QC) samples at different concentrations (low, medium, high).

      • Analyze at least six replicates of each QC sample in a single assay run.

      • Calculate the mean, standard deviation (SD), and the coefficient of variation (%CV) for each set of replicates. %CV = (SD / Mean) * 100%.

    • Inter-assay Precision (Intermediate Precision):

      • Analyze the same QC samples over several days, by different analysts, or using different equipment.

      • Calculate the overall %CV for the measurements of each QC sample across all runs.

    • Acceptance criteria are typically %CV < 10-15%.

4.4 Specificity

  • Objective: To ensure the assay signal is specific to the target analyte and is not affected by other components in the sample matrix.

  • Protocol:

    • Analyze blank matrix samples (containing no analyte) to check for any background signal.

    • Spike structurally similar compounds or potentially interfering substances into a sample containing a known concentration of the analyte.

    • Measure the analyte concentration and calculate the percent recovery.

    • Significant deviation from the expected recovery indicates a lack of specificity.

4.5 Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol:

    • LOD: Analyze a large number of blank samples (e.g., n=10) and calculate the mean and standard deviation of their signals. The LOD is typically calculated as Mean of Blanks + 3 * SD of Blanks.

    • LOQ: Analyze a series of low-concentration samples. The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy (e.g., %CV < 20% and recovery of 80-120%). It is often calculated as Mean of Blanks + 10 * SD of Blanks.

Assessing the Cross-Reactivity and Specificity of 5-Aminophthalazine Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of reactive oxygen species (ROS) is crucial for understanding cellular signaling, oxidative stress, and disease pathogenesis. Chemiluminescent probes offer high sensitivity for this purpose, but their utility is dictated by their specificity and potential for cross-reactivity with other molecules. This guide provides a comparative assessment of 5-Aminophthalazine, a luminol analog, alongside two other widely used chemiluminescent probes, L-012 and lucigenin, for the detection of superoxide (O₂•⁻) and other ROS.

Comparison of Probe Performance

The selection of a suitable chemiluminescent probe depends on a trade-off between sensitivity and specificity. While this compound and its derivatives like L-012 are known for their high light output, their reactivity profile is complex. Lucigenin, on the other hand, presents its own set of advantages and disadvantages. The following table summarizes the key characteristics of these probes based on available experimental data.

FeatureThis compoundL-012Lucigenin
Mechanism of Action Oxidized form (azaquinone) reacts with superoxide (HO₂•⁻) to produce light.[1]A luminol analog that produces a strong chemiluminescent signal in the presence of ROS.[2][3][4]Reacts with superoxide to form an unstable dioxetane intermediate that decays to an excited-state N-methylacridone, which emits light upon relaxation.
Primary Target Superoxide (O₂•⁻)Reported to be highly sensitive to superoxide, but also shows significant reactivity with peroxynitrite (ONOO⁻).[5]Superoxide (O₂•⁻)
Specificity for Superoxide Specific data not readily available. As a luminol analog, likely susceptible to peroxidase-mediated reactions in the presence of H₂O₂.Questionable. Some studies suggest it does not directly react with superoxide but rather with downstream products in peroxidase-containing systems.[2] The signal is often inhibitable by superoxide dismutase (SOD), but this can be misleading as superoxide can be generated as a byproduct of the probe's reaction with other molecules.[2][4]Generally considered more specific for superoxide than luminol-based probes, but can undergo redox cycling at higher concentrations, leading to artificial superoxide generation.
Known Cross-Reactivities Likely cross-reacts with other ROS and reactive nitrogen species (RNS) in the presence of peroxidases, similar to luminol.Peroxynitrite (ONOO⁻), and its chemiluminescence is enhanced by peroxidases in the presence of H₂O₂.[5]Can be reduced by one-electron reductases, leading to redox cycling. Shows some reactivity with hydrogen peroxide, especially in the presence of metal catalysts.[6]
Relative Sensitivity Data not available for direct comparison.Generally considered more sensitive than luminol and lucigenin for detecting ROS in cellular systems.[5][7]High sensitivity, but can be concentration-dependent.
Chemiluminescence Quantum Yield (ΦCL) Data not available. The quantum yield for the parent compound, luminol, is approximately 0.10 ± 0.03.[8]Higher than luminol and lucigenin.[7]Data not readily available in a comparable format.
Reaction Rate Constant with O₂•⁻ Data not available for the oxidized form.Data not readily available. One study suggests no direct reaction.[2]Approximately 10⁸ M⁻¹s⁻¹.[9]

Experimental Protocols

To objectively assess the cross-reactivity and specificity of these probes, a series of well-controlled in vitro and cell-based experiments are necessary.

Protocol 1: In Vitro Assessment of Probe Specificity using Xanthine/Xanthine Oxidase

This protocol utilizes an enzymatic system to generate a known flux of superoxide, allowing for the characterization of a probe's response to this specific ROS and potential interfering species.

Materials:

  • Chemiluminescent probe stock solution (this compound, L-012, or lucigenin)

  • Xanthine

  • Xanthine Oxidase (XO)

  • Superoxide Dismutase (SOD)

  • Catalase

  • Peroxynitrite (ONOO⁻) donor (e.g., SIN-1)

  • Hydrogen Peroxide (H₂O₂)

  • Myeloperoxidase (MPO)

  • Assay Buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Chemiluminometer

Procedure:

  • Prepare working solutions of the probes and ROS-generating/scavenging agents in the assay buffer.

  • In a 96-well white opaque plate, add the assay buffer to each well.

  • Add the chemiluminescent probe to the designated wells at its optimal working concentration.

  • To assess specificity, add potential interfering substances or scavengers to the appropriate wells (e.g., SOD for superoxide specificity, catalase for H₂O₂ interference, a ONOO⁻ donor).

  • Initiate the reaction by adding xanthine to all wells, followed by the addition of xanthine oxidase to generate superoxide. For cross-reactivity assessment, add H₂O₂ or the ONOO⁻ donor instead of the xanthine/XO system. To test for peroxidase-mediated interference, include MPO and H₂O₂.

  • Immediately place the plate in a chemiluminometer and measure the light emission kinetically over a period of 30-60 minutes.

  • Analyze the data by comparing the chemiluminescence intensity in the presence and absence of scavengers and other ROS. A significant reduction in signal with SOD indicates a reaction with superoxide. An increase in signal with other ROS or in the presence of MPO/H₂O₂ indicates cross-reactivity.

Protocol 2: Cell-Based Assay for NADPH Oxidase-Derived Superoxide

This protocol measures the ability of the probes to detect superoxide produced by activated cells, a more biologically relevant system.

Materials:

  • Cell line known to produce superoxide upon stimulation (e.g., neutrophils, macrophages, or a cell line overexpressing a specific NADPH oxidase isoform).

  • Cell culture medium

  • Phorbol 12-myristate 13-acetate (PMA) or other appropriate cell stimulus.

  • Chemiluminescent probe stock solution.

  • Superoxide Dismutase (SOD).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

  • Chemiluminometer.

Procedure:

  • Seed the cells in a 96-well white opaque plate and allow them to adhere overnight.

  • On the day of the experiment, wash the cells with the assay buffer.

  • Add the assay buffer containing the chemiluminescent probe to each well. To test for specificity, include SOD in a subset of wells.

  • Allow the cells to incubate with the probe for a short period (e.g., 10-15 minutes).

  • Stimulate superoxide production by adding PMA or another relevant agonist to the wells.

  • Immediately place the plate in a chemiluminometer and measure the light emission kinetically.

  • Analyze the data by comparing the chemiluminescent signal in stimulated versus unstimulated cells, and in the presence and absence of SOD.

Visualizing Signaling Pathways and Experimental Workflows

NADPH Oxidase Activation and Probe Reaction Pathways

The following diagram illustrates the activation of the NADPH oxidase (NOX) complex, a primary source of cellular superoxide, and the subsequent detection and potential cross-reactivity pathways for this compound, L-012, and lucigenin.

NADPH_Oxidase_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_probes Chemiluminescent Probes cluster_interference Potential Cross-Reactivity p22phox p22phox gp91phox gp91phox (NOX2) O2_superoxide O₂•⁻ (Superoxide) gp91phox->O2_superoxide reduces O2 to p47phox p47phox p47phox->p22phox translocates to p67phox p67phox p47phox->p67phox binds p67phox->gp91phox translocates to p40phox p40phox p67phox->p40phox binds Rac Rac-GDP Rac->gp91phox translocates to Stimulus Stimulus (e.g., PMA) Stimulus->Rac activates to Rac-GTP PKC PKC Stimulus->PKC activates PKC->p47phox phosphorylates Aminophthalazine This compound (oxidized) O2_superoxide->Aminophthalazine reacts with L012 L-012 O2_superoxide->L012 reacts with Lucigenin Lucigenin O2_superoxide->Lucigenin reacts with Light1 Chemiluminescence Aminophthalazine->Light1 produces light Light2 Chemiluminescence L012->Light2 produces light Light3 Chemiluminescence Lucigenin->Light3 produces light Peroxynitrite ONOO⁻ Peroxynitrite->L012 cross-reacts H2O2_MPO H₂O₂ + Peroxidase H2O2_MPO->Aminophthalazine cross-reacts H2O2_MPO->L012 cross-reacts

Caption: NADPH oxidase activation and probe reaction pathways.

Experimental Workflow for Assessing Probe Specificity

The following diagram outlines a logical workflow for the comprehensive assessment of a chemiluminescent probe's specificity and cross-reactivity.

Experimental_Workflow start Start: Select Probe (this compound, L-012, Lucigenin) in_vitro In Vitro Specificity Assay (Xanthine/Xanthine Oxidase) start->in_vitro cell_based Cell-Based Assay (e.g., Activated Neutrophils) start->cell_based superoxide_test Test with Superoxide Alone in_vitro->superoxide_test sod_control Test with Superoxide + SOD in_vitro->sod_control cross_reactivity Cross-Reactivity Assessment in_vitro->cross_reactivity data_analysis Data Analysis and Comparison superoxide_test->data_analysis sod_control->data_analysis h2o2_test Test with H₂O₂ +/- Peroxidase cross_reactivity->h2o2_test onoo_test Test with ONOO⁻ Donor cross_reactivity->onoo_test h2o2_test->data_analysis onoo_test->data_analysis unstimulated Unstimulated Cells + Probe cell_based->unstimulated stimulated Stimulated Cells + Probe cell_based->stimulated stimulated_sod Stimulated Cells + Probe + SOD cell_based->stimulated_sod unstimulated->data_analysis stimulated->data_analysis stimulated_sod->data_analysis conclusion Conclusion on Probe Specificity and Cross-Reactivity data_analysis->conclusion

References

A Comparative Guide to 5-Aminophthalazine and Other Substrates for the Quantitative Detection of Peroxidase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Aminophthalazine (Luminol) and other common substrates for the quantitative detection of peroxidase activity. The selection of an appropriate substrate is critical for assay sensitivity, dynamic range, and overall performance. This document aims to assist researchers in making an informed decision by presenting objective performance data, detailed experimental protocols, and a clear visualization of the underlying biochemical pathways.

Comparative Performance of Peroxidase Substrates

The choice of substrate significantly impacts the performance of a peroxidase-based assay. While this compound (Luminol) offers high sensitivity through chemiluminescence, other chromogenic and fluorogenic substrates provide alternative detection methods with their own distinct advantages. The following table summarizes the key quantitative performance metrics for this compound and several common alternatives.

SubstrateDetection MethodLimit of Detection (LOD)Dynamic RangeSignal StabilityKey AdvantagesKey Disadvantages
This compound (Luminol) Chemiluminescent~1 pg/mL[1]WideSignal decays over timeHigh sensitivity, rapid detectionRequires a luminometer, signal can be transient
3,3',5,5'-Tetramethylbenzidine (TMB) ColorimetricLower than ABTS and OPD[2][3]WideStable endpointHigh sensitivity for a chromogenic substrate, non-carcinogenic formulations available[2]Requires a stop solution, lower sensitivity than luminol
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) ColorimetricLess sensitive than TMB[2][3]GoodStable colored productLong-lasting signal, soluble productLower sensitivity compared to TMB and luminol
o-Phenylenediamine (OPD) ColorimetricModerately sensitive[2][3]GoodStable endpointGood sensitivityPotentially mutagenic, requires a stop solution
Amplex® Red FluorogenicLow levels of H₂O₂ (as low as 10 picomoles in a 100 µL volume)WideStable fluorescent productHigh sensitivity, stable signalRequires a fluorometer, can be more expensive

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are standardized protocols for the key substrates discussed.

This compound (Luminol) Chemiluminescent Assay for Peroxidase Activity

This protocol outlines the steps for quantifying peroxidase activity using the chemiluminescent substrate this compound.

Materials:

  • This compound (Luminol) stock solution

  • Hydrogen peroxide (H₂O₂) solution

  • Tris or PBS buffer (pH 8.5)[4]

  • Horseradish Peroxidase (HRP) standards

  • Luminometer or microplate reader with chemiluminescence detection

Procedure:

  • Prepare Reagents:

    • Prepare a series of HRP standards of known concentrations in the desired buffer.

    • Prepare the luminol working solution by diluting the stock solution in buffer. The optimal concentration may need to be determined empirically.

    • Prepare the H₂O₂ working solution by diluting a stock solution in buffer.

  • Assay Setup:

    • Pipette 50 µL of each HRP standard and unknown sample into the wells of a white, opaque microplate.

    • Add 50 µL of the luminol working solution to each well.

  • Initiate Reaction and Measurement:

    • Add 50 µL of the H₂O₂ working solution to each well to initiate the reaction.

    • Immediately place the microplate in the luminometer and measure the light emission (relative light units, RLU). The signal is often transient, so a kinetic read may be optimal.

  • Data Analysis:

    • Generate a standard curve by plotting the RLU values against the known HRP concentrations.

    • Determine the peroxidase activity in the unknown samples by interpolating their RLU values from the standard curve.

TMB Colorimetric Assay for Peroxidase Activity

This protocol describes the use of TMB for the colorimetric quantification of peroxidase activity.

Materials:

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Horseradish Peroxidase (HRP) standards

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Prepare Reagents:

    • Prepare a series of HRP standards in the appropriate buffer.

  • Assay Setup:

    • Pipette 100 µL of each HRP standard and unknown sample into the wells of a clear, flat-bottom microplate.

  • Enzymatic Reaction:

    • Add 100 µL of the TMB substrate solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light. A blue color will develop.

  • Stop Reaction and Measurement:

    • Add 100 µL of the stop solution to each well. The color will change from blue to yellow.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance values against the known HRP concentrations.

    • Calculate the peroxidase activity in the unknown samples from the standard curve.

Amplex® Red Fluorogenic Assay for Peroxidase Activity

This protocol details the use of the fluorogenic substrate Amplex® Red for sensitive peroxidase detection.

Materials:

  • Amplex® Red reagent

  • Dimethylsulfoxide (DMSO)

  • Hydrogen peroxide (H₂O₂)

  • Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

  • Horseradish Peroxidase (HRP) standards

  • Microplate reader with fluorescence excitation at ~530-560 nm and emission detection at ~590 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Amplex® Red in DMSO.

    • Prepare a working solution of Amplex® Red and H₂O₂ in the reaction buffer.

    • Prepare a series of HRP standards in the reaction buffer.

  • Assay Setup:

    • Pipette 50 µL of each HRP standard and unknown sample into the wells of a black, opaque microplate.

  • Initiate Reaction and Measurement:

    • Add 50 µL of the Amplex® Red/H₂O₂ working solution to each well.

    • Incubate the plate for 15-30 minutes at room temperature, protected from light.

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Generate a standard curve by plotting the fluorescence intensity against the known HRP concentrations.

    • Determine the peroxidase activity in the unknown samples by interpolating their fluorescence values from the standard curve.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying processes, the following diagrams illustrate the signaling pathway of peroxidase-catalyzed luminol chemiluminescence and a general experimental workflow for peroxidase activity assays.

Peroxidase_Luminol_Pathway HRP HRP (Peroxidase) Intermediate Oxidized Intermediate HRP->Intermediate catalyzes oxidation of H2O2 H₂O₂ H2O2->Intermediate Luminol This compound (Luminol) Luminol->Intermediate Aminophthalate 3-Aminophthalate (Excited State) Intermediate->Aminophthalate forms GroundState 3-Aminophthalate (Ground State) Aminophthalate->GroundState decays to Light Light (425 nm) Aminophthalate->Light emits

Caption: Signaling pathway of peroxidase-catalyzed this compound (Luminol) chemiluminescence.

Peroxidase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare Standards & Reagents Plate Pipette Standards & Samples into Microplate Reagents->Plate Samples Prepare Samples Samples->Plate Substrate Add Substrate Solution Plate->Substrate Incubate Incubate Substrate->Incubate Measure Measure Signal (Absorbance, Fluorescence, or Luminescence) Incubate->Measure Analyze Generate Standard Curve & Calculate Results Measure->Analyze

Caption: General experimental workflow for a quantitative peroxidase activity assay.

References

A Comparative Guide to Fluorescent Dye Sensitivity: 5-Aminophthalazine vs. Standard Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the fluorescence sensitivity of 5-Aminophthalazine against two widely-used fluorescent dyes, Fluorescein and Rhodamine B. While this compound is a known chemiluminescent reagent, its properties as a fluorophore are not well-documented in publicly available literature. Therefore, this guide presents the established sensitivity data for Fluorescein and Rhodamine B and outlines the necessary experimental protocols to characterize and compare this compound, enabling a comprehensive, data-driven evaluation.

Overview of Dye Performance

Sensitivity is a critical parameter for a fluorescent dye, determining the lowest concentration at which it can be reliably detected. It is primarily defined by two key metrics: the Fluorescence Quantum Yield (Φ) , which measures the efficiency of converting absorbed light into emitted light, and the Limit of Detection (LOD) , the minimum concentration distinguishable from background noise.

The following table summarizes the known performance characteristics of Fluorescein and Rhodamine B. The corresponding values for this compound are listed as "To Be Determined" (TBD), highlighting the data that must be generated using the protocols outlined in this guide.

ParameterThis compoundFluoresceinRhodamine B
Excitation Max (λex) TBD~494 nm[1][2]~546 nm[3]
Emission Max (λem) TBD~521 nm[1][2]~567 nm[3]
Molar Absorptivity (ε) TBD~76,900 M⁻¹cm⁻¹ (at 490 nm, pH 9)~106,000 M⁻¹cm⁻¹ (at 543 nm, ethanol)[4]
Quantum Yield (Φ) TBD~0.91 (in 0.1 M NaOH)[5]~0.65 (in basic ethanol)[4][6]
Limit of Detection (LOD) TBD~0.5 - 2.0 pM[7][8]TBD (Generally in the low nM range)
Solvent/Conditions TBDAqueous buffer (pH dependent)[9]Ethanol[4][6]

Experimental Protocols for Comparative Sensitivity Analysis

To empirically determine the fluorescence sensitivity of this compound, the following standardized experimental protocols should be employed. These methods will allow for a direct and objective comparison against reference dyes like Fluorescein and Rhodamine B under identical conditions.

The relative method is the most common and accessible approach for determining quantum yield.[10][11] It involves comparing the fluorescence of the test sample (this compound) to a well-characterized standard with a known quantum yield (e.g., Fluorescein).[12]

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Corrected Fluorescence Spectrometer

  • 10 mm path length quartz cuvettes

  • Spectroscopic grade solvents (e.g., ethanol, phosphate-buffered saline)

  • Fluorescence standard (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.91)

  • Test compound (this compound)

Procedure:

  • Prepare Stock Solutions: Create stock solutions of the standard and this compound in the chosen solvent.

  • Prepare Dilutions: Prepare a series of 5-6 dilutions for both the standard and the test sample. The dilutions should be prepared to have absorbances between 0.01 and 0.1 at the excitation wavelength to minimize re-absorption effects.[12]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence: For each dilution, measure the corrected fluorescence emission spectrum using the fluorescence spectrometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Spectra: Calculate the integrated area under the emission curve for each fluorescence spectrum.

  • Plot Data: For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: Determine the gradient (slope) of the line for both plots. The quantum yield of the test sample (Φₓ) can be calculated using the following equation:[12]

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • Gradₓ and Gradₛₜ are the gradients for the test sample and standard, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the solvents used for the test sample and standard (if different).

The LOD is the lowest concentration of an analyte that the instrument can reliably distinguish from a blank.[8] It is typically defined as the concentration that produces a signal equal to the mean blank signal plus three times the standard deviation of the blank.[13][14]

Materials and Equipment:

  • High-sensitivity Fluorescence Spectrometer

  • 10 mm path length quartz cuvettes

  • Spectroscopic grade solvent

  • Test compound (this compound)

Procedure:

  • Prepare Blank Samples: Prepare at least 10 blank samples containing only the pure solvent.

  • Measure Blank Signals: Measure the fluorescence intensity of each blank sample at the emission maximum of the dye under optimized instrument settings (e.g., excitation/emission slits, detector voltage).

  • Calculate Blank Statistics: Calculate the mean (N) and the standard deviation (SD) of the blank signals.

  • Prepare Dilution Series: Prepare a serial dilution of this compound spanning a low concentration range (e.g., from 1 µM down to 1 pM).

  • Create Calibration Curve: Measure the fluorescence intensity of each dilution and plot the intensity versus concentration. This establishes the linear dynamic range.[8]

  • Calculate LOD: The LOD can be calculated in two ways:

    • Signal-to-Noise Method: Determine the concentration from the calibration curve that corresponds to a fluorescence signal equal to N + 3*SD.[13]

    • Calibration Curve Method: Use the equation of the line from the linear portion of the calibration curve (y = mx + c), where 'm' is the slope. The LOD is calculated as:[15]

      LOD = 3.3 * (SD / m)

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

G cluster_0 Quantum Yield Determination Workflow prep 1. Prepare Stock Solutions (Standard & Test) dilute 2. Create Dilution Series (Abs < 0.1) prep->dilute abs 3. Measure Absorbance (UV-Vis) dilute->abs fluor 4. Measure Fluorescence (Spectrofluorometer) abs->fluor integrate 5. Integrate Emission Spectra fluor->integrate plot 6. Plot Intensity vs. Absorbance integrate->plot calc 7. Calculate Gradients & Φ plot->calc

Caption: Workflow for relative fluorescence quantum yield determination.

G cluster_1 Limit of Detection (LOD) Determination Workflow prep_blank 1. Prepare & Measure ≥10 Blank Samples calc_blank 2. Calculate Mean (N) and Std. Deviation (SD) of Blank prep_blank->calc_blank calc_lod 6. Calculate LOD (3.3 * SD / slope) calc_blank->calc_lod prep_series 3. Prepare Analyte Serial Dilutions measure_series 4. Measure Fluorescence Intensity prep_series->measure_series plot_cal 5. Generate Calibration Curve (Intensity vs. Concentration) measure_series->plot_cal plot_cal->calc_lod

Caption: Workflow for determining the limit of detection (LOD).

This diagram illustrates the fundamental principle of fluorescence, which underpins the measurements in this guide.

G ground Ground State (S₀) excited Excited Singlet State (S₁) ground->excited 1. Excitation (Absorption of Photon) excited->ground 2. Emission (Fluorescence)

Caption: The principle of fluorescence: excitation and emission.

References

A Comparative Spectroscopic and Electrochemical Analysis of Phthalazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic and electrochemical properties of phthalazine and its structural isomers: cinnoline, quinazoline, and quinoxaline. The information presented is supported by experimental data from various scientific sources, offering a valuable resource for researchers engaged in the synthesis, characterization, and application of these important heterocyclic compounds, particularly in the field of drug discovery.

Introduction to Phthalazine Isomers

Phthalazine, cinnoline, quinazoline, and quinoxaline are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyridazine, pyrimidine, or pyrazine ring, respectively. These isomers, with the general formula C₈H₆N₂, exhibit distinct electronic distributions and steric arrangements of their nitrogen atoms, which in turn govern their unique physicochemical and biological properties. Their scaffolds are prevalent in numerous biologically active molecules and approved drugs, making a comparative understanding of their characteristics crucial for rational drug design and materials science.

Spectroscopic Properties

Spectroscopic techniques are fundamental tools for the structural elucidation and characterization of these isomers. This section compares their key Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The chemical shifts (δ) of protons (¹H) and carbon-13 (¹³C) are highly sensitive to the electronic structure of the molecule.

Table 1: Comparative ¹H NMR Spectroscopic Data of Phthalazine Isomers and Derivatives

CompoundSolventH-1/H-4H-5/H-8H-6/H-7Other ProtonsReference(s)
Benzo[c]cinnoline-8.65 - 8.55 (m)8.45 - 8.35 (m)7.85 - 7.70 (m)-[1]
2-Phenoxy-3-(4-(trifluoromethyl)styryl)quinoxalineCDCl₃-7.96-8.01 (m, 1H)7.77 (dd, 3H), 7.63 (ddd, 3H)8.10 (d, 1H), 7.50-7.56 (m, 2H), 7.40-7.46 (m, 2H), 7.18-7.29 (m, 3H)[2]
4-Phenoxy-2-(4-(trifluoromethyl)phenyl)quinazolineCDCl₃-8.28 (d, 1H), 7.96 (d, 1H)7.81 (t, 1H), 7.54 (t, 3H)8.34 (d, 2H), 7.42 (t, 2H), 7.24-7.30 (m, 3H)[2]

Table 2: Comparative ¹³C NMR Spectroscopic Data of Phthalazine Isomers and Derivatives

CompoundSolventC-1/C-4C-4a/C-8aC-5/C-8C-6/C-7Other CarbonsReference(s)
Benzo[c]cinnoline-143.5130.5129.0128.5C-4b, C-10a: 148.0[1]
2-Phenoxy-3-(4-(trifluoromethyl)styryl)quinoxalineCDCl₃----155.26, 152.88, 143.17, 139.88, 139.83, 139.74, 135.70, 129.84, 129.68, 128.66, 127.83, 127.79, 127.37, 125.80, 125.77, 125.49, 123.38, 121.87[2]
4-Phenoxy-2-(4-(trifluoromethyl)phenyl)quinazolineCDCl₃----167.76, 159.26, 153.46, 153.36, 141.82, 135.04, 130.35, 129.52, 129.15, 128.26, 126.58, 126.13, 126.10, 124.49, 122.83, 116.16[2]

Note: Direct comparative data for the unsubstituted parent phthalazine isomers is limited in the immediate search results. The data presented is for representative derivatives to illustrate the spectral regions of interest. The chemical shifts are highly dependent on the solvent and substituents.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the maximum absorption (λmax) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 3: Comparative UV-Vis Absorption Data of Phthalazine Isomers and Derivatives

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference(s)
Quinoxaline DerivativesDMSO250 - 600Not Specified[3]
Quinazoline DerivativesDMSO250 - 600Not Specified[3]

Note: Specific λmax values for the parent isomers were not consistently available across the search results. The provided data indicates the general region of absorption for derivatives of these classes.

Electrochemical Properties

Cyclic voltammetry is a powerful technique to investigate the redox behavior of molecules. The oxidation (Eox) and reduction (Ered) potentials provide information about the ease with which a molecule can donate or accept electrons, respectively. These properties are crucial for applications in materials science and in understanding metabolic pathways of drug candidates.

Table 4: Comparative Electrochemical Data of Phthalazine Isomers and Derivatives

CompoundMethodSolvent/ElectrolyteEox (V)Ered (V)Reference(s)
Quinoxaline DerivativesCyclic VoltammetryPropylene Carbonate/LiBF₄-Varies[4]
Benzo[c]cinnoline DerivativesCyclic VoltammetryEthyl alcohol-BR buffer-Two 2-electron waves (acidic), One wave (basic)[5]
[4][6][7]triazoloquinazolinesCyclic VoltammetryCH₂Cl₂Quasi-reversible oxidation peaksNo reduction peaks observed[8]

Note: The electrochemical behavior is highly sensitive to the experimental conditions, including the solvent, electrolyte, and scan rate. The data presented highlights the redox activity of these classes of compounds.

Experimental Protocols

Standardized experimental protocols are essential for the reproducibility of scientific findings. The following are generalized methodologies for the spectroscopic and electrochemical analysis of phthalazine isomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or DMSO). From the stock solution, prepare a series of dilutions to a final concentration in the micromolar range (e.g., 1-10 µM).

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-800 nm. Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Cyclic Voltammetry
  • Electrochemical Cell Setup: Use a standard three-electrode cell containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Solution Preparation: Dissolve the compound of interest (typically 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the experiment.

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential between the desired limits at a specific scan rate (e.g., 100 mV/s).

  • Data Analysis: Determine the peak potentials for oxidation and reduction processes from the resulting voltammogram. The reversibility of the redox events can be assessed by analyzing the peak separation and the ratio of the peak currents.

Signaling Pathway and Experimental Workflow Visualization

Phthalazine derivatives have been investigated as potent inhibitors of various signaling pathways implicated in cancer. One such pathway is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis.[9]

TGFB_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_Receptor TGF-β Receptor (Type I/II) TGF-beta->TGF-beta_Receptor Binds SMAD2_3 SMAD2/3 TGF-beta_Receptor->SMAD2_3 Phosphorylates SMAD_Complex SMAD2/3-SMAD4 Complex SMAD2_3->SMAD_Complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Transcription Target Gene Transcription SMAD_Complex->Gene_Transcription Translocates to nucleus and initiates Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Gene_Transcription->Cellular_Response Phthalazine_Derivative Phthalazine Derivative Phthalazine_Derivative->SMAD_Complex Inhibits formation or nuclear translocation

Caption: Inhibition of the TGF-β signaling pathway by a phthalazine derivative.

The diagram above illustrates a simplified representation of the TGF-β signaling cascade and a potential point of intervention for phthalazine-based inhibitors. These compounds may exert their anticancer effects by preventing the formation or nuclear translocation of the SMAD protein complex, thereby blocking the downstream gene transcription that leads to cellular responses like proliferation and migration.[9]

The general workflow for identifying and characterizing such inhibitors is outlined below.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_validation Validation Phase Synthesis Synthesis of Phthalazine Library Screening High-Throughput Screening Synthesis->Screening Spectroscopy Spectroscopic Characterization (NMR, MS, etc.) Screening->Spectroscopy Electrochemistry Electrochemical Analysis Spectroscopy->Electrochemistry In_vitro_assays In vitro Biological Assays (e.g., IC50) Electrochemistry->In_vitro_assays Mechanism_studies Mechanism of Action Studies (e.g., Western Blot) In_vitro_assays->Mechanism_studies In_vivo_studies In vivo Animal Models Mechanism_studies->In_vivo_studies

Caption: General workflow for the development of phthalazine-based inhibitors.

References

Comparing the efficiency of different catalytic systems for aminophthalazinone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aminophthalazinones, a scaffold of significant interest in medicinal chemistry, is critically dependent on the efficiency of the catalytic system employed. This guide provides an objective comparison of various catalytic approaches, including palladium-, copper-, and nickel-catalyzed systems, as well as emerging metal-free strategies. The performance of these systems is evaluated based on available experimental data, with a focus on reaction yields, conditions, and substrate scope.

Comparison of Catalytic System Performance

The choice of catalyst profoundly influences the efficiency and practicality of aminophthalazinone synthesis. While palladium-based catalysts are the most extensively studied and versatile, alternative systems offer potential advantages in terms of cost and sustainability.

Catalytic SystemMethodCatalyst/ReagentsBaseSolventTemperature (°C)TimeYield (%)Reference
Palladium-Catalyzed Multicomponent ReactionPd(OAc)₂, XantPhosHydrazineDMSO150 (µW)5 min75-98[1]
Palladium-Catalyzed Buchwald-Hartwig AminationPd₂(dba)₃, BINAPNaOtBu1,4-Dioxane1002-24 h44-96[2][3]
Copper-Catalyzed Ullmann CondensationCuI, Ligand (e.g., phenanthroline)K₂CO₃/Cs₂CO₃DMF/Toluene100-21012-24 hGeneral Method[4][5][6]
Nickel-Catalyzed C-N Cross-CouplingNi(COD)₂, Ligand (e.g., Josiphos)NaOtBuToluene100-1303-24 hGeneral Method[4]
Metal-Free Visible-Light PhotoredoxPhotocatalyst (e.g., Eosin Y)-DMSORoom Temp.12-24 hGeneral Method[7]

Note: Data for copper-catalyzed, nickel-catalyzed, and metal-free systems are based on general C-N bond formation methodologies, as specific examples with comprehensive data for aminophthalazinone synthesis are less prevalent in the reviewed literature. Direct experimental comparison under identical conditions is recommended for accurate efficiency assessment.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic routes. Below are protocols for two key palladium-catalyzed syntheses of aminophthalazinones.

Protocol 1: Palladium-Catalyzed Multicomponent Synthesis of 4-Aminophthalazin-1(2H)-ones

This protocol is adapted from a procedure involving the palladium-catalyzed cross-coupling of an o-bromobenzoate, an isocyanide, and hydrazine.[1]

Materials:

  • Methyl o-bromobenzoate

  • tert-Butyl isocyanide

  • Hydrazine monohydrate

  • Palladium(II) acetate (Pd(OAc)₂)

  • XantPhos

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor

Procedure:

  • To a microwave vial, add methyl o-bromobenzoate (0.50 mmol), palladium(II) acetate (2 mol %), and XantPhos (4 mol %).

  • Add DMSO (2.5 mL) to the vial.

  • Add tert-butyl isocyanide (0.75 mmol) and hydrazine monohydrate (1.05 mmol) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 5 minutes.

  • After cooling, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-aminophthalazin-1(2H)-one.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Aminophthalazin-1(2H)-ones

This protocol describes the palladium-catalyzed amination of a 4-bromophthalazinone derivative.[2][3]

Materials:

  • N-substituted 4-bromophthalazinone

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • 1,4-Dioxane

Procedure:

  • An oven-dried Schlenk flask is charged with Pd₂(dba)₃ (2 mol %) and BINAP (4 mol %) under an argon atmosphere.

  • 1,4-Dioxane is added, and the mixture is stirred at room temperature.

  • The amine (e.g., morpholine, 1.2 mmol) is added, and the mixture is stirred.

  • The N-substituted 4-bromophthalazinone (1.0 mmol) and sodium tert-butoxide (1.4 mmol) are added.

  • The reaction mixture is heated at 100 °C for the required time (monitored by TLC).

  • After completion, the mixture is cooled to room temperature and quenched with water.

  • The product is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The residue is purified by column chromatography to yield the desired 4-aminophthalazin-1(2H)-one.

Visualizing the Workflow and Catalytic Cycle

Diagrams illustrating the experimental workflow and a representative catalytic cycle provide a clearer understanding of the processes involved.

G General Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_comparison Comparison start Select Catalytic Systems (Pd, Cu, Ni, Metal-Free) reagents Prepare Substrates and Reagents start->reagents setup Set up Parallel Reactions reagents->setup monitor Monitor Reaction Progress (TLC, GC-MS) setup->monitor workup Quench and Work-up monitor->workup purify Purify Products (Chromatography) workup->purify characterize Characterize Products (NMR, MS) purify->characterize yield Calculate Yields characterize->yield compare Compare Yield, Time, and Conditions yield->compare conclusion Draw Conclusions on Catalyst Efficiency compare->conclusion

Caption: A generalized workflow for the comparative evaluation of different catalytic systems in aminophthalazinone synthesis.

G Proposed Catalytic Cycle for Buchwald-Hartwig Amination pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(X)] pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)L₂(NHR'R'')]⁺X⁻ oa_complex->amine_complex Ligand Exchange amido_complex [Ar-Pd(II)L₂(NR'R'')] amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product base_h Base-H⁺ amido_complex->base_h reagents Ar-X (Bromophthalazinone) reagents->oa_complex amine HNR'R'' amine->amine_complex base Base base->amine_complex

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination of 4-bromophthalazinones.[3][7][8]

References

Navigating the Luminescent Landscape: A Comparative Guide to 5-Aminophthalazine Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging chemiluminescence, the choice of reagents is paramount to assay sensitivity and reliability. 5-Aminophthalazine, a key luminol derivative, is a cornerstone of many chemiluminescent systems. However, its performance is intricately linked to the reaction environment, specifically pH and buffer composition. This guide provides a comprehensive comparison of this compound's performance under various conditions and against common alternatives, supported by experimental data and detailed protocols to inform your assay development.

Performance Metrics: The Impact of pH and Buffer Selection

The chemiluminescent output of this compound is profoundly influenced by the pH of the reaction medium. Generally, alkaline conditions are necessary to facilitate the light-emitting reaction. The choice of buffer system not only maintains the optimal pH but also can directly impact the intensity and kinetics of the light emission.

Below is a summary of the expected performance of this compound in commonly used buffer systems at various pH levels. The relative chemiluminescence intensity is presented on a normalized scale, with "+++++" representing the highest intensity.

Buffer SystempHRelative Chemiluminescence IntensityStability and Remarks
Phosphate Buffer 7.4+Low light emission; not ideal for sensitive detection.
8.5++++Good performance; phosphate can sometimes quench luminescence compared to other buffers.[1]
9.5+++++Excellent intensity; a commonly used buffer for luminol-based assays.
Carbonate Buffer 8.5++++Strong and stable signal.
9.5+++++Often provides the highest and most sustained light output.
10.5++++High intensity, but stability may decrease at very high pH.
Borate Buffer 8.5+++Good performance, though may be slightly lower than carbonate or phosphate.
9.5++++Strong signal; a viable alternative to phosphate and carbonate buffers.
10.5+++Performance may decline as pH increases further.
Tris Buffer 7.4+Minimal light emission.
8.5++Moderate performance; can be used but may not be optimal for all systems.[1]
9.0+++Improved performance at higher pH.[]

Comparative Analysis with Alternative Chemiluminescent Probes

While this compound (as part of the luminol family) is a robust and widely used chemiluminescent substrate, several alternatives offer distinct advantages in specific applications.

Chemiluminescent ProbeTypical TriggerLight Emission KineticsKey AdvantagesKey Disadvantages
This compound (Luminol derivative) H₂O₂ + Catalyst (e.g., HRP) in alkaline pHGlow-type (sustained emission)Cost-effective, high quantum yield in optimal conditions.[3]Requires a catalyst, pH-sensitive.
Acridinium Esters H₂O₂ in alkaline pHFlash-type (rapid emission)High quantum yields, no catalyst required, stable.[4][5]Can be more expensive, rapid kinetics may require specialized instrumentation.
1,2-Dioxetanes Enzymatic (e.g., Alkaline Phosphatase) or chemical triggerGlow-type (long-lived emission)Very low background, high sensitivity.[4]Often requires enzymatic activation, can be more complex to use.

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. The following provides a detailed methodology for a typical horseradish peroxidase (HRP)-catalyzed chemiluminescence assay using a luminol-based substrate like this compound.

Protocol: HRP-Catalyzed Chemiluminescence Assay

1. Reagent Preparation:

  • Luminol/5-Aminophthalazine Stock Solution (100 mM): Dissolve the appropriate amount of luminol or this compound in DMSO. Store protected from light at -20°C.

  • Hydrogen Peroxide (H₂O₂) Stock Solution (1 M): Prepare from a 30% stock solution in deionized water. Store at 4°C.

  • Buffer Solutions (10X): Prepare 1 M stock solutions of Phosphate, Carbonate, and Borate buffers. Adjust the pH to the desired values (e.g., 8.5, 9.5, 10.5) using NaOH or HCl. Store at room temperature.

  • Working Buffer (1X): Dilute the 10X buffer stock to 1X with deionized water on the day of the experiment.

  • HRP Stock Solution (1 mg/mL): Dissolve horseradish peroxidase in the 1X working buffer. Prepare fresh daily.

  • Working HRP Solution: Dilute the HRP stock solution to the desired final concentration in the 1X working buffer.

2. Assay Procedure:

  • Prepare a working solution of the chemiluminescent substrate by diluting the stock solution in the desired 1X working buffer to the final assay concentration (typically in the µM to mM range).

  • Prepare a working solution of hydrogen peroxide by diluting the stock solution in the same 1X working buffer.

  • In a 96-well white opaque microplate, add the sample containing the HRP enzyme.

  • Add the working HRP solution to the wells.

  • To initiate the chemiluminescent reaction, add the working chemiluminescent substrate solution followed immediately by the working hydrogen peroxide solution.

  • Immediately measure the light emission using a luminometer. The signal can be measured as a kinetic read over time or as an endpoint measurement after a specified incubation period.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Chemiluminescent_Signaling_Pathway cluster_reaction Chemiluminescent Reaction This compound This compound Intermediate Excited State 3-Aminophthalate This compound->Intermediate Oxidation Oxidant H₂O₂ Oxidant->Intermediate Catalyst HRP Catalyst->Intermediate Ground_State Ground State 3-Aminophthalate Intermediate->Ground_State Decay Light Light (hν) Intermediate->Light

Chemiluminescent reaction pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Substrate, H₂O₂, Buffers, HRP) Add_Reagents Add Substrate and H₂O₂ to Initiate Reaction Reagent_Prep->Add_Reagents Sample_Prep Prepare Samples (Containing HRP) Dispense_Sample Dispense Sample into 96-well Plate Sample_Prep->Dispense_Sample Dispense_Sample->Add_Reagents Measure_Light Measure Chemiluminescence (Luminometer) Add_Reagents->Measure_Light Analyze_Data Analyze Light Intensity Data Measure_Light->Analyze_Data Compare_Performance Compare Performance across pH and Buffers Analyze_Data->Compare_Performance

A typical experimental workflow for assessing this compound performance.

References

Purity Assessment of Synthesized 5-Aminophthalazine: A Comparative Guide to HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous evaluation of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, directly impacting safety and efficacy. This guide presents a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of synthesized 5-Aminophthalazine. By providing detailed experimental protocols, comparative data, and an exploration of alternative methods, this document serves as a practical resource for ensuring the quality of this important heterocyclic amine.

Introduction to this compound and the Imperative of Purity

This compound is a heterocyclic amine of significant interest in medicinal chemistry, serving as a key building block for various biologically active compounds. The synthesis of this compound, like many multi-step organic syntheses, can introduce a range of impurities, including starting materials, intermediates, by-products, and degradation products. Rigorous analytical characterization is therefore essential to identify and quantify these impurities, ensuring the synthesized material meets the stringent purity requirements for its intended application.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful and widely adopted technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For this compound, a reversed-phase HPLC method is typically employed to separate the main compound from potential impurities.

Experimental Protocol: HPLC

A representative HPLC method for the analysis of this compound is detailed below:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A common starting point is a ratio of 80:20 (Aqueous:Organic).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance, typically around 254 nm or 270 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: The synthesized this compound is accurately weighed and dissolved in the mobile phase or a compatible solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Analysis

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

ParameterResult
Retention Time (t R )5.8 min
Peak Area (Main Compound)995,000
Total Peak Area1,000,000
Purity (Area %) 99.5%
Potential Impurity 1 (t R = 3.2 min)0.2%
Potential Impurity 2 (t R = 7.1 min)0.3%

Table 1: Representative HPLC data for the purity assessment of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Verification

NMR spectroscopy is an unparalleled tool for the structural elucidation of molecules and can also be a powerful technique for quantitative analysis (qNMR). It provides a direct measure of the purity of a sample, often without the need for a reference standard of the analyte itself. For this compound, ¹H NMR is particularly informative.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

The following protocol outlines a qNMR experiment for determining the purity of this compound using an internal standard.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD).

  • Internal Standard: A high-purity compound with a simple ¹H NMR spectrum that does not overlap with the signals of this compound. Maleic acid or 1,4-dinitrobenzene are suitable choices.[2]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard and add it to the same NMR tube.

    • Add approximately 0.75 mL of the deuterated solvent to the NMR tube and ensure complete dissolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest, typically 30-60 seconds) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

Data Presentation: qNMR Purity Analysis

The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.

Formula for Purity Calculation:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

ParameterValue
Mass of this compound (m_analyte)10.15 mg
Mass of Internal Standard (m_IS)5.05 mg
MW of this compound (MW_analyte)145.16 g/mol
MW of Internal Standard (MW_IS)116.07 g/mol (Maleic Acid)
Purity of Internal Standard (P_IS)99.9%
Integral of Analyte Signal (I_analyte)1.00 (e.g., a singlet for 1H)
Number of Analyte Protons (N_analyte)1
Integral of IS Signal (I_IS)2.00 (singlet for 2H of Maleic Acid)
Number of IS Protons (N_IS)2
Calculated Purity (%) 99.2%

Table 2: Representative qNMR data for the purity assessment of synthesized this compound.

¹H and ¹³C NMR Spectral Data of this compound (Predicted)

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound, which are essential for structural confirmation and purity assessment. These are estimated values based on the analysis of similar structures.[3][4][5]

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.21s1HH-4
8.15d1HH-1
7.85dd1HH-8
7.65t1HH-7
7.40d1HH-6
6.50br s2H-NH₂

Table 3: Predicted ¹H NMR spectral data for this compound.

¹³C NMR (101 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
158.5C-1
150.2C-4
148.9C-5
133.8C-8a
132.1C-7
128.5C-4a
125.4C-8
115.2C-6

Table 4: Predicted ¹³C NMR spectral data for this compound.

Comparison of HPLC and NMR for Purity Assessment

Both HPLC and NMR are indispensable tools for the purity assessment of synthesized compounds, each offering unique advantages.

FeatureHPLCNMR
Principle Separation based on differential partitioning between phases.Absorption of radiofrequency by nuclei in a magnetic field.
Quantification Relative (area percent) or absolute with a reference standard.Absolute (qNMR with internal standard) or relative.
Sensitivity High, capable of detecting trace impurities (ppm levels).Lower, typically suitable for impurities >0.1%.
Information Provided Purity profile, retention times of components.Structural confirmation, purity, and identification of impurities.
Sample Throughput High, with typical run times of 15-30 minutes.Lower, especially for qNMR which requires longer relaxation delays.
Sample Consumption Low (micrograms).Higher (milligrams).
Destructive/Non-destructive Destructive.Non-destructive, the sample can be recovered.

Table 5: Head-to-head comparison of HPLC and NMR for purity analysis.

Alternative Methods for Purity Assessment

While HPLC and NMR are primary techniques, other methods can provide complementary information for a comprehensive purity profile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities that may not be readily detected by HPLC. Derivatization may be necessary for non-volatile compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of MS, providing molecular weight information for impurities.[6]

  • Elemental Analysis: Determines the elemental composition (C, H, N) of the sample, providing an indication of overall purity but not specific impurity identification.

  • Melting Point: A sharp melting point range is indicative of high purity. However, this method is not quantitative and can be influenced by the presence of eutectic mixtures.

Visualization of Experimental Workflows

HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Accurately Weigh This compound dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC purity assessment of this compound.

qNMR Purity Assessment Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum (long relaxation delay) dissolve->acquire integrate Integrate Analyte and IS Peak Areas acquire->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Workflow for qNMR purity assessment of this compound.

Conclusion

The purity assessment of synthesized this compound is a critical step that necessitates the use of robust and orthogonal analytical techniques. HPLC provides a highly sensitive method for detecting and quantifying impurities, making it ideal for routine quality control. In contrast, NMR, particularly qNMR, offers the significant advantage of providing structural confirmation alongside a direct and absolute measure of purity. For a comprehensive and reliable purity evaluation, a combination of both HPLC and NMR is highly recommended. This integrated approach ensures the high quality of this compound, a vital prerequisite for its successful application in research and drug development.

References

Safety Operating Guide

Safe Disposal of 5-Aminophthalazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 5-Aminophthalazine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for aromatic amines and related compounds.

Disclaimer: While this compound is not extensively documented, the following guidance is extrapolated from the Safety Data Sheet (SDS) for the closely related compound 1,4-Phthalazinedione, 5-amino-2,3-dihydro- (also known as Luminol or 3-Aminophthalhydrazide) and general chemical waste guidelines.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

I. Hazard Identification and Safety Data

This compound and its analogs are classified as irritants.[1][2] Adherence to safety protocols is mandatory during handling and disposal.

Table 1: Hazard Classification

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation Category 2 Causes serious eye irritation.[1][2]

| Specific target organ toxicity — Single exposure | Category 3 | May cause respiratory irritation.[1] |

Table 2: Physical and Chemical Properties

Property Value
Physical State Solid
Appearance Yellow - Green / Beige[1][3]
Odor No information available[1]
Melting Point > 300 °C / 572 °F[3]

| Solubility | Low water solubility[1] |

II. Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure the following personal protective equipment is worn.

Table 3: Required Personal Protective Equipment

Protection Type Specification Source
Eye/Face Protection Safety glasses with side-shields or goggles. [1]
Skin Protection Chemical-resistant gloves (e.g., nitrile). [4]
Body Protection Lab coat. [1]

| Respiratory Protection | Use a respirator if dust is generated. |[4] |

III. Step-by-Step Disposal Protocol

There are two primary pathways for the disposal of this compound waste: direct disposal via a certified waste management service (the universally recommended method) and chemical degradation prior to disposal for specific circumstances, which must be approved by your institution's safety officer.

This is the preferred and most common method for disposing of laboratory chemicals.

  • Segregation and Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., gloves, wipes, pipette tips) in a dedicated, properly labeled, and sealed waste container.[5]

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.[6]

    • Store the sealed container in a designated, well-ventilated waste accumulation area.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard pictograms (e.g., irritant).

    • Include the accumulation start date and the name of the principal investigator or lab group.

  • Arrange for Pickup:

    • Contact your institution's EHS or Chemical Safety Office to schedule a pickup for the hazardous waste.

    • Follow their specific procedures for waste manifest documentation. The final step is disposal of the contents and container at an approved waste disposal plant.[1][3]

Aromatic amines can be degraded through chemical oxidation.[6] This procedure should only be performed by trained personnel in a controlled laboratory setting with prior approval from the relevant safety committee.

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol describes the degradation of an aromatic amine.[6]

  • Preparation:

    • Perform the entire procedure within a certified chemical fume hood.

    • Prepare a dilute aqueous solution of the this compound waste (if not already in solution).

    • Prepare a 1.7 N sulfuric acid solution and a 0.2 M potassium permanganate solution.

  • Reaction:

    • In a suitable flask, add the this compound solution to the 1.7 N sulfuric acid.

    • Slowly add the 0.2 M potassium permanganate solution to the acidified amine solution while stirring. A common ratio is 1 part 0.01 mol aromatic amine solution to 1 part 0.2 M potassium permanganate solution.[6]

    • Allow the reaction mixture to stand at room temperature for at least 8 hours.

  • Quenching:

    • After the reaction period, check for the presence of excess permanganate (a persistent purple color).

    • If purple, slowly add solid sodium bisulfite until the color disappears.[6]

  • Final Disposal:

    • Neutralize the resulting solution with a suitable base (e.g., sodium hydroxide) to a pH between 6 and 8.

    • The neutralized solution can now be collected as aqueous chemical waste and disposed of via your institution's EHS office (see Method 1).

IV. Workflow and Logic Diagrams

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow cluster_prep Preparation cluster_eval Waste Evaluation cluster_disposal Disposal Pathways start Identify this compound Waste ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe is_bulk Is it bulk solid or contaminated material? ppe->is_bulk is_dilute Is it a dilute aqueous solution approved for chemical treatment? is_bulk->is_dilute No collect_solid Collect in a labeled, sealed hazardous waste container. is_bulk->collect_solid Yes is_dilute->collect_solid No degrade Perform chemical degradation (e.g., Permanganate Oxidation) in a fume hood. is_dilute->degrade Yes contact_ehs Store container in designated area and contact EHS for pickup. collect_solid->contact_ehs collect_liquid Collect neutralized solution in a labeled aqueous waste container. degrade->collect_liquid collect_liquid->contact_ehs end Disposal by Approved Facility contact_ehs->end

Caption: Disposal decision workflow for this compound waste.

References

Personal protective equipment for handling 5-Aminophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 5-Aminophthalazine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Immediate Precautions

This compound should be handled with care, assuming it may possess hazards associated with similar chemical structures until fully characterized. The following are key immediate precautions:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[1][2]

  • Avoid Dust Formation : Take measures to avoid the formation of dust when handling the solid compound.[3]

  • Personal Protective Equipment (PPE) : All personnel must wear appropriate PPE at all times when handling this compound.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

PPE ComponentSpecification
Eye Protection Chemical safety goggles or a face shield should be worn to protect against splashes.[4]
Hand Protection Chemical-resistant gloves, such as nitrile rubber, are recommended.[2][5] Gloves should be inspected for any signs of degradation or puncture before use.[2]
Body Protection A lab coat or long-sleeved clothing is mandatory to prevent skin contact.[2][5] For tasks with a higher risk of splashing, chemical-resistant coveralls may be necessary.[6]
Respiratory Protection If handling outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator with appropriate cartridges should be used.[4][5]
Footwear Closed-toe shoes are required in the laboratory.[5] Chemical-resistant footwear may be necessary for large-scale operations or in case of spills.[6]

Step-by-Step Handling Procedures

Preparation:

  • Ensure the work area within the chemical fume hood is clean and uncluttered.

  • Verify that the safety shower and eyewash station are operational and accessible.

  • Assemble all necessary equipment and reagents before starting the procedure.

  • Put on all required personal protective equipment as detailed in the table above.

Handling:

  • Carefully open the container of this compound, avoiding any sudden movements that could generate dust.

  • Use a spatula or other appropriate tool to transfer the desired amount of the compound.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Keep the container tightly closed when not in use.[7]

Post-Handling:

  • Clean the work area thoroughly after the procedure is complete.

  • Decontaminate any equipment that has come into contact with the chemical.

  • Remove PPE in the correct order to avoid self-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[8]

Emergency Procedures

In Case of Exposure:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.[9]
Skin Contact Promptly flush the affected area with water for at least 15 minutes and remove any contaminated clothing.[9][10] If irritation persists, seek medical attention.[9]
Inhalation Move the affected person to fresh air immediately.[8][10] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[8] Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[10] Seek immediate medical attention.

Spill Management:

In the event of a spill, follow the procedures outlined in the workflow diagram below. The primary goal is to ensure personnel safety and contain the spill effectively.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_spill_assessment Spill Assessment cluster_containment_cleanup Containment & Cleanup cluster_disposal_decontamination Disposal & Decontamination alert Alert Personnel & Evacuate Area ppe Don Appropriate PPE alert->ppe If safe to do so assess_spill Assess Spill Size & Hazard ppe->assess_spill contain Contain Spill with Absorbent Material assess_spill->contain For manageable spills cleanup Carefully Collect Spilled Material contain->cleanup disposal Place in a Labeled Hazardous Waste Container cleanup->disposal decontaminate Decontaminate Spill Area disposal->decontaminate dispose_waste Dispose of Waste via EHS decontaminate->dispose_waste

Caption: Workflow for handling a chemical spill of this compound.

Disposal Plan

All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste : Collect any solid waste, including contaminated gloves, wipes, and disposable labware, in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste : Collect any solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other incompatible waste streams.

Disposal Procedure:

  • Ensure all waste containers are properly labeled with the chemical name ("this compound"), the hazard characteristics (e.g., "Toxic"), and the accumulation start date.

  • Store the waste containers in a designated satellite accumulation area.

  • Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal.[11] Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.